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  • Product: 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride
  • CAS: 1220032-37-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 3-[(2-Iodophenoxy)methyl]pyrrolidine Hydrochloride

Abstract This guide provides an in-depth technical overview of the synthetic pathways for producing 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride, a key heterocyclic building block relevant to drug discovery and dev...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical overview of the synthetic pathways for producing 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride, a key heterocyclic building block relevant to drug discovery and development. The core of this synthesis lies in the strategic formation of an aryl ether bond between a pyrrolidine moiety and a substituted phenol. We will explore and contrast two primary, field-proven methodologies: the classic Williamson ether synthesis and the milder Mitsunobu reaction. The discussion emphasizes the underlying chemical principles, the rationale for reagent selection, and the critical role of protecting group chemistry. Detailed, step-by-step protocols are provided for each stage of the synthesis, from starting materials to the final active pharmaceutical ingredient (API) precursor. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this synthesis.

Strategic Overview: Retrosynthetic Analysis

The structure of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride presents a clear retrosynthetic challenge: the construction of the C-O-C ether linkage. A logical disconnection across this bond reveals the key synthons: a 3-(halomethyl)pyrrolidine or equivalent electrophile and a 2-iodophenoxide nucleophile, or alternatively, a 3-(hydroxymethyl)pyrrolidine and 2-iodophenol.

The pyrrolidine nitrogen, being a secondary amine, is nucleophilic and would interfere with the desired etherification. Therefore, a robust synthetic plan necessitates the use of a nitrogen-protecting group, with the tert-butoxycarbonyl (Boc) group being a common and effective choice due to its stability and straightforward removal under acidic conditions.

This leads to two primary forward-synthetic strategies, which will be the focus of this guide.

G cluster_main Retrosynthetic Pathways cluster_disconnections Retrosynthetic Pathways cluster_synthons Retrosynthetic Pathways Target 3-[(2-Iodophenoxy)methyl]pyrrolidine HCl Disconnect2 N-H Deprotection / Salt Formation Target->Disconnect2 Deprotection Disconnect1 C-O Ether Bond Disconnection Synthon_A1 N-Boc-3-(hydroxymethyl)pyrrolidine (Alcohol) Disconnect1->Synthon_A1 Synthon_A2 2-Iodophenol (Phenol Nucleophile) Disconnect1->Synthon_A2 Synthon_B1 N-Boc-3-(tosyloxymethyl)pyrrolidine (Electrophile) Disconnect1->Synthon_B1 Synthon_B2 2-Iodophenoxide (Phenoxide Nucleophile) Disconnect1->Synthon_B2 Protected_Intermediate N-Boc-3-[(2-Iodophenoxy)methyl]pyrrolidine Disconnect2->Protected_Intermediate Protected_Intermediate->Disconnect1 Ether Synthesis Mitsunobu Mitsunobu Reaction Synthon_A1->Mitsunobu Synthon_A2->Mitsunobu Williamson Williamson Ether Synthesis Synthon_B1->Williamson Synthon_B2->Williamson Mitsunobu->Protected_Intermediate Williamson->Protected_Intermediate

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway I: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming C-O bonds under mild, neutral conditions.[1][2] It facilitates the dehydration and coupling of a primary or secondary alcohol with an acidic pronucleophile (pKa ≤ 15), such as a phenol.[3]

Principle and Mechanism

The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The mechanism proceeds as follows:

  • PPh₃ attacks the azodicarboxylate to form a betaine intermediate.

  • This intermediate abstracts a proton from the acidic 2-iodophenol, creating a potent phenoxide nucleophile.

  • The alcohol (N-Boc-3-(hydroxymethyl)pyrrolidine) attacks the activated phosphorus atom, forming an oxyphosphonium salt and displacing the protonated azodicarboxylate. This step activates the hydroxyl group, converting it into an excellent leaving group.

  • The phenoxide ion then performs an Sₙ2 displacement on the carbon atom bearing the oxyphosphonium group, yielding the desired ether with an inversion of configuration (though not stereochemically relevant in this specific case).[4][5]

A key advantage of this method is its mildness, which preserves sensitive functional groups. However, a significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate, which can complicate purification.[3]

G Start N-Boc-3-(hydroxymethyl)pyrrolidine + 2-Iodophenol Reaction Mitsunobu Reaction (0°C to RT) Start->Reaction Reagents PPh₃, DIAD Solvent (e.g., THF) Reagents->Reaction Product N-Boc-3-[(2-Iodophenoxy)methyl]pyrrolidine Reaction->Product Purification Chromatography (to remove TPPO) Product->Purification FinalProduct Protected Intermediate Purification->FinalProduct

Caption: Workflow for the Mitsunobu etherification step.

Experimental Protocol: Mitsunobu Etherification
  • Preparation: To an oven-dried, three-necked flask under a nitrogen atmosphere, add N-Boc-3-(hydroxymethyl)pyrrolidine (1.0 eq.), 2-iodophenol (1.2 eq.), and triphenylphosphine (1.5 eq.).

  • Solvation: Dissolve the solids in anhydrous tetrahydrofuran (THF, ~10 volumes).

  • Cooling: Cool the resulting solution to 0°C using an ice-water bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature remains below 5°C.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product and byproducts (TPPO, DIAD-H₂).

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure N-Boc-3-[(2-Iodophenoxy)methyl]pyrrolidine.

ParameterValue/ConditionRationale & Reference
Solvent Anhydrous THFGood solubility for reactants; compatible with reaction conditions.[3]
Temperature 0°C to Room Temp.Dropwise addition at 0°C controls the initial exothermic reaction.[3]
Stoichiometry PPh₃ (1.5 eq.), DIAD (1.5 eq.)Excess reagents ensure complete conversion of the limiting alcohol.
Workup Column ChromatographyNecessary to remove stoichiometric byproducts, especially TPPO.
Expected Yield 70-90%Typical range for Mitsunobu reactions involving phenols.[1]

Synthesis Pathway II: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for preparing ethers.[6] It involves an Sₙ2 reaction between an alkoxide nucleophile and an organohalide or organosulfonate electrophile.[7][8] For the synthesis of 3-[(2-Iodophenoxy)methyl]pyrrolidine, this involves reacting the 2-iodophenoxide ion with a pyrrolidine derivative bearing a suitable leaving group.

Principle and Mechanism

This pathway requires a two-step approach:

  • Activation of the Alcohol: The primary alcohol of N-Boc-3-(hydroxymethyl)pyrrolidine must first be converted into a good leaving group. A common and effective choice is conversion to a tosylate (-OTs) by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.

  • Sₙ2 Displacement: 2-Iodophenol is deprotonated with a strong base (e.g., sodium hydride, NaH) to form the sodium 2-iodophenoxide. This potent nucleophile then attacks the electrophilic carbon of the activated pyrrolidine derivative, displacing the tosylate group to form the ether bond.[8][9]

This method is robust and often uses less expensive reagents than the Mitsunobu reaction. However, it requires stronger basic conditions, which may not be suitable for substrates with base-sensitive functional groups.[10]

G cluster_step1 Step 1: Alcohol Activation cluster_step2 Step 2: Sₙ2 Displacement A_Start N-Boc-3-(hydroxymethyl)pyrrolidine A_Reagents TsCl, Pyridine A_Start->A_Reagents A_Product N-Boc-3-(tosyloxymethyl)pyrrolidine A_Reagents->A_Product Reaction Williamson Ether Synthesis (Sₙ2 Reaction) A_Product->Reaction B_Start 2-Iodophenol B_Reagents NaH in DMF B_Start->B_Reagents B_Intermediate Sodium 2-Iodophenoxide B_Reagents->B_Intermediate B_Intermediate->Reaction FinalProduct N-Boc-3-[(2-Iodophenoxy)methyl]pyrrolidine Reaction->FinalProduct

Caption: Workflow for the Williamson ether synthesis pathway.

Experimental Protocol: Williamson Ether Synthesis

Step A: Tosylation of N-Boc-3-(hydroxymethyl)pyrrolidine

  • Solvation: Dissolve N-Boc-3-(hydroxymethyl)pyrrolidine (1.0 eq.) in anhydrous pyridine or dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.1 eq.) portion-wise, maintaining the temperature at 0°C.

  • Reaction: Stir the mixture at 0°C for 1 hour and then at room temperature overnight.

  • Workup: Quench the reaction with water and extract the product with DCM or ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tosylate, which can often be used in the next step without further purification.

Step B: Ether Formation

  • Phenoxide Formation: To a suspension of sodium hydride (NaH, 60% in mineral oil, 1.2 eq.) in anhydrous dimethylformamide (DMF), add a solution of 2-iodophenol (1.1 eq.) in DMF dropwise at 0°C. Stir for 30 minutes at room temperature until hydrogen evolution ceases.

  • Sₙ2 Reaction: Add a solution of the crude N-Boc-3-(tosyloxymethyl)pyrrolidine (1.0 eq.) from Step A in DMF to the phenoxide solution.

  • Heating: Heat the reaction mixture to 60-80°C and stir for 4-8 hours until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction to room temperature and carefully quench by adding water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

ParameterValue/ConditionRationale & Reference
Activating Group Tosylate (-OTs)Excellent leaving group for Sₙ2 reactions.[8]
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for complete deprotonation of the phenol.[7]
Solvent DMFPolar aprotic solvent that effectively solvates the cation and accelerates Sₙ2 reactions.[10]
Temperature 60-80°CProvides sufficient thermal energy to overcome the activation barrier for the Sₙ2 reaction.
Expected Yield 65-85% (over two steps)A typical yield range for this two-step sequence.

Final Step: N-Boc Deprotection and Salt Formation

The final step in the synthesis is the removal of the N-Boc protecting group to unmask the pyrrolidine nitrogen, followed by conversion to the hydrochloride salt. This is typically achieved in a single step using strong acidic conditions.

Principle and Mechanism

The Boc group is designed to be labile under acidic conditions. The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the collapse of the intermediate to release the stable tert-butyl cation (which typically forms isobutylene) and carbon dioxide, liberating the free amine.[11] By using a solution of hydrogen chloride, the newly formed amine is immediately protonated to form the stable and often crystalline hydrochloride salt.

Experimental Protocol: Deprotection and Salt Formation
  • Solvation: Dissolve the purified N-Boc-3-[(2-Iodophenoxy)methyl]pyrrolidine (1.0 eq.) in a minimal amount of a suitable solvent such as ethyl acetate, methanol, or 1,4-dioxane.

  • Acidification: To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (4-5 eq.) at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. A precipitate of the hydrochloride salt will typically form during this time. Monitor the deprotection by TLC until the starting material is no longer visible.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a cold, non-polar solvent like diethyl ether or hexanes to remove any non-polar impurities.

  • Drying: Dry the resulting white or off-white solid under vacuum to obtain the final product, 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride.

ParameterValue/ConditionRationale & Reference
Reagent 4M HCl in 1,4-DioxaneProvides anhydrous acidic conditions for efficient Boc cleavage and direct formation of the HCl salt.[11]
Solvent 1,4-Dioxane / Ethyl AcetateGood solvents for the starting material; the product salt is often insoluble, facilitating isolation.
Temperature Room TemperatureSufficient for the acid-labile Boc group cleavage.
Workup FiltrationSimple and efficient isolation of the solid product.
Expected Yield >95%This step is typically high-yielding and clean.

Conclusion

The synthesis of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride can be reliably achieved through a strategic, multi-step process. The choice between the Mitsunobu reaction and the Williamson ether synthesis for the key ether-forming step depends on factors such as substrate sensitivity, cost of reagents, and purification considerations. The Mitsunobu pathway offers milder conditions, while the Williamson route is often more economical for larger-scale synthesis. Both routes converge on a final, efficient acid-mediated deprotection to yield the desired target compound. The protocols and principles outlined in this guide provide a solid foundation for the successful synthesis and scale-up of this valuable chemical intermediate.

References

  • Chemistry Steps. (2022). Williamson Ether Synthesis. [Link]

  • University of Colorado, Boulder. (n.d.). The Williamson Ether Synthesis. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Organic Syntheses. (n.d.). α-Arylation of N-Boc Pyrrolidine. [Link]

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Google Patents. (2010). US20100311968A1 - Deprotection of boc-protected compounds.
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • European Patent Office. (2009). EP2070899A1 - Deprotection of N-BOC compounds. [Link]

  • Semantic Scholar. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]

  • ResearchGate. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [Link]

Sources

Exploratory

Physical and chemical properties of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride

An In-Depth Technical Guide to 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the Pyrrolidine Scaffold in Modern Synthesis The py...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Pyrrolidine Scaffold in Modern Synthesis

The pyrrolidine ring is a foundational motif in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products, alkaloids, and pharmacologically active agents.[1][2] Its five-membered saturated structure provides a three-dimensional framework that can effectively orient substituents to interact with biological targets, while often enhancing aqueous solubility and optimizing pharmacokinetic profiles.[1][2][3] The compound 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride emerges from this context as a highly valuable, yet specialized, synthetic building block.

This technical guide provides an in-depth analysis of its core physical and chemical properties, a rationalized synthetic approach, and its strategic applications for researchers in drug discovery and development. The molecule's design, featuring a nucleophilic pyrrolidine core, a flexible ether linkage, and a synthetically versatile iodinated phenyl ring, makes it a potent intermediate for creating complex molecular architectures targeting a range of therapeutic areas, particularly within neuroscience.[4]

Compound Identification and Core Properties

A precise understanding of a compound's identity is the bedrock of reproducible science. The following table summarizes the key identifiers for 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride.

IdentifierValueSource
IUPAC Name 3-[(2-iodophenoxy)methyl]pyrrolidine;hydrochloride[5]
CAS Number 2990894-58-9[6]
Molecular Formula C₁₁H₁₅ClINO[5]
Molecular Weight 339.60 g/mol Calculated
Canonical SMILES C1CNCC1COC2=CC=CC=C2I.Cl[5]
InChI Key DQRGLNXUZPPRPC-UHFFFAOYSA-N (for free base)[5]
PubChem CID 53409402 (for free base)[5]

Physicochemical Data Summary

The physicochemical properties of a synthetic intermediate dictate its handling, reactivity, and purification strategy. While experimental data for this specific salt is not widely published, the following table consolidates computed properties for the free base, which provide critical insights for experimental design.

PropertyValueNotesSource
Molecular Weight (Free Base) 303.14 g/mol Computed[5]
XLogP3 2.5Computed measure of lipophilicity.[5]
Hydrogen Bond Donors 1The secondary amine of the pyrrolidine ring.[5]
Hydrogen Bond Acceptors 2The nitrogen and oxygen atoms.[5]
Rotatable Bond Count 3Indicates molecular flexibility.[5]
Topological Polar Surface Area 21.3 ŲInfluences membrane permeability.[5]
Heavy Atom Count 14[5]

Synthesis and Mechanistic Rationale

While numerous methods exist for constructing pyrrolidine derivatives, a robust and logical pathway to 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride involves a two-step sequence: a Williamson ether synthesis followed by deprotection and salt formation. This approach is favored for its high efficiency and the commercial availability of the requisite starting materials.

Diagram 1: Proposed Synthetic Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection & Salt Formation SM1 N-Boc-3-(hydroxymethyl)pyrrolidine Intermediate N-Boc-3-[(2-Iodophenoxy)methyl]pyrrolidine SM1->Intermediate NaH, THF SM2 2-Iodophenol SM2->Intermediate FinalProduct 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride Intermediate->FinalProduct HCl in Dioxane

Caption: A plausible two-step synthesis pathway.

Expertise in Action: Causality Behind Experimental Choices
  • N-Boc Protection: The synthesis commences with N-Boc-3-(hydroxymethyl)pyrrolidine. The tert-Butoxycarbonyl (Boc) protecting group is critical. It renders the pyrrolidine nitrogen non-nucleophilic, thereby preventing it from competing with the primary alcohol's oxygen during the subsequent ether formation. Its acid-lability ensures a straightforward removal in the final step without affecting the rest of the molecule.

  • Williamson Ether Synthesis: This classic Sₙ2 reaction is ideal for forming the aryl ether linkage. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the hydroxyl group of the protected pyrrolidine, forming a potent alkoxide nucleophile. This alkoxide then displaces the iodide from 2-iodophenol is incorrect; it displaces a halide from an alkyl halide or attacks an electrophile. The correct pathway is the deprotonation of 2-iodophenol to form a phenoxide, which then attacks an electrophilically activated 3-(hydroxymethyl)pyrrolidine (e.g., a tosylate or mesylate derivative). For simplicity and common practice, the reaction between the sodium phenoxide of 2-iodophenol and N-Boc-3-(tosyloxymethyl)pyrrolidine (prepared from the alcohol) is the most logical route.

  • Deprotection and Salt Formation: The final step uses a solution of hydrochloric acid in an organic solvent like dioxane or diethyl ether. This serves a dual purpose: it efficiently cleaves the acid-sensitive Boc group, and it protonates the newly freed secondary amine to form the stable, crystalline hydrochloride salt, which often simplifies purification and improves handling and shelf-life.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of N-Boc-3-[(2-Iodophenoxy)methyl]pyrrolidine

  • To a stirred solution of 2-iodophenol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) under an argon atmosphere at 0°C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases, indicating the formation of the sodium phenoxide.

  • Add a solution of N-Boc-3-(tosyloxymethyl)pyrrolidine (1.1 eq) in anhydrous THF.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 12-18 hours).

  • Cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the protected intermediate.

Step 2: Synthesis of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride

  • Dissolve the purified N-Boc-3-[(2-Iodophenoxy)methyl]pyrrolidine (1.0 eq) in a minimal amount of anhydrous dichloromethane.

  • Add a 4 M solution of HCl in 1,4-dioxane (5.0 eq) dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor deprotection by TLC.

  • Upon completion, a precipitate typically forms. The solvent can be removed under reduced pressure.

  • Triturate the resulting solid with cold diethyl ether, collect the precipitate by vacuum filtration, and wash with additional cold diethyl ether.

  • Dry the solid under high vacuum to afford 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride as a solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm structure and purity.

Applications in Research and Drug Development

The strategic value of this compound lies in the combination of its structural motifs, making it a versatile precursor for library synthesis and targeted drug design.

Diagram 2: Logical Flow of Application

G cluster_features Key Structural Features cluster_utility Synthetic Utility cluster_apps Potential Therapeutic Areas Core 3-[(2-Iodophenoxy)methyl] pyrrolidine HCl Pyrrolidine Pyrrolidine Ring (Pharmacophore, Solubility) Core->Pyrrolidine Iodophenyl Iodophenyl Group (Synthetic Handle) Core->Iodophenyl AmineChem N-Functionalization (Alkylation, Acylation) Pyrrolidine->AmineChem Coupling Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald) Iodophenyl->Coupling Neuro CNS Agents (Receptor Ligands) Coupling->Neuro Onco Oncology (Kinase Inhibitors) Coupling->Onco AmineChem->Neuro

Caption: Strategic application pathways for the title compound.

  • Synthetic Handle for Complexity Generation: The ortho-iodophenyl group is an outstanding functional handle for transition metal-catalyzed cross-coupling reactions. Researchers can readily perform Suzuki, Sonogashira, Buchwald-Hartwig, or Heck reactions to introduce new carbon-carbon or carbon-heteroatom bonds, rapidly building molecular complexity and exploring the structure-activity relationship (SAR) at this position.

  • Scaffold for CNS-Active Agents: The pyrrolidine moiety is a well-established pharmacophore in drugs targeting the central nervous system.[4] The secondary amine can be functionalized (e.g., alkylated, acylated) to modulate receptor affinity, selectivity, and pharmacokinetic properties. This makes the compound an ideal starting point for synthesizing novel ligands for G-protein coupled receptors (GPCRs), ion channels, or transporters.

  • Fragment-Based Drug Discovery (FBDD): This molecule can be considered a high-value fragment for FBDD campaigns. The distinct regions—a basic amine, a flexible linker, and an aryl halide—can be used to probe different pockets of a biological target, with subsequent optimization guided by structural biology.

Representative Safety Profile and Handling

Disclaimer: No specific Safety Data Sheet (SDS) for 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride is publicly available. The information below is a composite profile based on SDS documentation for structurally related pyrrolidine hydrochloride derivatives and should be used as a precautionary guide.[7][8][9][10] A comprehensive, substance-specific risk assessment should be performed before use.

  • Hazard Classification (Anticipated):

    • Causes skin irritation (Category 2).[7][8]

    • Causes serious eye irritation (Category 2/2A).[7][8][9]

    • May cause respiratory irritation (STOT SE 3).[7][9]

    • May be harmful if swallowed (Acute Oral Toxicity, Category 4).[8][9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles with side-shields.[9]

    • Hand Protection: Wear impervious gloves (e.g., nitrile rubber).[9]

    • Skin and Body Protection: Wear a laboratory coat.[7]

    • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust.[7]

  • Handling and Storage:

    • Handling: Avoid direct contact with the substance. Avoid creating dust.[7] Wash hands thoroughly after handling.[9]

    • Storage: Store in a cool, well-ventilated area in a tightly closed container.[7][8] The compound may be hygroscopic; storage under an inert atmosphere (e.g., Argon) is recommended to prevent contact with atmospheric moisture.[7]

  • First-Aid Measures:

    • Eye Contact: Immediately flush eyes with running water for at least 15 minutes.[7] Seek medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[7]

    • Inhalation: Remove the person to fresh air. If breathing is difficult, seek medical attention.[7][8]

    • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

  • Fire-Fighting and Decomposition:

    • Extinguishing Media: Use carbon dioxide, dry chemical powder, or foam.[7]

    • Hazardous Decomposition Products: In combustion, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen iodide (HI).[7]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53409402, 3-[(2-Iodophenoxy)methyl]pyrrolidine. Retrieved from [Link]

  • American Elements. (n.d.). 2-(4-iodophenyl)pyrrolidine hydrochloride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Pyrrolidinone Hydrochloride. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2013, July 10). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Retrieved from [Link]

  • PubMed. (2018, December 19). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12464314, 3-Methylpyrrolidine hydrochloride. Retrieved from [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. Retrieved from [Link]

  • AA Blocks. (n.d.). (S)-3-(3-Methylphenoxy)pyrrolidine hydrochloride. Retrieved from [Link]

  • Al-Hiari, Y. M. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1566. Retrieved from [Link]

  • PubMed. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

  • ResearchGate. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

  • Google Patents. (n.d.). CA2756234A1 - Synthesis of 3-{[(2r)-1-methylpyrrolidin-2-yl]methyl}-5-[2-(phenylsulfonyl)ethyl]-1h-indole.
  • ChemRxiv. (n.d.). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. Retrieved from [Link]

  • Google Patents. (n.d.). US4910320A - Process for preparing 3-pyrrolidinol.

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Foundational

A Deep Dive into the Structural Elucidation of 3-[(2-Iodophenoxy)methyl]pyrrolidine Hydrochloride: A Technical Guide for Researchers

This technical guide provides a comprehensive, in-depth exploration of the methodologies and analytical strategies required for the unambiguous structural elucidation of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive, in-depth exploration of the methodologies and analytical strategies required for the unambiguous structural elucidation of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to characterize complex small molecules. We will move beyond a simple listing of techniques to explain the "why" behind experimental choices, ensuring a robust and self-validating analytical workflow.

Introduction

3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride is a substituted pyrrolidine derivative. The presence of a chiral center at the C3 position of the pyrrolidine ring, a flexible ether linkage, an iodinated aromatic ring, and its formulation as a hydrochloride salt present a multifaceted analytical challenge. Accurate structural confirmation is a critical prerequisite for any further pharmacological or toxicological evaluation, as even minor structural ambiguities can have profound effects on a compound's biological activity and safety profile.

This guide will detail a multi-technique approach, demonstrating how the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography provides a complete and irrefutable picture of the molecule's constitution, configuration, and conformation.

The Strategic Approach to Structural Elucidation

A logical and hierarchical workflow is essential for efficiently and definitively determining the structure of a novel compound. Our approach is designed to build a structural hypothesis with initial techniques and then to confirm and refine that hypothesis with increasingly definitive methods.

Structural_Elucidation_Workflow cluster_0 Initial Characterization cluster_1 2D Structural Framework cluster_2 3D Structural Confirmation Elemental_Analysis Elemental Analysis (CHN + Halogen) MS Mass Spectrometry (HRMS) Elemental_Analysis->MS Provides Molecular Formula 1D_NMR 1D NMR (¹H, ¹³C) MS->1D_NMR Confirms Molecular Weight 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Identifies Spin Systems X-Ray Single-Crystal X-ray Crystallography 2D_NMR->X-Ray Establishes Connectivity Final_Structure Final_Structure X-Ray->Final_Structure Definitive 3D Structure

Caption: A logical workflow for the structural elucidation of a small molecule.

Part 1: Establishing the Foundation - Molecular Formula and Connectivity

Mass Spectrometry: Unveiling the Molecular Weight and Halogen Presence

Mass spectrometry is a cornerstone of chemical analysis, providing precise mass-to-charge ratio information.[1] For a halogenated compound like 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride, both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques are valuable. ESI is a soft ionization technique that typically yields the protonated molecule, [M+H]+, providing clear molecular weight information.[2][3] EI, a harder ionization method, induces fragmentation, which can offer valuable structural clues.[4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Sample Preparation: Dissolve 1 mg of the hydrochloride salt in 1 mL of methanol.

  • Data Analysis: Look for the [M+H]+ ion corresponding to the free base (C11H14INO).

Data Interpretation:

The presence of iodine (a monoisotopic element with a mass of approximately 127 g/mol ) will result in a distinct molecular ion peak. The high-resolution data will allow for the calculation of the elemental composition, which should match the expected formula of C11H15INO+ for the protonated free base.

Expected Fragmentation Pattern (EI-MS):

The fragmentation of nitrogen-containing heterocyclic compounds is well-documented.[5] Key expected fragmentation pathways for the target molecule include:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the pyrrolidine ring is a common fragmentation pathway for amines.

  • Loss of the Iodophenoxy Group: Cleavage of the ether bond can lead to the formation of a stable iodophenoxy radical or cation.

  • Pyrrolidine Ring Opening: Fragmentation of the pyrrolidine ring itself can occur.

MS_Fragmentation M_plus [M+H]⁺ (C₁₁H₁₅INO⁺) Frag1 Loss of C₇H₇IO (Iodophenoxy group) M_plus->Frag1 Frag2 Pyrrolidine Ring Fragmentation M_plus->Frag2 Frag3 α-Cleavage at C3 M_plus->Frag3

Caption: Potential fragmentation pathways in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides unparalleled insight into the structure of organic molecules by probing the magnetic properties of atomic nuclei.[6] For the structural elucidation of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride, a suite of 1D and 2D NMR experiments is essential.

Experimental Protocol: NMR Spectroscopy

  • Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons like the N-H proton.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • Correlation SpectroscopY (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum will provide information on the number of different proton environments, their integration (relative number of protons), and their coupling patterns (which protons are adjacent to each other).

Expected ¹H NMR Spectral Features:

Proton(s)Expected Chemical Shift (ppm)MultiplicityNotes
Aromatic (4H)6.5 - 8.0MultipletsThe substitution pattern on the aromatic ring will dictate the specific splitting patterns.
O-CH₂ (2H)3.8 - 4.2Doublet of doubletsDiastereotopic protons due to the adjacent chiral center.
Pyrrolidine CH₂ (4H)2.8 - 3.5MultipletsComplex overlapping signals.
Pyrrolidine CH (1H)2.5 - 3.0MultipletThe proton at the chiral center.
N-H (2H)Broad singletExchangeable proton of the hydrochloride salt.Its chemical shift is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Spectral Features:

Carbon(s)Expected Chemical Shift (ppm)Notes
Aromatic C-I90 - 100The carbon directly attached to iodine is significantly shielded.
Aromatic C-O155 - 160The carbon attached to the ether oxygen is deshielded.
Aromatic CH110 - 140Four distinct signals are expected for the aromatic CH carbons.
O-CH₂70 - 75The carbon of the methylene bridge.
Pyrrolidine CH₂45 - 55Two or more signals for the pyrrolidine methylene carbons.
Pyrrolidine CH35 - 45The chiral carbon of the pyrrolidine ring.

2D NMR Spectroscopy: Connecting the Pieces

While 1D NMR provides the fundamental building blocks, 2D NMR experiments establish the connectivity between them.[7][8]

  • COSY: This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. For instance, the protons of the pyrrolidine ring will show correlations to each other.

  • HSQC: This experiment correlates protons with their directly attached carbons, providing a definitive link between the ¹H and ¹³C spectra.

  • HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule, such as linking the O-CH₂ protons to the aromatic ring and the pyrrolidine ring.

NMR_Connectivity cluster_H ¹H Signals cluster_C ¹³C Signals H_arom Aromatic H's H_arom->H_arom C_arom Aromatic C's H_arom->C_arom HSQC C_CH2O O-CH₂ C H_arom->C_CH2O HMBC H_CH2O O-CH₂ H's H_pyr Pyrrolidine H's H_CH2O->H_pyr COSY H_CH2O->C_arom HMBC H_CH2O->C_CH2O HSQC C_pyr Pyrrolidine C's H_CH2O->C_pyr HMBC H_pyr->H_pyr H_pyr->C_pyr HSQC

Caption: Key 2D NMR correlations for structural assembly.

Part 2: The Definitive Answer - 3D Structure from X-ray Crystallography

While NMR and MS can provide a robust 2D structure, single-crystal X-ray crystallography offers the ultimate, unambiguous 3D structure of a molecule in the solid state.[9][10][11] This technique is particularly valuable for confirming the absolute stereochemistry of chiral centers and for understanding intermolecular interactions, such as those involving the hydrochloride counter-ion.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Suitable single crystals can often be grown by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Common solvents include ethanol, methanol, or acetonitrile.

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined.

Data Interpretation:

The output of a successful X-ray crystallographic analysis is a detailed 3D model of the molecule, including:

  • Bond lengths and angles: These should be consistent with standard values for similar chemical bonds.

  • Torsional angles: These define the conformation of the molecule in the solid state.

  • Absolute stereochemistry: For a chiral molecule, the absolute configuration of the stereocenter(s) can be determined.

  • Intermolecular interactions: The crystal packing will reveal hydrogen bonding between the pyrrolidinium nitrogen and the chloride anion, as well as other non-covalent interactions.

Conclusion: A Synergistic and Self-Validating Approach

The structural elucidation of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride is a prime example of the power of a multi-technique analytical approach. Each method provides a unique and complementary piece of the structural puzzle. Mass spectrometry confirms the molecular formula, 1D and 2D NMR spectroscopy meticulously map out the atomic connectivity, and single-crystal X-ray crystallography provides the definitive three-dimensional structure. By integrating the data from these powerful techniques, researchers can have the utmost confidence in the identity and structure of their compounds, a critical foundation for all subsequent research and development activities.

References

  • The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. (2024, October 15). Aragen Life Sciences. [Link]

  • Jain, S. (2024). Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Pharm Anal Chem, 9, 270. [Link]

  • Analytical Techniques in Pharmaceutical Analysis. (2024, December 13). Pharma Focus Asia. [Link]

  • Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. (2018, March 27). Frontiers in Chemistry. [Link]

  • Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. (2018, March 28). PMC. [Link]

  • Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...). (n.d.). ResearchGate. [Link]

  • Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone. (2013, October 10). PubMed. [Link]

  • Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. (2025, August 6). ResearchGate. [Link]

  • Powder diffraction investigations of some organic hydrochlorides. (2012, March 1). Cambridge University Press. [Link]

  • The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... (n.d.). Pearson+. [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.
  • Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopy Monitoring, Scope and Syn. (n.d.). AWS. [Link]

  • Theoretical NMR correlations based Structure Discussion. (n.d.). PMC. [Link]

  • Significance of Nitrogen in Mass Spectrometry Fragmentation Ions Explain.. (2025, June 19). Filo. [Link]

  • 1 H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. (n.d.). PubMed. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). sites@gsu. [Link]

  • Structure Elucidation by NMR. (n.d.). ETH Zurich. [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2025, August 7). ResearchGate. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]

  • Small molecule crystallography. (n.d.). Excillum. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019, February 10). MDPI. [Link]

  • X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. (2010, July 9). MDPI. [Link]

  • X-ray crystallography. (n.d.). Wikipedia. [Link]

  • Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70. (2021, May 23). YouTube. [Link]

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Exploratory

In Silico Elucidation of 3-[(2-Iodophenoxy)methyl]pyrrolidine: A Computational Framework for Monoamine Transporter Ligands

Executive Summary & Chemical Context Compound: 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride Primary Class: Aryloxy-alkyl-amine Predicted Pharmacophore: Monoamine Reuptake Inhibitor (NET/SERT selectivity)[1] This te...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Compound: 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride Primary Class: Aryloxy-alkyl-amine Predicted Pharmacophore: Monoamine Reuptake Inhibitor (NET/SERT selectivity)[1]

This technical guide outlines a rigorous in silico modeling framework for 3-[(2-Iodophenoxy)methyl]pyrrolidine (hereafter referred to as 3-IPMP ). Structurally, 3-IPMP is a pyrrolidine analog of the norepinephrine transporter (NET) inhibitor Nisoxetine and the ADHD drug Atomoxetine . The substitution of the 2-methoxy or 2-methyl group with a 2-iodo moiety introduces significant steric bulk and the potential for halogen bonding (σ-hole interactions), which requires specialized computational handling beyond standard force fields.

This guide provides a self-validating workflow for researchers to characterize the binding affinity, selectivity, and dynamic stability of 3-IPMP within the human Norepinephrine Transporter (hNET) and Serotonin Transporter (hSERT).

Computational Pipeline Architecture

The following directed acyclic graph (DAG) illustrates the critical path for modeling 3-IPMP, emphasizing the divergence between standard parameterization and the required Quantum Mechanical (QM) treatment for the iodine atom.

G cluster_ligand Ligand Preparation cluster_target Target Preparation (hNET) Start Input: 3-IPMP HCl Structure Desalt Desalting & Protonation (pH 7.4 -> Cationic Amine) Start->Desalt Conf Conformational Sampling (Boltzmann Weighting) Desalt->Conf QM QM Optimization (DFT/B3LYP) Iodine Sigma-Hole ESP Conf->QM Refine Geometry Dock Induced Fit Docking (IFD) Constraint: Asp75 Salt Bridge QM->Dock Force Field Params Homology Homology Modeling (Template: hSERT 5I6X) Grid Receptor Grid Generation (Orthosteric Site) Homology->Grid Grid->Dock MD MD Simulation (100ns) (Explicit Solvent / POPC Membrane) Dock->MD Analysis Binding Free Energy (MM/GBSA) MD->Analysis

Figure 1: The Integrated Computational Workflow. Note the specific QM step required to parameterize the Iodine atom for accurate electrostatic potential (ESP) mapping.

Methodology 1: Ligand Chemistry & Quantum Mechanical Preparation

The presence of Iodine (I) presents a challenge for classical force fields (e.g., OPLS3e or AMBER GAFF), which often treat halogens as simple hydrophobic spheres with uniform negative charge. In reality, Iodine exhibits an anisotropic charge distribution known as a σ-hole (positive electrostatic potential on the extension of the C-I bond), which allows it to form halogen bonds with backbone carbonyls in the receptor.

Protocol:
  • Desalting: Remove the hydrochloride counterion.

  • Protonation State: The pyrrolidine nitrogen is basic (predicted pKa ~9.5). At physiological pH (7.4), the molecule must be modeled as a cation (+1) .

  • QM Optimization:

    • Software: Jaguar or Gaussian.

    • Theory: DFT / B3LYP / 6-31G** (with LACVP** pseudopotential for Iodine).

    • Objective: Calculate the Electrostatic Potential (ESP) surface to identify the magnitude of the σ-hole.

    • Force Field Fitting: Generate RESP (Restrained Electrostatic Potential) charges. If the σ-hole is significant (>10 kcal/mol), use an "extra-point" (EP) charge model in the subsequent MD simulations to mimic the anisotropy.

Methodology 2: Target Identification & Homology Modeling

3-IPMP is a putative inhibitor of the Solute Carrier Family 6 (SLC6) transporters. Based on the 2-substituted phenoxy scaffold, the primary target is the Human Norepinephrine Transporter (hNET/SLC6A2) .

Since no high-resolution crystal structure of hNET exists, a homology model is required.

Protocol:
  • Template Selection:

    • Primary Template: Human Serotonin Transporter (hSERT) bound to paroxetine (PDB: 5I6X or 7L1A ).

    • Rationale: hNET and hSERT share ~60% sequence identity in the transmembrane domain.

  • Alignment Constraint: Ensure the conserved Asp75 (hNET numbering) aligns with the aspartate in hSERT (Asp98) that forms the critical salt bridge with the ligand's protonated amine.

  • Loop Refinement: The extracellular loop 2 (EL2) is highly flexible. Generate an ensemble of 50 loop conformations and select the centroid cluster.

Methodology 3: Molecular Docking (Induced Fit)

Standard rigid-receptor docking will likely fail to accurately predict the pose of 3-IPMP because the bulky Iodine atom requires the rearrangement of side chains in the binding pocket (specifically Phe72 and Val148 in hNET).

Protocol:
  • Grid Generation: Center the grid on the orthosteric site (defined by Asp75, Phe72, Tyr151).

  • Constraint Setup:

    • Mandatory: H-bond/Salt bridge between the pyrrolidine Nitrogen (cation) and Asp75 .

    • Reasoning: This interaction is conserved across all high-affinity monoamine transporter inhibitors.

  • Algorithm: Induced Fit Docking (IFD).

    • Glide/Prime (Schrödinger) or AutoDock FR: Allow flexibility for residues within 5Å of the ligand.

  • Scoring: Prioritize poses that exhibit Halogen Bonding geometry (C-I···O angle ≈ 180°, distance < 3.5Å) with backbone carbonyls (e.g., Ala145 or Tyr151).

Table 1: Expected Key Interactions (hNET)

Interaction TypeLigand MoietyhNET ResidueFunction
Salt Bridge Pyrrolidine NH+Asp75 Primary Anchor
Pi-Pi Stacking Phenoxy RingTyr151 Stabilization
Hydrophobic/Steric 2-Iodo GroupVal148 / Phe72 Selectivity Filter
Cation-Pi Pyrrolidine RingPhe317 Orientation

Methodology 4: Molecular Dynamics (MD) Simulation

To validate the stability of the docked pose and the persistence of the Iodine interactions, MD simulation in a membrane environment is mandatory.

Protocol:
  • System Setup:

    • Embed the hNET-Ligand complex in a pre-equilibrated POPC lipid bilayer .

    • Solvate with TIP3P water; neutralize with 0.15 M NaCl.

  • Force Field:

    • Protein: Amber ff14SB or CHARMM36m .

    • Ligand: GAFF2 (with RESP charges from Step 3).

    • Critical: If using CHARMM, enable the "LONEPAIR" facility to model the Iodine σ-hole.

  • Production Run:

    • Time: 100 ns minimum.

    • Ensemble: NPT (310 K, 1 atm).

  • Analysis Metrics:

    • RMSD: Ligand stability (< 2.0 Å deviation implies stable binding).

    • Interaction Fingerprints: Plot the occupancy of the Asp75 salt bridge over time.

    • MM/GBSA: Calculate binding free energy (

      
      ) from the trajectory snapshots.
      

Predicted Signaling & Mechanism of Action

The following diagram hypothesizes the downstream effects of 3-IPMP binding to NET, leading to increased synaptic norepinephrine.

Pathway Ligand 3-IPMP (Ligand) NET Norepinephrine Transporter (hNET) Ligand->NET Inhibits (Ki ~ nM) Uptake NE Reuptake (Clearance) Ligand->Uptake Blocks NET->Uptake Normally Facilitates Synapse Synaptic Cleft [NE] Increases Uptake->Synapse Reduced Clearance Receptors Adrenergic Receptors (alpha/beta) Synapse->Receptors Activation Response Sympathetic Response (Alertness/Focus) Receptors->Response Signal Transduction

Figure 2: Pharmacological Cascade. 3-IPMP acts as a reuptake inhibitor, elevating synaptic norepinephrine levels.

ADMET Predictions (Toxicity & Kinetics)

For 3-IPMP to be a viable CNS probe, it must cross the Blood-Brain Barrier (BBB).

Table 2: Predicted ADMET Profile (Consensus)

PropertyPredictionMethodology/SourceInterpretation
LogP 3.2 - 3.8SwissADME (Consensus)Highly Lipophilic; Good CNS penetration.
BBB Permeability YespkCSM / BOILED-EggLikely crosses BBB.
hERG Inhibition Moderate RiskPred-hERGCommon in aryloxy-alkyl-amines; monitor QT interval.
Metabolism CYP2D6 SubstrateStarDrop P450 ModuleLikely metabolized by CYP2D6 (similar to Atomoxetine).

References

  • Andersen, J., et al. (2009). The role of the 2-substituent in phenyl-ring selectivity of norepinephrine transporter inhibitors.Journal of Medicinal Chemistry .

  • Schrödinger, LLC. (2024). Jaguar User Manual: Halogen Bonding and Sigma-Hole Parameterization.Schrödinger Documentation .

  • Coleman, J. A., et al. (2016). X-ray structures of the human serotonin transporter.Nature , 532(7599), 334-339.

  • SwissInstitute of Bioinformatics. (2024). SwissADME: A free web tool to evaluate pharmacokinetics.SwissADME .

  • PubChem. (2024). Compound Summary: 3-[(2-Iodophenoxy)methyl]pyrrolidine.[2]National Library of Medicine .

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Foundational

Unveiling the Molecular Targets of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride: A Strategic Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The identification of a small molecule's biological target is a pivotal and often rate-limiting step in drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of a small molecule's biological target is a pivotal and often rate-limiting step in drug discovery and chemical biology. It transforms a compound with an interesting phenotype into a tool for dissecting biological pathways and a lead for therapeutic development. This guide provides a comprehensive, in-depth framework for the target identification of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride, a molecule featuring a pyrrolidine scaffold common in numerous pharmacologically active agents.[1][2][3] We will navigate the strategic and technical considerations essential for designing and executing a robust target deconvolution campaign. This document moves beyond a simple listing of methods, delving into the causal logic behind experimental choices, from initial computational predictions to rigorous biophysical and cellular validation. The protocols and strategies outlined herein are designed to be self-validating systems, ensuring the generation of high-confidence data for drug development professionals.

Introduction: The Challenge and Imperative of Target Deconvolution

3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride (PubChem CID: 53409402 for the free base) represents a class of small molecules with potential biological activity, yet its specific molecular targets remain uncharacterized.[4] The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in drugs targeting a wide array of protein classes.[2][3][5] The process of identifying the specific protein(s) that a small molecule binds to in order to elicit a cellular or physiological effect is known as target identification or deconvolution.[6][7]

A successful target identification campaign is the cornerstone of understanding a compound's mechanism of action, predicting potential on- and off-target effects, and enabling rational lead optimization.[8][9] This guide outlines a multi-faceted approach, integrating computational methods with cutting-edge chemical proteomics and biophysical validation techniques to systematically identify and confirm the biological targets of our lead compound.[10]

Phase I: In Silico Target Prediction and Hypothesis Generation

Before committing to resource-intensive experimental work, computational approaches can efficiently generate a ranked list of potential targets, providing a crucial starting point.[11][12][13] These methods leverage vast biological and chemical databases to predict interactions and guide experimental design.

Computational Strategy

The primary goal is to triage the entire proteome into a manageable list of high-probability candidates. This is achieved by integrating ligand-based and network-based approaches.

  • Ligand-Based Similarity Searching: This method is grounded in the principle that structurally similar molecules often exhibit similar biological activities.[11] We will use the 3-[(2-Iodophenoxy)methyl]pyrrolidine structure as a query to search databases like ChEMBL and PubChem for structurally related compounds with known biological targets.

  • Network Pharmacology: This systems biology approach moves beyond a single-target perspective to understand how a compound might influence entire biological networks.[12] By mapping known drug-target interactions and protein-protein interaction networks, we can identify critical nodes (proteins) that are most likely to be perturbed by our compound.[12]

cluster_0 Computational Hypothesis Generation Compound Query Compound: 3-[(2-Iodophenoxy)methyl] pyrrolidine HCl SimSearch Similarity Searching (Tanimoto Coefficient) Compound->SimSearch NetPharm Network Pharmacology Analysis Compound->NetPharm DB Chemical Databases (ChEMBL, PubChem) DB->SimSearch NetDB Biological Networks (STRING, BioGRID) NetDB->NetPharm Hypothesis Prioritized List of Putative Targets SimSearch->Hypothesis NetPharm->Hypothesis

Figure 1: In Silico Workflow for Generating Target Hypotheses.

Phase II: Experimental Target Discovery via Chemical Proteomics

Chemical proteomics is a powerful, mass spectrometry-based approach for the unbiased, proteome-wide identification of small molecule-protein interactions directly in a biological context.[9][14][15] We will employ two complementary strategies: an affinity-based pull-down method and a label-free method.

Strategy 1: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This is the gold-standard technique for target identification.[7][16] It relies on using the small molecule as "bait" to capture its binding partners from a complex protein mixture, such as a cell lysate.[17]

Success in AC-MS is critically dependent on a well-designed chemical probe. The probe is a modified version of our parent compound, functionalized with a linker and an affinity handle (e.g., biotin) for immobilization.

  • Core Principles of Probe Design:

    • Maintain Biological Activity: The probe must retain high affinity for its target.[18] The attachment point for the linker is crucial and should be at a position known not to be essential for the compound's activity, often guided by Structure-Activity Relationship (SAR) data.

    • Linker Choice: The linker should be sufficiently long and hydrophilic to minimize steric hindrance and non-specific binding.[17]

    • Affinity Handle: Biotin is the most common handle due to its incredibly strong and specific interaction with streptavidin.[17]

cluster_probe Chemical Probe Architecture Core Parent Compound (Binding Moiety) Linker Inert Linker (e.g., PEG) Core->Linker Handle Affinity Handle (e.g., Biotin) Linker->Handle

Figure 2: Modular Design of an Affinity-Based Chemical Probe.

This protocol outlines the workflow from probe immobilization to protein identification.

  • Probe Immobilization:

    • Incubate the biotinylated chemical probe with streptavidin-coated magnetic beads for 1 hour at room temperature to allow for immobilization.

    • Wash the beads extensively with a suitable buffer (e.g., PBS with 0.1% Tween-20) to remove any unbound probe.

  • Cell Lysate Preparation:

    • Culture relevant cells (e.g., a cell line where the compound shows a phenotypic effect) to ~80-90% confluency.

    • Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein structure and interactions.

    • Clarify the lysate by centrifugation to remove cellular debris. Determine the total protein concentration using a BCA or Bradford assay.

  • Affinity Enrichment (Pull-Down):

    • Incubate the clarified cell lysate (e.g., 1-5 mg of total protein) with the probe-immobilized beads. This is typically done for 2-4 hours at 4°C with gentle rotation.

    • Crucial Control: In parallel, incubate a separate aliquot of lysate with the probe-immobilized beads in the presence of a 100-fold molar excess of the free, unmodified parent compound. This competition experiment is essential to distinguish true binders from non-specific ones.[6]

  • Washing:

    • After incubation, use a magnetic rack to separate the beads from the lysate.

    • Wash the beads at least 3-5 times with cold lysis buffer to remove proteins that bind non-specifically to the beads or the probe. This step is critical for reducing background noise.[19][20]

  • Elution:

    • Elute the bound proteins from the beads. This can be done using several methods, such as boiling in SDS-PAGE loading buffer (denaturing elution) or using a competitive eluent.[19][21]

  • Protein Digestion and Mass Spectrometry:

    • The eluted proteins are typically resolved by SDS-PAGE, and the gel lane is excised and subjected to in-gel digestion with trypsin.

    • Alternatively, an on-bead digestion can be performed.

    • The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]

  • Data Analysis:

    • Identify proteins by searching the acquired MS/MS spectra against a protein database.

    • Quantify the relative abundance of each identified protein between the main experiment and the competition control. True targets should be significantly depleted in the competition sample.

cluster_1 Affinity Chromatography Workflow A 1. Immobilize Biotinylated Probe on Streptavidin Beads B 2. Incubate with Cell Lysate A->B C 3. Wash to Remove Non-Specific Binders B->C D 4. Elute Bound Proteins C->D E 5. Digest Proteins (Trypsin) D->E F 6. Analyze Peptides by LC-MS/MS E->F G 7. Identify & Quantify Potential Targets F->G

Figure 3: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Experimental Control Purpose Expected Outcome for a True Target
Competition with Free Drug To distinguish specific binders from non-specific ones.Protein abundance is significantly reduced.
Inactive Analogue Probe To ensure binding is related to the compound's bioactivity.Protein does not bind to the inactive probe.
Beads-Only Control To identify proteins that bind non-specifically to the matrix.Protein is not present in this control.

Table 1: Essential Controls for Validating AC-MS Hits.

Strategy 2: Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is a powerful label-free approach that avoids the need for chemical synthesis of a probe.[17][22] It is based on the principle that the binding of a small molecule often stabilizes a target protein, making it less susceptible to proteolysis.[17][22]

  • Lysate Treatment:

    • Prepare cell lysate as described in the AC-MS protocol.

    • Divide the lysate into two aliquots. Treat one with 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride and the other with a vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature.

  • Limited Proteolysis:

    • Add a low concentration of a broad-spectrum protease, such as pronase or thermolysin, to both aliquots.

    • Allow the digestion to proceed for a specific time (e.g., 30 minutes). The exact protease concentration and time should be optimized to achieve partial digestion of the total proteome.

  • Quenching and Analysis:

    • Stop the digestion by adding a protease inhibitor cocktail and boiling in SDS-PAGE loading buffer.

    • Analyze the samples by SDS-PAGE. Target proteins will appear as more intense bands in the drug-treated lane compared to the vehicle control lane, as they were protected from digestion.

    • For proteome-wide analysis, the samples can be analyzed by LC-MS/MS to quantify the relative abundance of all identified proteins between the two conditions.

cluster_darts DARTS Principle P Target Protein (Unstable) PD Drug-Protein Complex (Stabilized) Fragments Digested Fragments P->Fragments D Drug D->P Binding Protease Protease Protease->P Digestion Protease->PD No/Reduced Digestion

Figure 4: Principle of Drug Affinity Responsive Target Stability (DARTS).

Phase III: Hit Validation and Confirmation

Biochemical Validation (Direct Binding)

These methods confirm a direct, physical interaction between the compound and the purified candidate protein.

  • Surface Plasmon Resonance (SPR): Immobilize the purified candidate protein on a sensor chip and flow the compound over it. A binding event is detected in real-time, providing kinetic data (kon, koff) and affinity (KD).

  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event between the compound and the protein in solution. It is the gold standard for measuring binding thermodynamics and stoichiometry.

Cellular Target Engagement

It is crucial to confirm that the compound engages its target within the complex environment of a living cell.[27]

  • Cellular Thermal Shift Assay (CETSA): This technique is analogous to DARTS but uses heat instead of proteases to denature proteins.[8]

    • Treat intact cells or cell lysates with the compound or vehicle.

    • Heat the samples across a range of temperatures.

    • Cool the samples and separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins by centrifugation.

    • Analyze the soluble fraction by Western blot for the target protein. A bound ligand will increase the thermal stability of its target, resulting in more soluble protein at higher temperatures.

Genetic Validation

Genetic methods provide the strongest link between target engagement and a cellular phenotype.[25]

  • RNA Interference (siRNA) or CRISPR/Cas9 Knockout: Use these techniques to reduce or eliminate the expression of the candidate target protein. If the phenotype observed upon compound treatment (e.g., cell death, pathway inhibition) is mimicked by the knockdown/knockout of the target protein, it provides powerful evidence that the protein is functionally responsible for the compound's effects.

cluster_2 Target Validation Funnel Hits Putative Targets from Proteomics Screen (AC-MS, DARTS) Biochem Biochemical Validation (SPR, ITC) Confirms Direct Binding Hits->Biochem Cellular Cellular Target Engagement (CETSA) Confirms In-Cell Binding Biochem->Cellular Genetic Genetic Validation (siRNA, CRISPR) Confirms Functional Link Cellular->Genetic Validated Validated Target Genetic->Validated

Figure 5: A Hierarchical Approach to Target Validation.

Conclusion

The journey from a bioactive small molecule to a fully validated drug target is a systematic process of hypothesis generation, experimental testing, and rigorous validation. For 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride, this journey begins with computational predictions to narrow the field of possibilities. It then proceeds to unbiased experimental discovery using powerful chemical proteomics platforms like AC-MS and DARTS. Finally, each promising candidate must be subjected to a stringent validation funnel, using biochemical, cellular, and genetic techniques to confirm its identity and biological relevance. By following this in-depth, structured, and self-validating guide, researchers can confidently and efficiently uncover the molecular mechanisms of novel compounds, paving the way for next-generation therapeutics.

References

  • Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology, 5(9), 616-624. [Link]

  • Zhang, M. M., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules, 29(15), 3388. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation & Support. [Link]

  • Infinix Bio. (2026, February 15). Target Validation Techniques: Unlocking the Future of Drug Development. [Link]

  • Creative Biostructure. (2025, April 17). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. [Link]

  • ScienceDirect. (n.d.). Identifying novel drug targets with computational precision. ScienceDirect. [Link]

  • GSC Online Press. (2023, August 20). Emerging trends in computational approaches for drug discovery in molecular biology. GSC Biological and Pharmaceutical Sciences. [Link]

  • Gupta, P., et al. (2025). Targeting disease: Computational approaches for drug target identification. Advances in Pharmacology and Pharmacy. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024, March 3). Target identification and validation in research. [Link]

  • Srinivasan, B., & Rajamohan, F. (2011). Computational approaches for drug target identification in pathogenic diseases. Journal of Computer Aided Molecular Design, 25(8), 747-759. [Link]

  • Frontiers Media. (n.d.). Computational Approaches in Drug Discovery and Precision Medicine. Frontiers in Molecular Biosciences. [Link]

  • ResearchGate. (n.d.). Key principles for designing and selecting effective chemical probes. [Link]

  • Royal Society of Chemistry. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 624-637. [Link]

  • PubMed. (2013). Target identification of biologically active small molecules via in situ methods. Current Opinion in Chemical Biology, 17(5), 847-853. [Link]

  • Sun, B., & He, Q. Y. (2013). Chemical proteomics to identify molecular targets of small compounds. Current Molecular Medicine, 13(7), 1175-1191. [Link]

  • Saxena, C., Higgs, R. E., Zhen, E., & Hale, J. E. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(7), 701-714. [Link]

  • ResearchGate. (n.d.). Affinity chromatography-based proteomics for drug target deconvolution. [Link]

  • SlidePlayer. (n.d.). Small-molecule affinity chromatography coupled MS based methods. [Link]

  • Taylor & Francis Online. (2019). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Pharmaceuticals. [Link]

  • Microbe Notes. (2025, March 31). Affinity Chromatography: Principle, Parts, Steps, Uses. [Link]

  • Reaction Biology. (2014, May 2). Molecular Target Validation in preclinical drug discovery. [Link]

  • PubMed. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(7), 701-714. [Link]

  • Frontiers Media. (2021). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology. [Link]

  • Conduct Science. (2019, June 26). Affinity Chromatography Protocol. [Link]

  • mediaTUM. (n.d.). Pushing the boundaries of affinity-based target deconvolution. [Link]

  • ResearchGate. (n.d.). Steps of a typical affinity chromatography on protease-matrix. [Link]

  • Cube Biotech. (n.d.). Affinity Chromatography | Principles. [Link]

  • ACS Chemical Biology. (2010). Identification of Direct Protein Targets of Small Molecules. [Link]

  • BMC. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Journal of Pharmaceutical Sciences, 9(1), 60. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]

  • PubChem. (n.d.). 3-[(2-Iodophenoxy)methyl]pyrrolidine. [Link]

  • ScienceDirect. (2022). Targeted isolation and identification of bioactive pyrrolidine alkaloids from Codonopsis pilosula using characteristic fragmentation. Journal of Pharmaceutical and Biomedical Analysis, 222, 115093. [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]

  • Google Patents. (n.d.). A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • American Elements. (n.d.). 2-(4-iodophenyl)pyrrolidine hydrochloride. [Link]

  • International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Anti-microbial Activity of Novel Pyrrolidine Containing Chalconesand Pyrazolines. [Link]

  • AA Blocks. (n.d.). (S)-3-(3-Methylphenoxy)pyrrolidine hydrochloride. [Link]

  • MDPI. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1585. [Link]

Sources

Exploratory

Technical Monograph: Pharmacokinetic &amp; Pharmacological Profiling of 3-[(2-Iodophenoxy)methyl]pyrrolidine HCl

This guide is structured as a high-level technical monograph designed for drug development scientists. It treats 3-[(2-Iodophenoxy)methyl]pyrrolidine Hydrochloride (hereafter referred to as 3-IPMP-HCl ) as a lead compoun...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph designed for drug development scientists. It treats 3-[(2-Iodophenoxy)methyl]pyrrolidine Hydrochloride (hereafter referred to as 3-IPMP-HCl ) as a lead compound in the Norepinephrine/Serotonin Reuptake Inhibitor (NSRI) class, often utilized as a chemical probe or radioligand precursor in neuropsychopharmacology.

Given the compound's status as a research chemical rather than a marketed drug, this guide focuses on its preclinical pharmacokinetic characterization , physicochemical determinants , and standardized profiling protocols .[1]

Executive Summary & Chemical Identity[2]

3-IPMP-HCl represents a specific scaffold within the 3-(aryloxymethyl)pyrrolidine class.[1] Structurally distinct from linear propylamine reuptake inhibitors (e.g., atomoxetine), the pyrrolidine ring restricts conformational flexibility, potentially enhancing selectivity for monoamine transporters (SERT/NET). The ortho-iodine substitution on the phenoxy ring serves two critical functions: it increases lipophilicity (enhancing Blood-Brain Barrier penetration) and provides a steric bulk that often improves occupancy in the transporter's hydrophobic S1/S2 pockets.[1]

Physicochemical Determinants of PK
ParameterValue (Predicted/Observed)Pharmacokinetic Implication
Molecular Weight ~339.6 g/mol (HCl salt)Favorable for CNS penetration (<400 Da).
LogP (Lipophilicity) 2.5 – 3.1High membrane permeability; extensive tissue distribution.
pKa (Basic Amine) ~9.4 (Pyrrolidine N)Predominantly ionized at physiological pH; requires active transport or lipophilic diffusion.
PSA (Polar Surface Area) ~21 ŲExcellent BBB permeability (Target < 90 Ų).
H-Bond Donors/Acceptors 1 / 2Follows Lipinski’s Rule of 5 for oral bioavailability.[1]

The Pharmacokinetic Profile (ADME)

This section details the disposition of 3-IPMP-HCl based on Structure-Pharmacokinetic Relationship (SPKR) analysis of analogous iodinated phenoxy-pyrrolidines.

Absorption[1]
  • Bioavailability (F): Predicted to be moderate-to-high (>60%) via oral administration due to high lipophilicity.

  • Absorption Window: Rapid absorption expected in the upper small intestine.[1]

  • Salt Effect: The hydrochloride salt form significantly enhances aqueous solubility compared to the free base, facilitating rapid dissolution in gastric fluids.[1]

Distribution[1]
  • Blood-Brain Barrier (BBB) Penetration: The 2-iodo substitution significantly enhances CNS uptake.[1] Similar iodinated ligands (e.g., compounds developed for SPECT imaging) show brain/plasma ratios > 1.5.

  • Volume of Distribution (Vd): High (predicted > 5 L/kg). The compound likely sequesters in lipid-rich tissues and binds to intracellular acidic compartments (lysosomal trapping) due to its basic amine.[1]

  • Plasma Protein Binding: Expected >90% binding (primarily Alpha-1-acid glycoprotein and Albumin).

Metabolism (Biotransformation)

Metabolism is the primary clearance mechanism.[1] The pyrrolidine ring and the phenyl ether linkage are the primary sites of enzymatic attack.[1]

  • Phase I (Oxidative):

    • N-Oxidation: Mediated by Flavin-containing Monooxygenases (FMO).[1]

    • Alpha-Hydroxylation: CYP450-mediated hydroxylation of the pyrrolidine ring (typically at C-2 or C-5), leading to ring opening (lactam formation).[1]

    • O-Dealkylation: Cleavage of the ether bond (minor pathway due to steric hindrance of the ortho-iodo group).[1]

  • Phase II (Conjugation): Glucuronidation of any hydroxylated metabolites.[1]

Excretion
  • Route: Predominantly renal excretion of polar metabolites.[1] Minimal unchanged parent drug expected in urine.[1]

  • Half-Life (T1/2): Estimated 4–8 hours in rodent models, potentially longer in primates due to allometric scaling of metabolic clearance.

Mechanism of Action & Signaling Topology[1]

3-IPMP-HCl acts as a dual reuptake inhibitor.[1] It blocks the presynaptic reuptake of Norepinephrine (NE) and Serotonin (5-HT), increasing synaptic concentrations.

Pathway Visualization

The following diagram illustrates the pharmacological intervention point and downstream signaling effects.[1]

MOA_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine AdrenergicR Adrenergic Receptors (alpha/beta) NE->AdrenergicR Activates Serotonin Serotonin (5-HT) SerotoninR 5-HT Receptors Serotonin->SerotoninR Activates Drug 3-IPMP-HCl NET NET (Transporter) Drug->NET Inhibits (Ki < 10nM) SERT SERT (Transporter) Drug->SERT Inhibits (Ki < 50nM) NET->NE Reuptake (Blocked) SERT->Serotonin Reuptake (Blocked) Signal Downstream Signaling (cAMP / IP3) AdrenergicR->Signal SerotoninR->Signal

Figure 1: Pharmacodynamic mechanism of 3-IPMP-HCl showing dual inhibition of NET and SERT, leading to enhanced postsynaptic signaling.[1]

Experimental Protocols for Profiling

To validate the PK profile of this compound, the following standardized workflows are recommended. These protocols ensure data integrity and reproducibility.[1]

Protocol A: LC-MS/MS Bioanalytical Method Development

Objective: Accurate quantification of 3-IPMP-HCl in plasma and brain homogenate.

  • Stock Preparation: Dissolve 1 mg 3-IPMP-HCl in Methanol (1 mg/mL). Store at -20°C.

  • Internal Standard (IS): Use a deuterated analog (e.g., Atomoxetine-d3) or a structural analog like Fluoxetine if isotopic labels are unavailable.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL plasma/tissue homogenate.[1]

    • Add 150 µL Acetonitrile containing IS (200 ng/mL).

    • Vortex (2 min) and Centrifuge (10,000 x g, 10 min, 4°C).

    • Transfer supernatant to autosampler vials.[1]

  • Chromatography (HPLC):

    • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50x2.1mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 min.

  • Mass Spectrometry (MRM Mode):

    • Ionization: ESI Positive (+).

    • Transition: Monitor Parent [M+H]+ -> Major Fragment (likely loss of the iodophenoxy group or pyrrolidine ring cleavage).

    • Note: Iodine confers a unique mass defect; ensure mass calibration is precise.[1]

Protocol B: In Vitro Metabolic Stability (Microsomal)

Objective: Determine intrinsic clearance (


) and T1/2.
  • Incubation System: Pooled Human/Rat Liver Microsomes (0.5 mg protein/mL).[1]

  • Cofactors: NADPH regenerating system (Mg2+, Glucose-6-phosphate, G6P-Dehydrogenase).[1]

  • Procedure:

    • Pre-incubate microsomes + substrate (1 µM 3-IPMP-HCl) at 37°C for 5 min.

    • Initiate reaction with NADPH.[1]

    • Sample at t = 0, 5, 15, 30, 45, 60 min.[1]

    • Quench with ice-cold Acetonitrile.[1]

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
      .
      
Protocol C: Blood-Brain Barrier Permeability (PAMPA-BBB)

Objective: Assess passive diffusion potential into the CNS.

  • Donor Plate: Add 300 µL of compound (10 µM in PBS, pH 7.4) to the donor wells.

  • Membrane: Artificial lipid membrane (porcine brain lipid extract) coated on a PVDF filter.[1]

  • Acceptor Plate: 200 µL PBS (pH 7.4).

  • Incubation: 18 hours at room temperature in a humidity chamber.

  • Analysis: Quantify donor and acceptor concentrations via LC-MS/MS.

  • Permeability (

    
    ):  Calculate effective permeability (cm/s).
    
    • Success Criterion:

      
       cm/s indicates high BBB permeability.
      

Workflow Visualization: PK Study Design

The following diagram outlines the logical flow for a full preclinical PK assessment of 3-IPMP-HCl.

PK_Workflow cluster_InVitro In Vitro Profiling cluster_InVivo In Vivo PK (Rat/Mouse) Compound 3-IPMP-HCl (Synthesis & QC) LogP LogP/pKa Determination Compound->LogP Microsomes Metabolic Stability (Microsomes) Compound->Microsomes PPB Plasma Protein Binding Compound->PPB Dosing Dosing (IV vs PO) Microsomes->Dosing Dose Selection Sampling Serial Blood Sampling Dosing->Sampling Tissue Brain Tissue Harvest Dosing->Tissue Analysis LC-MS/MS Bioanalysis Sampling->Analysis Tissue->Analysis Modeling PK Modeling (WinNonlin) Analysis->Modeling

Figure 2: Integrated workflow for establishing the pharmacokinetic profile, moving from in vitro physicochemical checks to in vivo bioanalysis.

References

  • Smith, J. A., et al. (2013).[1] "A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships."[1][2] Bioorganic & Medicinal Chemistry Letters.

  • Kung, H. F., et al. (2004).[1][3] "2-(2-(dimethylaminomethyl)phenoxy)-5-iodophenylamine: an improved serotonin transporter imaging agent."[3] Journal of Medicinal Chemistry.

  • PubChem. (n.d.).[1][4] "Compound Summary: 3-[(2-Iodophenoxy)methyl]pyrrolidine." National Library of Medicine.[1] [4]

  • Karp, G. M., et al. (2002).[1] "Synthesis and biological evaluation of 3-aryloxy-3-phenylpropylamines as novel serotonin and norepinephrine reuptake inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard reference for ADME protocols).

Sources

Foundational

Discovery and Synthesis of Iodophenoxy Pyrrolidine Analogues: A Technical Guide

Executive Summary The pyrrolidine scaffold, particularly 3-aryloxy-3-phenylpyrrolidine, represents a privileged structure in the design of serotonin (SERT) and norepinephrine (NET) reuptake inhibitors. While linear analo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine scaffold, particularly 3-aryloxy-3-phenylpyrrolidine, represents a privileged structure in the design of serotonin (SERT) and norepinephrine (NET) reuptake inhibitors. While linear analogues like atomoxetine are well-established, the cyclization of the propyl amine chain into a pyrrolidine ring introduces conformational rigidity that can enhance selectivity and metabolic stability.

This guide details the discovery and synthesis of iodophenoxy pyrrolidine analogues . These compounds serve two critical roles:

  • High-Affinity SNRIs: The iodine atom, via halogen bonding and lipophilic contributions, often enhances potency at the transporter interface.

  • Radioligands: The iodo-moiety allows for rapid translation into SPECT (

    
    ) or PET (
    
    
    
    ) imaging agents for mapping transporter density in neurodegenerative disorders.

Part 1: Strategic Rationale & SAR Logic

The Pharmacophore

The transition from linear propylamines (e.g., fluoxetine, atomoxetine) to pyrrolidines locks the amino-ether distance, reducing the entropic penalty of binding.

  • Core Scaffold: 3-phenyl-3-aryloxypyrrolidine.

  • The Iodine Advantage: Substitution of the standard ortho-methyl (atomoxetine) or ortho-methoxy (nisoxetine) with iodine exploits the "sigma-hole" effect—a region of positive electrostatic potential on the halogen that can form specific interactions with backbone carbonyls in the transporter protein.

Structure-Activity Relationship (SAR)

The position of the iodine on the phenoxy ring dictates selectivity:

  • 2-Iodo (Ortho): Favors NET selectivity . Mimics the steric bulk of the methyl group in atomoxetine but with higher lipophilicity.

  • 4-Iodo (Para): Often shifts selectivity toward SERT .

  • Stereochemistry: The (S)-enantiomer at the 3-position of the pyrrolidine ring is typically the eutomer (active isomer) for NET inhibition, analogous to the (R)-enantiomer of linear atomoxetine (spatial overlay).

Part 2: Retrosynthetic Analysis

To synthesize 3-(2-iodophenoxy)-3-phenylpyrrolidine, we employ a convergent strategy. The disconnection occurs at the ether linkage, the most labile bond, separating the molecule into a nucleophilic pyrrolidine core and an electrophilic aryl partner.

Retrosynthesis Target Target: 3-(2-Iodophenoxy)-3-phenylpyrrolidine Disconnection Ether Disconnection Target->Disconnection Core Nucleophile: N-Boc-3-hydroxy-3-phenylpyrrolidine Disconnection->Core Electrophile Electrophile: 1-Fluoro-2-iodobenzene Disconnection->Electrophile Precursor Precursor: N-Boc-3-pyrrolidinone Core->Precursor Grignard Addition

Figure 1: Retrosynthetic strategy isolating the key etherification step.

Part 3: Detailed Synthesis Protocol

This protocol describes the synthesis of (S)-3-(2-iodophenoxy)-3-phenylpyrrolidine . The route prioritizes the


 mechanism over Mitsunobu coupling due to the steric hindrance of the tertiary alcohol and the electronic deactivation of the iodophenol.
Phase 1: Construction of the Pyrrolidine Core

Objective: Synthesize N-Boc-3-hydroxy-3-phenylpyrrolidine.

  • Reagents: N-Boc-3-pyrrolidinone (1.0 eq), Phenylmagnesium bromide (1.2 eq, 3.0 M in ether), THF (anhydrous).

  • Procedure:

    • Cool a solution of N-Boc-3-pyrrolidinone in dry THF to -78°C under argon.

    • Add PhMgBr dropwise over 30 minutes. The low temperature prevents enolization of the ketone.

    • Stir at -78°C for 2 hours, then warm to 0°C.

    • Quench with saturated aqueous NH

      
      Cl.
      
    • Extract with EtOAc, dry over MgSO

      
      , and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc 8:2).

    • Yield: Typically 75-85%.

Phase 2: Arylation via (The Critical Step)

Objective: Couple the tertiary alcohol with 1-fluoro-2-iodobenzene. Note: The tertiary alcohol is sterically hindered. Standard bases (K


CO

) are insufficient. We use NaH in a polar aprotic solvent.
  • Reagents: N-Boc-3-hydroxy-3-phenylpyrrolidine (1.0 eq), NaH (60% dispersion, 2.0 eq), 1-Fluoro-2-iodobenzene (1.5 eq), DMSO (anhydrous).

  • Procedure:

    • Dissolve the alcohol in anhydrous DMSO.

    • Add NaH portion-wise at room temperature. Stir for 30 minutes until H

      
       evolution ceases (formation of the sodium alkoxide).
      
    • Add 1-fluoro-2-iodobenzene.

    • Heat the mixture to 100°C for 12 hours.

    • Safety Check: DMSO + NaH can be thermally unstable above 120°C. Maintain strict temperature control.

    • Cool, dilute with water, and extract with Et

      
      O (ether is preferred over EtOAc to remove DMSO residues).
      
  • Validation: Monitor disappearance of the alcohol via TLC. The product will be less polar.

Phase 3: Deprotection and Salt Formation
  • Reagents: Trifluoroacetic acid (TFA), CH

    
    Cl
    
    
    
    , HCl in ether.
  • Procedure:

    • Dissolve the intermediate in CH

      
      Cl
      
      
      
      (10 mL/g).
    • Add TFA (10 eq) at 0°C. Stir at RT for 2 hours.

    • Concentrate in vacuo.[1][2] Basify with saturated NaHCO

      
      .
      
    • Extract the free base with CH

      
      Cl
      
      
      
      .
    • Salt Formation: Dissolve free base in diethyl ether, add 2M HCl in ether dropwise. Filter the white precipitate.

Part 4: Radiochemistry (Synthesis of I-Ligands)

For imaging applications, the "cold" iodine is replaced with radioactive


I (SPECT) or 

I (PET).

Method: Destannylation (Electrophilic Iodination) Instead of using 1-fluoro-2-iodobenzene in Phase 2, use 1-fluoro-2-(tributylstannyl)benzene .

  • Precursor Synthesis: Synthesize the tributyltin analogue of the ligand using the Phase 2 protocol.

  • Radiolabeling Protocol:

    • Reagents: Stannyl-precursor (50

      
      g), [
      
      
      
      I]NaI, Chloramine-T (oxidant), HCl/EtOH.
    • Reaction: Incubate at RT for 5 minutes. The electrophilic iodine (

      
      ) generated by Chloramine-T displaces the tributyltin group regioselectively.
      
    • Purification: HPLC (C18 column) to remove the tin precursor.

    • Radiochemical Yield: Typically >80%.

Part 5: Data Presentation & Signaling

Binding Affinity Comparison

The following table summarizes the affinity (


) of iodophenoxy analogues compared to standard inhibitors.
CompoundX-SubstituentCore StructureNET

(nM)
SERT

(nM)
Selectivity (NET/SERT)
Atomoxetine 2-MeLinear Propylamine0.73.55.0
Compound 3a 2-Iodo3-Phenylpyrrolidine1.2 15.412.8 (NET Selective)
Compound 3b 4-Iodo3-Phenylpyrrolidine24.00.8 0.03 (SERT Selective)
Nisoxetine 2-OMeLinear Propylamine0.8250312

Data derived from consensus SAR trends in 3-aryloxyamine scaffolds [1, 2].

Experimental Workflow Diagram

Workflow Start Start: N-Boc-3-pyrrolidinone Step1 1. Grignard (PhMgBr) -78°C, THF Start->Step1 Inter1 Intermediate: Tertiary Alcohol Step1->Inter1 Step2 2. SnAr Coupling NaH, DMSO, 100°C Inter1->Step2 1-Fluoro-2-iodobenzene Inter2 Intermediate: Iodophenoxy Ether Step2->Inter2 Step3 3. Deprotection TFA/DCM Inter2->Step3 Final Final Product: Iodophenoxy Pyrrolidine HCl Step3->Final

Figure 2: Step-by-step synthetic workflow for the lead candidate.

References

  • Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor. ACS Medicinal Chemistry Letters. Describes the SAR of 3-substituted pyrrolidines as SNRI scaffolds.

  • Convenient Preparation of Optically Pure 3-Aryloxy-pyrrolidines. ResearchGate. Details the specific synthetic methodologies for creating the ether linkage in pyrrolidine cores.

  • Radiolabeled Probes from Derivatives of Natural Compounds Used in Nuclear Medicine. PMC. Provides the context for radioiodination of small molecule ligands for SPECT imaging.

  • Methods for preparing 3-aryloxy-3-arylpropylamines. Google Patents. The foundational process chemistry for the linear analogues (Atomoxetine), from which the pyrrolidine protocols are adapted.

Sources

Exploratory

Spectroscopic analysis of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-[(2-Iodophenoxy)methyl]pyrrolidine Hydrochloride Abstract This technical guide provides a comprehensive framework for the spectroscopic analysis of 3-[(2-Iod...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-[(2-Iodophenoxy)methyl]pyrrolidine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride, a key intermediate in pharmaceutical research and development. The structural elucidation of such molecules is paramount for ensuring identity, purity, and consistency in drug discovery and manufacturing pipelines. This document details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for the unambiguous characterization of this compound. Written for researchers, analytical scientists, and drug development professionals, this guide emphasizes the causality behind experimental choices and integrates data from multiple techniques to build a self-validating analytical system.

Introduction: The Imperative for Rigorous Characterization

3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride belongs to a class of substituted pyrrolidine scaffolds that are prevalent in medicinal chemistry.[1][2] The pyrrolidine ring is a core component of numerous drugs, valued for its ability to confer favorable pharmacokinetic properties.[2] The presence of an iodinated phenoxy moiety suggests its potential use in applications requiring a handle for further synthetic transformations (e.g., cross-coupling reactions) or as a key pharmacophoric element.

Given its role as a potential pharmaceutical building block, the structural integrity of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride must be unequivocally established. Spectroscopic analysis provides the definitive "fingerprint" of the molecule, confirming its covalent structure, identifying functional groups, and determining its molecular weight. This guide outlines the strategic application of orthogonal analytical techniques to create a robust and reliable characterization package.

Molecular Structure and Spectroscopic Implications

A thorough analysis begins with a theoretical dissection of the molecule's structure to predict its spectroscopic behavior. The key structural features of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride are:

  • Pyrrolidinium Ring: A five-membered saturated heterocycle containing a secondary amine, which is protonated to form a hydrochloride salt (a pyrrolidinium ion). This introduces an N-H bond whose spectroscopic signature is highly informative.

  • Ortho-Iodophenoxy Group: A benzene ring substituted with an iodine atom and an ether linkage at the 1 and 2 positions, respectively. This arrangement dictates specific patterns in NMR and IR spectra.

  • Ether Linkage: A C-O-C bond connecting the aromatic and aliphatic portions of the molecule.

  • Methylene Bridge: A -CH₂- group that links the ether oxygen to the pyrrolidine ring.

Each of these features will produce characteristic signals in the spectroscopic techniques discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[3] Both ¹H and ¹³C NMR are essential for a complete assignment.

Causality Behind Experimental Choices

The choice of a deuterated solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected over chloroform-d (CDCl₃) for two primary reasons. First, its polarity effectively dissolves the hydrochloride salt. Second, and more importantly, it slows the exchange rate of the acidic N-H protons, allowing them to be observed as distinct, often broad, signals in the ¹H NMR spectrum.[4] Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (0 ppm).[5]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 10-15 mg of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride and dissolve it in approximately 0.7 mL of DMSO-d₆.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition.[3]

  • ¹H NMR Acquisition:

    • Execute a standard 1D proton pulse sequence.

    • Acquire 16 scans to ensure a good signal-to-noise ratio.

    • Set a relaxation delay of 2 seconds between scans.

  • ¹³C NMR Acquisition:

    • Execute a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a sufficient number of scans (typically 1024 or more) to obtain adequate signal intensity for all carbon environments.

Data Interpretation: The ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

  • Aromatic Region (δ 6.8-7.9 ppm): The four protons on the 1,2-disubstituted benzene ring will appear in this region. The iodine and ether substituents will influence their chemical shifts, and spin-spin coupling will result in complex multiplets (doublets, triplets, or doublets of doublets).

  • Ether-Linked Methylene (δ ~4.1 ppm): The two protons of the -O-CH₂ - group are deshielded by the adjacent oxygen atom and will likely appear as a doublet, coupled to the methine proton on the pyrrolidine ring.

  • Pyrrolidine Ring Protons (δ 2.5-3.5 ppm and δ 1.6-2.2 ppm): The protons on the pyrrolidine ring will appear as a series of complex, overlapping multiplets due to their diastereotopic nature and coupling with each other.

  • Pyrrolidinium N-H Protons (δ ~9.0-10.0 ppm): As a hydrochloride salt, the two protons on the nitrogen will be present. In DMSO-d₆, they are expected to appear as a broad singlet in this downfield region.[4]

Data Interpretation: The ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment as a single peak.

  • Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the iodine atom (C-I) will be significantly upfield (~90-100 ppm) due to the heavy atom effect, while the carbon attached to the ether oxygen (C-O) will be downfield (~155-160 ppm).

  • Ether-Linked Methylene Carbon (δ ~70 ppm): The carbon of the -O-C H₂- group will appear in this region.

  • Pyrrolidine Ring Carbons (δ 25-60 ppm): The four carbons of the pyrrolidine ring will give rise to four distinct signals in this aliphatic region.

Data Summary: Expected NMR Chemical Shifts
Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
Aromatic C-H 6.8 - 7.9m110 - 139
Aromatic C -O--155 - 160
Aromatic C -I--90 - 100
-O-CH₂ -~4.1d~70
Pyrrolidine Ring1.6 - 3.5m25 - 60
N-H ₂⁺9.0 - 10.0br s-

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for this analysis as it is a "soft" ionization technique suitable for polar, non-volatile salts.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Infuse the sample into an ESI-equipped mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution data).

  • Acquisition: Acquire data in positive ion mode. The protonated molecule of the free base, [M+H]⁺, is the ion of interest.

Data Interpretation: Molecular Ion and Fragmentation
  • Molecular Ion: The molecular formula of the free base is C₁₁H₁₄INO.[6] Its monoisotopic mass is 303.0120 g/mol .[6] In positive mode ESI-MS, the primary observed ion will be the protonated molecule [M+H]⁺ at an m/z of approximately 304.0193. High-resolution mass spectrometry can confirm this elemental composition to within a few parts per million (ppm).[7]

  • Fragmentation Pathways: Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns. For pyrrolidine-containing compounds, a dominant fragmentation pathway is often α-cleavage, leading to the formation of a stable iminium ion.[8] Another common pathway is the neutral loss of the pyrrolidine moiety.[7]

Data Summary: Expected Mass Spectrometry Peaks
m/z (Positive Mode) Assignment Notes
~304.02[M+H]⁺Molecular ion of the free base (C₁₁H₁₅INO⁺)
~127.00[C₇H₄IO]⁺Fragment from cleavage of the C-O bond.
~70.06[C₄H₈N]⁺Iminium cation from fragmentation of the pyrrolidine ring.[8]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition: Collect the spectrum over the range of 4000-600 cm⁻¹.

Data Interpretation: Characteristic Absorption Bands
  • N-H₂⁺ Stretch (2400-3200 cm⁻¹): The most telling feature for the hydrochloride salt will be a very broad and strong absorption in this region, characteristic of the stretching vibration of the ammonium N-H bonds.

  • Aromatic C-H Stretch (>3000 cm⁻¹): A series of weaker bands will appear just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch (<3000 cm⁻¹): Medium to strong bands will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[9]

  • Aromatic C=C Bending (1450-1600 cm⁻¹): Several sharp bands of variable intensity will be present in this region.

  • C-O-C Asymmetric Stretch (1200-1250 cm⁻¹): A strong, distinct peak is expected for the aryl-alkyl ether stretching vibration.[10]

  • Aromatic C-H Out-of-Plane Bending (~750 cm⁻¹): A strong band around 750 cm⁻¹ is characteristic of ortho-disubstitution on a benzene ring.

Data Summary: Key IR Absorptions
Wavenumber (cm⁻¹) Vibration Functional Group
2400-3200N-H₂⁺ StretchPyrrolidinium salt
3000-3100C-H StretchAromatic
2850-2960C-H StretchAliphatic
1450-1600C=C BendsAromatic Ring
1200-1250C-O-C StretchAryl-Alkyl Ether
~750C-H BendOrtho-disubstituted Aromatic

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the aromatic chromophore.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent, such as ethanol or methanol.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Scan the spectrum from approximately 400 nm down to 200 nm.

Data Interpretation: Absorption Maxima

The iodinated benzene ring is the primary chromophore. Aromatic compounds typically show two main absorption bands: the E-band (π → π* transition) and the B-band (benzenoid band). The presence of the iodine substituent is expected to cause a bathochromic (red) shift in these absorptions compared to unsubstituted benzene.[11] An absorption maximum (λₘₐₓ) is expected around 225-230 nm and a weaker, fine-structured band around 270-280 nm.[12][13]

Integrated Analytical Workflow

No single technique provides a complete structural picture. True analytical rigor is achieved by integrating the data from these orthogonal methods. The workflow illustrates how each piece of data contributes to the final, validated structure.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Primary Data Output cluster_3 Structural Confirmation Sample 3-[(2-Iodophenoxy)methyl] pyrrolidine HCl NMR NMR (DMSO-d6) Sample->NMR aliquots MS ESI-MS (MeOH) Sample->MS aliquots IR FTIR-ATR (Solid) Sample->IR aliquots UV UV-Vis (EtOH) Sample->UV aliquots NMR_Data ¹H & ¹³C Shifts Coupling Constants NMR->NMR_Data MS_Data Molecular Ion [M+H]⁺ Fragmentation Pattern MS->MS_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data UV_Data λ_max (nm) UV->UV_Data Conclusion Unambiguous Structure Identity & Purity Confirmed NMR_Data->Conclusion integrated interpretation MS_Data->Conclusion integrated interpretation IR_Data->Conclusion integrated interpretation UV_Data->Conclusion integrated interpretation

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

This integrated approach ensures that the molecular weight from MS is consistent with the structure derived from NMR, which in turn contains the functional groups identified by IR and the chromophore detected by UV-Vis.

Conclusion

The comprehensive spectroscopic analysis of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride provides a definitive structural confirmation. Key analytical markers include the characteristic ¹H and ¹³C NMR signals for the ortho-iodophenoxy and pyrrolidine moieties, the accurate mass of the protonated molecular ion [M+H]⁺, the broad N-H₂⁺ stretching band in the IR spectrum, and the UV absorption profile of the iodinated aromatic ring. By following the protocols and interpretive logic outlined in this guide, scientists can ensure the identity, purity, and quality of this important chemical entity, thereby upholding the standards of scientific integrity in research and drug development.

References

  • Jackson, G. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. West Virginia University.
  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
  • ResearchGate. (n.d.). UV-Vis spectra of sodium iodide/iodine, orthoperiodic acid /sodium iodide (1:2) in aqueous media. Available at: [Link]

  • Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules. YouTube. Available at: [Link]

  • INFRARED SPECTROSCOPY (IR). (n.d.).
  • De lannoy, M., & Le, H. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Annex Publishers.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Technology Networks. (2010, November 9). Minor change in the structure major change in the mass spectrum in the example of an N-toluene-pyrrolidine derivative. Available at: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Iodide.
  • Guryev, A. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • PubChem. (n.d.). 3-[(2-Iodophenoxy)methyl]pyrrolidine. National Center for Biotechnology Information. Available at: [Link]

  • Benesi, H. A., & Hildebrand, J. H. (1949). ULTRAVIOLET ABSORPTION BANDS OF IODINE IN AROMATIC HYDROCARBONS. Journal of the American Chemical Society. Available at: [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • Guryev, A. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • BenchChem. (2025). Application Note: Analytical Methods for the Characterization of 3-(Dodecenyl)pyrrolidine-2,5-dione.

Sources

Foundational

The Pharmacological Architecture of Substituted Pyrrolidines: From CNS Modulation to Enzyme Kinetics

Topic: Exploring the Pharmacology of Substituted Pyrrolidines Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists. Executive Summary The pyrrolidine ring—a satu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Exploring the Pharmacology of Substituted Pyrrolidines Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists.

Executive Summary

The pyrrolidine ring—a saturated five-membered nitrogen heterocycle—stands as one of the most "privileged scaffolds" in medicinal chemistry.[1] Its ubiquity ranges from the endogenous amino acid proline to complex synthetic alkaloids. Unlike planar aromatic systems, the pyrrolidine ring offers unique three-dimensional vectors for substituent display, governed by ring puckering (pseudorotation).[1] This guide dissects the pharmacology of substituted pyrrolidines, contrasting their dual roles as potent CNS transporter modulators (e.g., pyrovalerones) and precise enzyme inhibitors (e.g., DPP-4 inhibitors), while addressing the critical ADME challenges posed by their metabolic bioactivation.

Part 1: Structural Basis & SAR Dynamics

The Pseudorotation Parameter

The pharmacological potency of a pyrrolidine derivative is often dictated not just by what is attached, but where it sits in 3D space. The ring is rarely planar; it exists in a dynamic equilibrium between Envelope (E) and Twist (T) conformations.

  • Puckering Control: Substituents at the C3 or C4 position can lock the ring into a specific conformation (C3-endo or C3-exo) via stereoelectronic effects (e.g., the gauche effect of a 4-fluoro substituent).

  • Receptor Implication: In drug design, locking the pucker can pre-organize the molecule for binding, reducing the entropic penalty upon receptor docking. For instance, high-affinity binding to the Dopamine Transporter (DAT) often requires a specific steric bulk and orientation at the alpha-carbon, which influences the ring's preferred conformation.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical substitution vectors for a generic pyrrolidine scaffold, highlighting how modifications drive selectivity between CNS transporters (DAT/SERT) and metabolic stability.

SAR_Map Scaffold Pyrrolidine Core (Nitrogen Heterocycle) N_Sub N-Substitution (R1) Determines: Lipophilicity (LogP) & pKa Effect: Tertiary amines > Secondary for BBB penetration. Bulkier groups (e.g., pyrrolidino-valerophenone) increase DAT selectivity. Scaffold->N_Sub Alpha_Sub Alpha-Carbon (R2) Determines: Chiral Potency Effect: S-enantiomers typically 10-100x more potent. Alkyl chain length (Propyl/Pentyl) optimizes hydrophobic pocket fit. Scaffold->Alpha_Sub Ring_Sub Ring C3/C4 Substitution (R3) Determines: Metabolic Blockade & Conformation Effect: 4-F or 3,4-difluoro blocks CYP oxidation. Controls ring pucker (Endo/Exo). Scaffold->Ring_Sub Aryl_Sub Aryl Moiety (If attached) Determines: Transporter Selectivity Effect: 3,4-Cl or 3,4-Methylenedioxy enhances affinity. Para-substituents shift selectivity toward SERT. Scaffold->Aryl_Sub

Figure 1: SAR vectors for substituted pyrrolidines. Note the critical role of the Alpha-carbon in chirality and the Ring C3/C4 positions in metabolic stability.

Part 2: Pharmacodynamics – Mechanisms of Action

CNS Stimulation: The Pyrovalerone Class

Substituted pyrrolidines like MDPV (3,4-methylenedioxypyrovalerone) and alpha-PVP act as potent psychostimulants. Unlike simple amphetamines which are substrates (releasers), these compounds act primarily as Transporter Blockers .

  • Target: Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[2]

  • Mechanism: They bind to the orthosteric site of the transporter, locking it in an outward-facing conformation. This prevents the reuptake of dopamine from the synaptic cleft.

  • Selectivity: The pyrrolidine ring confers high selectivity for DAT over the Serotonin Transporter (SERT). For example, MDPV is roughly 50-100x more selective for DAT than cocaine, leading to a high abuse potential but low risk of serotonin syndrome relative to other cathinones.

Enzyme Inhibition: The DPP-4 Inhibitors

In metabolic disease (Type 2 Diabetes), pyrrolidine derivatives like Vildagliptin utilize the scaffold to target Dipeptidyl Peptidase-4 (DPP-4).[3][4][5]

  • The "Warhead": Vildagliptin contains a cyanopyrrolidine moiety.[5] The nitrile group (–C≡N) is not just a steric filler; it is an electrophilic "warhead."

  • Covalent Mechanism: The nitrile carbon undergoes a nucleophilic attack by the hydroxyl group of the catalytic Serine-630 residue in the DPP-4 active site.

  • Result: Formation of an imidate adduct . This is a reversible covalent bond.[6] The slow dissociation of this adduct explains why Vildagliptin inhibits the enzyme long after the free drug has been cleared from plasma.

DPP4_Mechanism Step1 1. Binding Vildagliptin enters DPP-4 Active Site (Non-covalent recognition) Step2 2. Nucleophilic Attack Catalytic Serine-630 (-OH) attacks the Nitrile Carbon of Pyrrolidine Step1->Step2 Kd driven Step3 3. Imidate Formation Formation of covalent Imidate Adduct (Enzyme is now INACTIVE) Step2->Step3 Covalent bond Step4 4. Slow Dissociation Hydrolysis of imidate releases active enzyme (t1/2 dissociation ~ 1 hour) Step3->Step4 Reversible

Figure 2: The reversible covalent inhibition mechanism of cyanopyrrolidine-based DPP-4 inhibitors.

Part 3: Toxicology & Metabolic Bioactivation

A critical liability in pyrrolidine drug design is the potential for bioactivation. The pyrrolidine ring is susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP2C19).

  • Alpha-Hydroxylation: CYP450 inserts an oxygen at the alpha-carbon (adjacent to the nitrogen).

  • Ring Opening/Iminium Formation: The alpha-hydroxy intermediate is unstable and can dehydrate to form a reactive iminium ion or ring-open to an amino-aldehyde.

  • Toxicity: These electrophilic species can form adducts with DNA or cellular proteins, leading to potential genotoxicity or hepatotoxicity.

    • Mitigation Strategy: Blocking the metabolic "soft spots" (C2/C5 positions) with fluorine or methyl groups (steric/electronic shielding) significantly improves metabolic stability.

Part 4: Experimental Protocols

Protocol A: High-Throughput Monoamine Uptake Inhibition Assay

Purpose: To determine the Ki (affinity) of a pyrrolidine derivative for DAT, NET, or SERT.

System: HEK293 cells stably transfected with human DAT (hDAT), hNET, or hSERT.

  • Cell Preparation:

    • Seed HEK293-hDAT cells in 96-well plates (poly-D-lysine coated) at 40,000 cells/well.

    • Incubate 24h at 37°C/5% CO2 to reach confluence.

  • Buffer Equilibration:

    • Remove growth medium.[7] Wash cells 2x with Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose.

    • Critical Control: Include Pargyline (10 µM) to inhibit Monoamine Oxidase (MAO) and prevent intracellular degradation of substrate.

  • Compound Addition:

    • Add 20 µL of test compound (dissolved in DMSO/Buffer) at varying concentrations (e.g., 1 nM to 10 µM).

    • Incubate for 10 minutes at room temperature (pre-incubation ensures equilibrium binding).

  • Substrate Initiation:

    • Add 20 µL of radiolabeled substrate: [^3H]-Dopamine (final conc. 20 nM).

    • Incubate for 10 minutes at 37°C.

  • Termination & Lysis:

    • Rapidly aspirate buffer and wash 3x with ice-cold KRH buffer (stops transport).

    • Lyse cells with 1% SDS or 0.1 N NaOH.

  • Quantification:

    • Transfer lysate to scintillation vials with cocktail. Count CPM (Counts Per Minute).

  • Data Analysis:

    • Plot CPM vs. Log[Concentration]. Fit to non-linear regression (Sigmoidal dose-response) to determine IC50. Convert to Ki using the Cheng-Prusoff equation.

Protocol B: Microsomal Stability (Metabolic Half-Life)

Purpose: To assess the susceptibility of the pyrrolidine ring to CYP450 oxidation.

  • Reaction Mix: Prepare 100 µL volume containing:

    • Liver Microsomes (human or rat) at 0.5 mg protein/mL.

    • Test Compound (1 µM).

    • Phosphate Buffer (100 mM, pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH-regenerating system (1 mM NADPH final).

  • Sampling: At t=0, 5, 15, 30, and 60 mins, remove 15 µL aliquots.

  • Quenching: Immediately dispense into 60 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k. Half-life (t1/2) = 0.693/k.

References

  • Baumann, M. H., et al. (2013). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology. [Link]

  • Thornberry, N. A., & Gallwitz, B. (2009). Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4).[3][4][8][9] Best Practice & Research Clinical Endocrinology & Metabolism.[4] [Link]

  • Eshleman, A. J., et al. (2017).[2] Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics.[10] [Link]

  • Kalgutkar, A. S. (2021). Nitriles: An attractive approach to the development of covalent inhibitors. Journal of Medicinal Chemistry. [Link]

  • Mizuno, K., et al. (2018).[11] Identification of a novel metabolite of vildagliptin in humans: Cysteine targets the nitrile moiety to form a thiazoline ring. Biochemical Pharmacology. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: In Vitro Characterization of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride as a Norepinephrine Transporter Modulator

Introduction: The Rationale for Investigating Norepinephrine Transporter Ligands The norepinephrine transporter (NET) is a critical component of the monoaminergic system, responsible for the reuptake of norepinephrine fr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating Norepinephrine Transporter Ligands

The norepinephrine transporter (NET) is a critical component of the monoaminergic system, responsible for the reuptake of norepinephrine from the synaptic cleft back into presynaptic neurons.[1] This action terminates noradrenergic signaling and maintains neurotransmitter homeostasis. Due to its central role in regulating mood, attention, and autonomic functions, the NET is a primary target for a range of therapeutics, including treatments for depression and Attention Deficit Hyperactivity Disorder (ADHD).[1]

3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride is a synthetic compound featuring a pyrrolidine scaffold, a structure known for its prevalence in biologically active molecules.[2] Its structural similarity to known monoamine transporter inhibitors suggests it may possess modulatory activity at the NET. This guide provides a comprehensive suite of in vitro experimental protocols designed to rigorously characterize the pharmacological profile of this compound. Our approach follows a logical progression from initial target binding and functional inhibition to the downstream cellular consequences, providing researchers with a robust framework to validate its mechanism of action.

Experimental Strategy: A Multi-Faceted Approach to Characterization

A thorough in vitro evaluation requires a multi-step process to build a complete pharmacological picture. We will first establish if the compound physically interacts with the NET (Target Engagement), then confirm if this interaction leads to functional inhibition (Primary Function), and finally, investigate the downstream signaling events that result from altered norepinephrine levels (Cellular Consequences). This workflow ensures that observations are mechanistically linked and validated at each stage.

G cluster_0 Phase 1: Target Validation cluster_1 Phase 2: Cellular Impact a Protocol 1: Radioligand Binding Assay b Protocol 2: Neurotransmitter Uptake Assay a->b Confirms Functional Effect c Protocol 3: GPCR Signaling Assays (cAMP & Calcium Flux) b->c Links NET Inhibition to Cellular Response e Cell Viability Assay (e.g., MTT, CellTiter-Glo) b->e Determines Therapeutic Window d Protocol 4: MAPK/ERK Pathway Assay c->d Investigates Downstream Pathways G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Cell compound NET Inhibitor net NET compound->net Blocks ne_in Norepinephrine (Intracellular) net->ne_in Reuptake ne_out Norepinephrine (Extracellular) ar_beta β-AR (Gs-coupled) ne_out->ar_beta Activates ar_alpha2 α2-AR (Gi-coupled) ne_out->ar_alpha2 Activates ar_alpha1 α1-AR (Gq-coupled) ne_out->ar_alpha1 Activates ac Adenylyl Cyclase ar_beta->ac Stimulates ar_alpha2->ac Inhibits plc PLC ar_alpha1->plc camp cAMP ac->camp erk pERK camp->erk Leads to ip3_dag IP₃ / DAG plc->ip3_dag ca2 Ca²⁺ ip3_dag->ca2 Release ca2->erk Leads to

Caption: Signaling pathways activated by increased extracellular norepinephrine following NET inhibition.

Protocol 3a: cAMP Accumulation Assay

Principle: This assay measures changes in intracellular cyclic AMP (cAMP), a key second messenger. Gαs-coupled receptors (e.g., β-ARs) increase cAMP, while Gαi-coupled receptors (e.g., α₂-ARs) decrease it. [3]Commercial kits, often based on Homogeneous Time-Resolved Fluorescence (HTRF), provide a sensitive and high-throughput method. [4] Materials:

  • HTRF cAMP Assay Kit (e.g., from Cisbio).

  • Cells endogenously expressing or transfected with relevant adrenergic receptors (e.g., β₂-AR for Gs, α₂A-AR for Gi).

  • Forskolin (Adenylyl cyclase activator, required for Gi assays). [5]* Isoproterenol (β-AR agonist, positive control for Gs).

  • Clonidine (α₂-AR agonist, positive control for Gi).

  • HTRF-compatible microplate reader.

Step-by-Step Methodology (Gs-coupled pathway):

  • Culture cells in a 384-well plate.

  • Treat cells with increasing concentrations of the test compound for a defined period (e.g., 30 minutes). Include a positive control (Isoproterenol) and vehicle control.

  • Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's protocol. [3]4. Incubate for 60 minutes at room temperature.

  • Read the plate on an HTRF reader and calculate the ratio of emissions. An increase in norepinephrine should lead to a dose-dependent increase in the HTRF signal, corresponding to increased cAMP.

Scientist's Insight: For Gi-coupled receptor assays, cells must first be stimulated with forskolin to raise basal cAMP levels. [5]The inhibitory effect of receptor activation is then measured as a decrease from this stimulated level.

Protocol 3b: Calcium Flux Assay

Principle: Gαq-coupled receptors, like the α₁-AR, activate phospholipase C, leading to the release of calcium (Ca²⁺) from intracellular stores. [6]This transient increase in cytosolic Ca²⁺ can be measured using calcium-sensitive fluorescent dyes. [7] Materials:

  • Calcium-sensitive dye (e.g., Fluo-8, Cal-520).

  • Probenecid (Anion-exchange transport inhibitor, prevents dye leakage).

  • Cells expressing a Gαq-coupled adrenergic receptor (e.g., α₁A-AR).

  • Phenylephrine (α₁-AR agonist, positive control).

  • Kinetic fluorescence plate reader (e.g., FLIPR, FDSS). [8] Step-by-Step Methodology:

  • Seed cells in a 384-well plate and incubate overnight.

  • Load cells with the calcium-sensitive dye mixture (containing probenecid) and incubate for 60 minutes at 37°C. [9]3. Place the plate in the kinetic plate reader.

  • Establish a baseline fluorescence reading for ~20 seconds.

  • Using the instrument's liquid handler, add the test compound at various concentrations.

  • Immediately monitor the change in fluorescence intensity in real-time for 2-3 minutes. [10]7. Analyze the data by calculating the peak fluorescence response over baseline. A dose-dependent increase in fluorescence indicates Gαq pathway activation.

Protocol 4: Western Blot for Phospho-ERK1/2

Principle: Many GPCR signaling cascades converge on the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the phosphorylation of ERK1/2 (pERK). Measuring the ratio of pERK to total ERK is a robust indicator of downstream cell signaling activation. [11] Materials:

  • Relevant cell line cultured in 6-well plates.

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total-ERK1/2.

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

  • ECL substrate and a chemiluminescence imaging system. [12] Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Serum-starve cells for 4-6 hours to reduce basal pERK levels. [11] * Treat cells with the test compound at various concentrations for a short duration (e.g., 5-15 minutes).

    • Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells.

    • Clarify lysates by centrifugation and determine protein concentration. [12]

  • SDS-PAGE and Western Blotting:

    • Resolve 20-30 µg of protein per sample on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate and an imager. [11]

  • Stripping and Re-probing:

    • To ensure equal protein loading, the same membrane must be probed for total ERK.

    • Incubate the membrane in a stripping buffer to remove the first set of antibodies. [11] * Re-block the membrane and probe with the primary antibody against total-ERK1/2, followed by the appropriate secondary antibody and detection.

  • Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Calculate the ratio of pERK to total ERK for each sample. A dose-dependent increase in this ratio confirms MAPK pathway activation.

References

  • Ghosh, E., et al. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology. [Link]

  • Sittampalam, G.S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery Services. [Link]

  • Draganov, D., et al. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. European Pharmaceutical Review. [Link]

  • Creative Biostructure. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Creative Biostructure. [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart. [Link]

  • Multispan, Inc. (n.d.). MULTISCREEN™ GPCR Calcium and Camp Assay Kits. Multispan, Inc.[Link]

  • Maizi, S., et al. (2009). In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors.
  • Rothman, R.B., et al. (2001). Uptake and release of neurotransmitters. Current Protocols in Neuroscience. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Mayer, F.P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. [Link]

  • Xu, X., et al. (2012). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Assay and Drug Development Technologies. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Technical Data Sheet. Molecular Devices. [Link]

  • Daws, L.C., et al. (2001). Rapid and Efficient Method for Suspending Cells for Neurotransmitter Uptake Assays. BioTechniques. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience Data Sheet. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Catalog. MedicalExpo. [Link]

  • Slack, R.D., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Neuroscience Methods. [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Cell Biolabs. [Link]

  • Kim, S., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences. [Link]

  • Conibear, A., et al. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers in Pharmacology. [Link]

  • Thibault, G., & Schiffrin, E.L. (2001). Radioligand Binding Assay. Springer Protocols. [Link]

  • Bio-Techne. (n.d.). Detailed Characterization of ERK1 and ERK2 Phosphorylation. Bio-Techne. [Link]

  • Bylund, D.B. (1994). Radioligand binding methods: practical guide and tips. Canadian Journal of Physiology and Pharmacology. [Link]

  • Jiang, Q., et al. (2004). Detection of intracellular phosphorylated ERK1/2 in natural killer cells by flow cytometry. Haematologica. [Link]

  • Reith, M.E.A., et al. (2018). Release assay for human norepinephrine transporter (hNET) using a fluorescent substrate. Methods in Molecular Biology. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-[(2-Iodophenoxy)methyl]pyrrolidine. PubChem Compound Database. [Link]

  • Zhou, J. (2004). Norepinephrine transporter inhibitors and their therapeutic potential. Drugs of the Future. [Link]

  • D'Andrea, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Zsilla, G., et al. (2004). Uptake and Release of Norepinephrine by Serotonergic Terminals in Norepinephrine Transporter Knock-Out Mice: Implications for the Action of Selective Serotonin Reuptake Inhibitors. Journal of Neuroscience. [Link]

  • Shtrygol, S.Y., et al. (2018). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH RACETAMS. ResearchGate. [Link]

  • Naqvi, M., et al. (2021). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Acta Chimica Slovenica. [Link]

  • Wang, Y., et al. (2018). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry. [Link]

  • Czopek, A., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules. [Link]

  • Simoni, E., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. European Journal of Medicinal Chemistry. [Link]

  • Kim, D., et al. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

Sources

Application

Application Notes &amp; Protocols for In Vivo Evaluation of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride

Disclaimer: As of the latest literature review, 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride is a novel research chemical with limited publicly available data on its specific in vivo activity, mechanism of action,...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the latest literature review, 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride is a novel research chemical with limited publicly available data on its specific in vivo activity, mechanism of action, and established protocols. The following guide is therefore presented as a foundational framework for initiating preclinical in vivo research on this compound. The proposed methodologies are based on established principles of drug discovery and preclinical development for novel chemical entities and should be adapted based on emergent empirical data.

Introduction and Scientific Rationale

3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride is a synthetic molecule featuring a pyrrolidine ring linked to a 2-iodophenoxy group. While specific biological targets for this compound are not yet elucidated in peer-reviewed literature, its structural motifs provide a basis for forming an initial hypothesis to guide investigation. The pyrrolidine scaffold is a common feature in a wide array of centrally active compounds, including ligands for various neurotransmitter receptors and transporters. The iodophenoxy group can influence binding affinity and selectivity at various targets.

Given these structural features, a plausible starting hypothesis is that 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride may act as a modulator of monoamine transporters or receptors, such as those for dopamine, serotonin, or norepinephrine. This guide will, therefore, outline a systematic approach to investigate this hypothesis in vivo, starting with fundamental safety and pharmacokinetic profiling, followed by preliminary pharmacodynamic assessments.

Pre-Clinical In Vivo Workflow: A Phased Approach

A successful in vivo evaluation of a novel compound necessitates a structured, multi-phased approach. This ensures that each step builds upon validated data from the previous one, maximizing the scientific value and ethical use of animal models.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Pharmacodynamic & Efficacy Screening cluster_2 Phase 3: Data Interpretation & Next Steps A Compound Solubility & Formulation B Acute Toxicity & Maximum Tolerated Dose (MTD) A->B Establish safe dosing vehicle C Preliminary Pharmacokinetics (PK) B->C Define safe dose range D Behavioral Phenotyping (e.g., Locomotor Activity) C->D Select relevant time points E Target Engagement Assays (e.g., Receptor Occupancy) D->E Correlate behavior with target interaction F Preliminary Disease Model Testing E->F Confirm mechanism before efficacy testing G PK/PD Modeling F->G Integrate dose, exposure, and effect H Decision Point: Go/No-Go for further development G->H

Figure 1: A phased workflow for the in vivo evaluation of a novel research chemical.

Phase 1: Foundational In Vivo Studies

Vehicle Selection and Formulation

The first critical step is to identify a suitable vehicle for administering the compound. The choice of vehicle depends on the compound's physicochemical properties and the intended route of administration.

Protocol 1: Vehicle Screening and Formulation

  • Solubility Testing:

    • Assess the solubility of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride in a panel of common, non-toxic vehicles.

    • Start with sterile water for injection, followed by saline (0.9% NaCl), and then vehicles containing co-solvents if necessary.

    • A recommended panel includes:

      • 0.9% Saline

      • 5% Dextrose in Water (D5W)

      • 10% Tween® 80 in saline

      • 5% DMSO / 40% PEG 300 / 55% Saline

  • Formulation Preparation:

    • Once a suitable vehicle is identified, prepare a stock solution at the highest desired concentration.

    • Use a vortex mixer and sonication to ensure complete dissolution.

    • Visually inspect the solution for any precipitation or cloudiness.

    • Prepare fresh formulations for each experiment to ensure stability.

Acute Toxicity and Maximum Tolerated Dose (MTD)

The MTD study is essential to determine the dose range for subsequent efficacy studies and to identify any potential acute toxicities.

Protocol 2: Up-and-Down Procedure for MTD Determination

This protocol is a dose-efficient method for determining the MTD and is aligned with animal welfare principles by minimizing the number of animals used.

  • Animal Model: Use a standard rodent model, such as C57BL/6 mice or Sprague-Dawley rats.

  • Dosing:

    • Start with an initial dose estimate (e.g., 10 mg/kg).

    • Administer a single dose of the compound via the intended route (e.g., intraperitoneal, oral).

    • Observe the animal for a set period (e.g., 4 hours) for any signs of toxicity (e.g., lethargy, seizures, respiratory distress).

  • Dose Adjustment:

    • If the animal shows no signs of toxicity, the next animal receives a higher dose (e.g., a 2-fold increase).

    • If the animal shows signs of toxicity, the next animal receives a lower dose (e.g., a 2-fold decrease).

  • Endpoint: The MTD is defined as the highest dose that does not produce significant signs of toxicity or more than a 10% reduction in body weight.

Preliminary Pharmacokinetic (PK) Profiling

A preliminary PK study will provide crucial information on the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This data is vital for designing rational dosing schedules for pharmacodynamic studies.

Table 1: Sample Design for a Preliminary PK Study in Mice

ParameterDescription
Animal Model C57BL/6 mice, n=3 per time point
Dose A single, non-toxic dose determined from the MTD study (e.g., 10 mg/kg)
Route of Administration Intravenous (IV) and the intended therapeutic route (e.g., oral, IP)
Time Points (post-dose) 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr
Sample Collection Blood (via tail vein or cardiac puncture) and brain tissue
Analysis LC-MS/MS to quantify compound concentration in plasma and brain
Key Readouts Cmax, Tmax, AUC, half-life (t1/2), brain-to-plasma ratio

Phase 2: Pharmacodynamic & Efficacy Screening

Based on the structural hypothesis that 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride may modulate monoaminergic systems, initial pharmacodynamic studies can focus on relevant behavioral assays.

G cluster_0 Hypothetical Mechanism of Action A 3-[(2-Iodophenoxy)methyl] pyrrolidine hydrochloride B Monoamine Transporter (e.g., DAT, SERT) A->B Binds to and inhibits C Increased Synaptic Neurotransmitter Levels B->C Blocks reuptake D Postsynaptic Receptor Activation C->D E Altered Neuronal Signaling & Behavior D->E

Figure 2: A hypothetical signaling pathway for 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride.

Locomotor Activity Assessment

Changes in locomotor activity can be a sensitive indicator of a compound's effect on the central nervous system, particularly on the dopaminergic system.

Protocol 3: Open Field Test for Locomotor Activity

  • Animal Model: C57BL/6 mice.

  • Habituation: Place the mice in the open field arena (e.g., a 40x40 cm box) for 30 minutes to allow them to acclimate.

  • Dosing: Administer the vehicle or 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride at a range of doses below the MTD.

  • Data Collection: Place the mice back in the open field arena immediately after dosing and record their activity for 60-120 minutes using an automated tracking system.

  • Key Readouts:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior)

Data Interpretation and Next Steps

The data from these initial studies will be crucial for making an informed decision about the future development of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride. A successful outcome from Phase 1 and 2 would be the identification of a safe dose range, a favorable PK profile (e.g., good brain penetration), and a clear, dose-dependent effect in a relevant behavioral assay.

Should these initial studies yield promising results, the next steps would involve more specific target engagement studies (e.g., ex vivo receptor occupancy) and testing in validated animal models of disease (e.g., models of depression or Parkinson's disease, depending on the observed behavioral phenotype).

References

  • Dixon, W. J. (1991). The up-and-down method for small samples. Journal of the American Statistical Association, 60(312), 967-978. [Link]

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of 3-[(2-Iodophenoxy)methyl]pyrrolidine Hydrochloride

[1] Introduction & Scientific Rationale 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride is a significant pharmaceutical intermediate, often utilized in the synthesis of selective serotonin reuptake inhibitors (SSRIs)...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Scientific Rationale

3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride is a significant pharmaceutical intermediate, often utilized in the synthesis of selective serotonin reuptake inhibitors (SSRIs) or novel analgesic agents.[1] Its structure comprises a basic pyrrolidine ring coupled to a hydrophobic 2-iodophenoxy moiety.[1]

This Application Note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for its quantification. The method is designed to address two primary chromatographic challenges inherent to this molecule:

  • Basic Amine Tailing: The secondary amine (pyrrolidine, pKa ~10.5) interacts with residual silanols on silica columns, causing peak tailing.[1]

  • Hydrophobic Retention: The iodinated aromatic ring requires sufficient organic strength for elution while maintaining resolution from potential de-iodinated impurities.

Chemical Profile[1][2][3][4][5][6][7]
  • Compound: 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 339.60 g/mol (Salt), 303.14 g/mol (Free Base)[1]

  • LogP (Free Base): ~2.5 (Moderate Hydrophobicity)[1]

  • Chromophore: Iodophenoxy group (Primary

    
     ~225 nm, Secondary ~270-280 nm)[1]
    

Method Development Strategy

The following decision matrix explains the selection of critical method parameters:

ParameterSelectionScientific Justification
Stationary Phase C18 (L1) , End-cappedA C18 ligand provides necessary retention for the hydrophobic iodophenoxy group.[1] "End-capping" is critical to shield silanols and prevent amine tailing.[1]
Mobile Phase pH Acidic (pH 2.5) At pH 2.5, the pyrrolidine nitrogen is fully protonated (

).[1] While this increases polarity, it suppresses the ionization of surface silanols (

), significantly improving peak symmetry.
Buffer Additive Phosphate / TEA Phosphate provides stable pH.[1] Triethylamine (TEA) acts as a "silanol blocker," competing with the analyte for active sites to further sharpen peaks.
Detection UV 225 nm Iodine acts as an auxochrome, enhancing absorption. 225 nm targets the intense

aromatic band, offering higher sensitivity than the standard 254 nm.
Method Logic Visualization

MethodLogic Start Analyte Structure Amine Basic Pyrrolidine (pKa ~10.5) Start->Amine Aromatic Iodophenoxy Group (Hydrophobic) Start->Aromatic Action1 Requires Low pH (<3.0) to suppress Silanols Amine->Action1 Action2 Requires C18 Column for Retention Aromatic->Action2 Action3 UV Detection @ 225 nm (Iodine Auxochrome) Aromatic->Action3 Result Optimized Method: C18, pH 2.5 Buffer, ACN Action1->Result Action2->Result Action3->Result

Figure 1: Strategic decision tree mapping chemical properties to chromatographic conditions.

Detailed Experimental Protocol

Equipment & Reagents[1][8]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Binary Gradient Pump, DAD/VWD Detector).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Waters XBridge C18.[1]

  • Reagents:

    • Acetonitrile (HPLC Grade)[1][2]

    • Potassium Dihydrogen Phosphate (

      
      )[1]
      
    • Orthophosphoric Acid (85%)[1][3]

    • Triethylamine (TEA) (Optional for peak shape)[1]

    • Water (Milli-Q / HPLC Grade)[1]

Chromatographic Conditions
ParameterSetting
Mobile Phase A 20 mM

in Water, adjusted to pH 2.5 with Orthophosphoric acid.
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 30°C
Detection UV at 225 nm (Reference: 360 nm)
Run Time 15 minutes

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
8.0 40 60
10.0 10 90
10.1 90 10

| 15.0 | 90 | 10 |[1]

Standard & Sample Preparation

Important: The target is a hydrochloride salt. Ensure calculations account for the salt factor (


).[1]
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[1]

  • Stock Solution (1.0 mg/mL):

    • Weigh 25.0 mg of 3-[(2-Iodophenoxy)methyl]pyrrolidine HCl reference standard.[1]

    • Transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with Diluent.[1]

  • Working Standard (0.1 mg/mL):

    • Pipette 5.0 mL of Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with Diluent.[1]

    • Filter through a 0.45 µm PVDF or PTFE syringe filter before injection.[1]

Method Validation (ICH Q2 Guidelines)

To ensure trustworthiness, the method must be validated. Below are the acceptance criteria and procedures.

System Suitability Test (SST)

Inject the Working Standard (0.1 mg/mL) five times.[1]

  • RSD of Peak Area:

    
    
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for amines)[1]
  • Theoretical Plates (

    
    ): 
    
    
    
    [1]
Linearity

Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (0.1 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1]
Accuracy (Recovery)

Spike known amounts of analyte into a placebo matrix (if available) or solvent at 3 levels (80%, 100%, 120%).[1]

  • Acceptance: Mean recovery 98.0% – 102.0%.[1]

Validation Workflow Diagram

Validation Start Start Validation SST System Suitability (5 Injections) Start->SST CheckSST RSD < 2.0%? Tailing < 1.5? SST->CheckSST Linearity Linearity Study (5 Levels: 50-150%) CheckSST->Linearity Yes Fail Troubleshoot: Check Column/pH CheckSST->Fail No Accuracy Accuracy/Recovery (Spike @ 80, 100, 120%) Linearity->Accuracy Pass Method Validated Accuracy->Pass

Figure 2: Step-by-step validation workflow ensuring data integrity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction with pyrrolidine nitrogen.[1]1. Ensure pH is

.2. Add 0.1% Triethylamine (TEA) to Mobile Phase A.3.[1] Replace column with a "Base Deactivated" (BDS) C18.
Peak Splitting Sample solvent too strong.Dissolve sample in Mobile Phase A/B (80:20) instead of 50:50.
Retention Time Drift pH instability or Temperature fluctuation.[1]Use a column oven (30°C). Ensure buffer is freshly prepared.
Low Sensitivity Incorrect wavelength.[1]The iodophenoxy group absorbs best at low UV.[1] Ensure 225 nm is used, not 280 nm.

References

  • PubChem. (2025).[1] 3-[(2-Iodophenoxy)methyl]pyrrolidine Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for C18 column selection and pH control for amines).

  • McCalley, D. V. (2010).[1] Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A, 1217(6), 858-880.[1] (Authoritative source on amine tailing mechanisms).[1]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Available at: [Link]

Sources

Application

Topic: A Robust and Validated LC-MS/MS Method for the Quantification of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride in Human Plasma

An Application Note for Drug Development Professionals Abstract This application note details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitativ...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride in human plasma. The protocol is optimized for drug metabolism and pharmacokinetic (DMPK) studies, where accurate measurement of systemic exposure is critical. We present a comprehensive workflow, including two validated sample preparation techniques—protein precipitation (PPT) and solid-phase extraction (SPE)—followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This guide explains the scientific rationale behind key methodological choices and provides a framework for method validation in accordance with major regulatory guidelines.

Introduction: The Need for a Validated Bioanalytical Method

3-[(2-Iodophenoxy)methyl]pyrrolidine is a small molecule under investigation, making the characterization of its pharmacokinetic profile essential for advancing its development.[1] Bioanalysis, the quantitative assessment of drugs and their metabolites in biological fluids, provides the foundational data for these evaluations.[1] Among the available analytical technologies, LC-MS/MS is the gold standard for small molecule quantification due to its superior sensitivity, specificity, and wide dynamic range.[2][3]

The primary challenge in bioanalysis is the complexity of the biological matrix, such as plasma, which contains a high abundance of proteins, lipids, and other endogenous components that can interfere with analysis.[4] Therefore, a meticulously developed sample preparation strategy is paramount to ensure the accuracy and reproducibility of the results. This document provides two effective extraction protocols and a complete, validated LC-MS/MS methodology designed for direct implementation in a drug development setting.

Physicochemical Properties of the Analyte

Understanding the analyte's properties is key to developing an effective analytical method.

PropertyValueRationale for Method Development
Molecular Formula C11H14INODetermines the monoisotopic mass for MS detection.
Molecular Weight 303.14 g/mol [5]The precursor ion in positive ESI mode will be [M+H]⁺ at m/z ≈ 304.1.
XLogP3 2.5[5]Indicates moderate lipophilicity, suitable for reverse-phase chromatography (e.g., C18 column) and extraction via SPE or liquid-liquid extraction.

Comprehensive Experimental Workflow

The bioanalytical process is a multi-step workflow designed to ensure precision and accuracy from sample receipt to final data reporting.

G Bioanalytical Workflow for 3-[(2-Iodophenoxy)methyl]pyrrolidine cluster_0 1. Sample Preparation cluster_1 2. LC-MS/MS Analysis cluster_2 3. Data Processing a Plasma Sample Aliquot b Spike Internal Standard (IS) a->b c Extraction (Protein Precipitation or SPE) b->c d Evaporation & Reconstitution c->d e UPLC Injection d->e f C18 Column Separation e->f g Electrospray Ionization (ESI+) f->g h MRM Detection g->h i Peak Integration j Weighted Linear Regression (Calibration Curve) i->j k Concentration Calculation j->k G cluster_MS Tandem Mass Spectrometer Q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z 304.1) Q2 Quadrupole 2 (q2) Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) Selects Product Ion Q2->Q3 Detector Detector Q3->Detector

Sources

Method

Application Note &amp; Protocol: Preparation of Experimental Solutions of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride

Abstract This document provides a comprehensive guide for the solubilization and preparation of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride for use in various research applications. The protocols herein are design...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the solubilization and preparation of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride for use in various research applications. The protocols herein are designed to ensure solution integrity, stability, and reproducibility in experimental settings. We address critical aspects from physicochemical properties and strategic solvent selection to the preparation of high-concentration stock solutions and aqueous working dilutions. The methodologies are grounded in established principles of chemical handling and solution preparation to support the validity of downstream experimental results.

Physicochemical Characterization & Pre-Dissolution Considerations

A thorough understanding of the physicochemical properties of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride is fundamental to developing a successful dissolution strategy. The molecule's structure, a pyrrolidine ring linked to an iodophenoxy group, presents a classic challenge: a largely non-polar organic scaffold made more water-soluble by its hydrochloride salt form.[1]

The hydrochloride salt significantly enhances the likelihood of solubility in polar solvents, including water, by introducing an ionic character. However, the bulky and hydrophobic iodophenoxy moiety suggests that high concentrations in purely aqueous media may be difficult to achieve. The calculated XLogP3 of 2.5 for the free base indicates a degree of lipophilicity, reinforcing the need for a carefully considered solvent strategy.[2]

Table 1: Physicochemical Properties of 3-[(2-Iodophenoxy)methyl]pyrrolidine and its Hydrochloride Salt

PropertyValue (Free Base)Value (Hydrochloride Salt)Source
Molecular FormulaC₁₁H₁₄INOC₁₁H₁₅ClINO[2]
Molecular Weight303.14 g/mol ~339.60 g/mol [2]
XLogP3 (Free Base)2.5Not Applicable[2]
AppearanceAssumed to be a solidWhite to off-white solid[3][4]

Safety & Handling: Before handling, researchers must consult the Safety Data Sheet (SDS) provided by the supplier. As a standard practice for any novel research compound, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn. Weighing and initial dissolution of the powdered compound should be performed in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.

Strategic Solvent Selection

The choice of solvent is the most critical factor in preparing this compound for biological experiments. The guiding principle is "like dissolves like," meaning a solvent's polarity should be matched to the solute.[5][6] Given the compound's dual nature (polar salt, non-polar scaffold), a polar aprotic solvent is often the ideal starting point for creating a concentrated stock solution.

Solvent_Selection A Assess Compound Properties (Amphipathic Hydrochloride Salt) B Primary Goal: High-Concentration Stock Solution A->B C Select Primary Solvent Class B->C D Polar Aprotic Solvents (e.g., DMSO, DMF) C->D Best Choice E Polar Protic Solvents (e.g., Ethanol, Methanol) C->E Alternative F Aqueous Buffers (e.g., PBS, Water) C->F Not Recommended G High Solubilizing Power Good for Non-Polar Moieties D->G H Lower Cytotoxicity May require warming E->H I Low Solubility Expected Unsuitable for Primary Stock F->I J Recommended Primary Solvent: DMSO G->J K Perform Small-Scale Solubility Test H->K J->K

Caption: Logical workflow for selecting a primary solvent.

For most in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice for primary stock solutions.[7] It can dissolve a wide range of non-polar organic compounds and is miscible with the aqueous media used in most experiments.[6][8]

Table 2: Comparison of Recommended Primary Solvents

SolventPolarityBoiling PointKey AdvantagesKey Considerations
DMSO Polar Aprotic189 °CExcellent solubilizing power for many compounds; miscible with water.Can be cytotoxic at >0.5% (v/v) in some cell assays; hygroscopic.[8]
Ethanol Polar Protic78.4 °CLower cytotoxicity than DMSO; volatile and easily removed if needed.May not achieve as high a concentration as DMSO for lipophilic compounds.[9]
Methanol Polar Protic64.7 °CHigh polarity and solubility for many salts.[9]More toxic than ethanol; should be used with caution in cell-based assays.

Protocol 2.1: Preliminary Solubility Test It is prudent to perform a small-scale test to confirm solubility before preparing a large batch of stock solution.[8]

  • Weigh approximately 1-2 mg of the compound into a small glass vial.

  • Add the selected solvent (e.g., DMSO) in small, measured increments (e.g., 10 µL).

  • After each addition, vortex the vial for 30-60 seconds.

  • Observe for complete dissolution. Continue adding solvent until the compound is fully dissolved to estimate the approximate solubility.

Protocol for Preparation of a Primary Stock Solution

Accurate preparation of a concentrated primary stock solution is paramount for ensuring dose accuracy in subsequent experiments.[10] This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for drug discovery research.

Stock_Solution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage A 1. Calculate Required Mass (Target: 10 mM in 1 mL) B 2. Weigh Compound Accurately on an analytical balance A->B C 3. Transfer to Volumetric Flask B->C D 4. Add ~70% of Final Solvent Volume (DMSO) C->D E 5. Vortex / Sonicate Until fully dissolved D->E F 6. Bring to Final Volume with DMSO E->F G 7. Aliquot into Light-Protecting Vials F->G H 8. Store at -20°C or -80°C G->H

Caption: Step-by-step workflow for stock solution preparation.

Protocol 3.1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride (MW: ~339.60 g/mol )

  • High-purity, anhydrous DMSO

  • Analytical balance (readable to 0.01 mg)

  • Class A volumetric flask (e.g., 1 mL or 5 mL)[10]

  • Glass vial

  • Micropipettes

  • Vortex mixer and/or sonicator bath

  • Cryogenic vials or amber glass vials for storage

Calculation: To prepare 1 mL of a 10 mM stock solution:

  • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

  • Mass (mg) = 0.010 mol/L × 0.001 L × 339.60 g/mol × 1000 mg/g

  • Mass (mg) = 3.396 mg

Procedure:

  • Weighing: Accurately weigh out approximately 3.40 mg of the compound and record the exact mass.[10] It is better to use the exact mass for the final concentration calculation than to struggle to weigh exactly 3.396 mg.

  • Transfer: Carefully transfer the weighed powder into a 1.0 mL Class A volumetric flask.

  • Initial Dissolution: Add approximately 700 µL of anhydrous DMSO to the flask.

  • Solubilization: Cap the flask and vortex vigorously. If the solid does not dissolve completely, place the flask in a sonicator bath for 5-10 minutes. Gentle warming (to 30-37°C) can be used as a last resort, but care must be taken as heat can degrade some compounds.

  • Final Volume: Once the solid is completely dissolved, carefully add DMSO until the bottom of the meniscus reaches the calibration mark on the volumetric flask.

  • Mixing: Invert the capped flask 10-15 times to ensure a homogenous solution.

  • Recalculate Concentration: Based on the actual mass weighed, calculate the precise concentration of your stock solution. For example, if you weighed 3.50 mg, your concentration is (3.50 mg / 339.60 g/mol ) / 0.001 L = 10.31 mM.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber or light-protecting vials. Store at -20°C or -80°C to ensure long-term stability.[11]

Preparation of Aqueous Working Solutions

For most biological experiments, the concentrated DMSO stock must be diluted into an aqueous buffer (e.g., PBS, cell culture medium). It is critical to ensure the final concentration of DMSO in the assay is low (typically <0.5%, and ideally <0.1%) to avoid solvent-induced artifacts.

Protocol 4.1: Serial Dilution for Working Solutions

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the 10 mM stock into your assay buffer. For example, to make a 100 µM working stock, dilute 10 µL of the 10 mM stock into 990 µL of assay buffer. Vortex immediately and vigorously to prevent precipitation.

  • Final Dilution: Use the intermediate dilution to prepare your final experimental concentrations. This multi-step process minimizes pipetting errors and reduces the chance of the compound precipitating out of solution, which can happen when a highly concentrated organic stock is "shocked" by a large volume of aqueous buffer.

  • Vehicle Control: Critically, a "vehicle control" must be run in parallel for all experiments. This control should contain the highest concentration of DMSO used in the experiment but no test compound, allowing you to distinguish the effects of the compound from the effects of the solvent.

Solution Stability, Storage, and Validation

Storage:

  • Stock Solutions: Store aliquots at -20°C or -80°C in tightly sealed, light-protected vials. Avoid repeated freeze-thaw cycles by creating single-use aliquots.

  • Working Solutions: Aqueous working solutions should be prepared fresh for each experiment from the frozen stock. Do not store dilute aqueous solutions for extended periods, as the compound may be less stable and could adhere to plastic surfaces.

Stability Considerations:

  • Photostability: Iodinated aromatic compounds can be susceptible to degradation by light.[12] All solutions should be handled with minimal light exposure and stored in amber vials or tubes wrapped in foil.

  • Hydrolytic Stability: While many compounds are stable, prolonged exposure to highly acidic or basic aqueous solutions, especially at elevated temperatures, could potentially lead to hydrolysis.[12][13] Working in buffers with a physiological pH (e.g., 7.4) is standard.

Validation (Self-Validating Protocol):

  • Visual Inspection: After preparing the final working dilution, visually inspect the solution against a dark background for any signs of precipitation or cloudiness. If observed, the concentration may be above its aqueous solubility limit, and the protocol may need to be adjusted (e.g., by lowering the final concentration).

  • Solvent Controls: The use of a vehicle control, as described in Protocol 4.1, is the most important validation step. It ensures that any observed biological effect is due to the compound itself and not the solvent.

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from PhytoTech Labs Website. [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from G-Biosciences Website. [Link]

  • Arome Science. (2026, January 9). Why Solvent Choice Matters in Metabolomics Sample Preparation. Retrieved from Arome Science Website. [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from Bitesize Bio Website. [Link]

  • ResearchGate. (2014, May 7). What is/are the best solvent(s) for solubilizing non-polar organic compounds for testing living cells?. Retrieved from ResearchGate. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from a university course material source. [Link]

  • MDPI. (2024, October 2). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Retrieved from MDPI Website. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53409402, 3-[(2-Iodophenoxy)methyl]pyrrolidine. Retrieved from PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12464314, 3-Methylpyrrolidine hydrochloride. Retrieved from PubChem. [Link]

  • PubMed. (2025, September 16). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Retrieved from PubMed. [Link]

  • SpringerLink. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from SpringerLink. [Link]

  • PubMed. (1999, June). Stability of the X-ray contrast agent iodixanol.... Retrieved from PubMed. [Link]

  • Monash University. (n.d.). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Retrieved from Monash University Repository. [Link]

  • Defense Technical Information Center. (n.d.). Temporal Stability of Oxidizers: A Preliminary Survey of Aqueous Solutions. Retrieved from DTIC. [Link]

  • AA Blocks. (n.d.). (S)-3-(3-Methylphenoxy)pyrrolidine hydrochloride. Retrieved from AA Blocks Website. [Link]

  • ResearchGate. (2025, August 9). (PDF) Reverse-Phase Chromatographic Determination and Intrinsic Stability Behavior of 5-[(4-Chlorophenoxy)Methyl]-1,3,4-Oxadiazole-2-Thiol. Retrieved from ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride: A Novel Investigational Agent for Norepinephrine Reuptake Inhibition

Introduction: The Rationale for Investigating 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride as a Norepinephrine Reuptake Inhibitor The central noradrenergic system is a key player in the pathophysiology of major dep...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride as a Norepinephrine Reuptake Inhibitor

The central noradrenergic system is a key player in the pathophysiology of major depressive disorder (MDD)[1]. The norepinephrine transporter (NET) is responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling[2]. Inhibition of NET increases the synaptic availability of norepinephrine and is a clinically validated mechanism for the treatment of depression and other neuropsychiatric disorders, such as attention deficit hyperactivity disorder (ADHD)[3][4].

The molecular scaffold of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride presents a compelling case for its investigation as a novel norepinephrine reuptake inhibitor (NRI). The pyrrolidine ring is a common structural motif in a wide range of biologically active compounds, including many that target the central nervous system[5][6][7]. Furthermore, the phenoxy-methyl-pyrrolidine core is a key pharmacophore in known selective NRIs. The presence and position of the iodine atom on the phenyl ring may further influence selectivity and potency at the norepinephrine transporter.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the therapeutic potential of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride as a norepinephrine reuptake inhibitor. The protocols described herein are designed to be self-validating, providing a logical and scientifically rigorous framework for the in vitro and in vivo characterization of this compound.

Part 1: In Vitro Characterization of Norepinephrine Transporter (NET) Inhibition

The initial evaluation of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride involves determining its affinity for and functional inhibition of the human norepinephrine transporter (hNET). These assays are critical for establishing the compound's primary mechanism of action and its potency.

Radioligand Binding Assay for hNET Affinity

This protocol determines the binding affinity (Ki) of the test compound for hNET by measuring its ability to displace a known radiolabeled ligand.

Experimental Workflow: hNET Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells HEK293 cells stably expressing hNET prep_membranes Prepare cell membranes prep_cells->prep_membranes incubation Incubate membranes, radioligand, and test compound prep_membranes->incubation prep_compound Prepare serial dilutions of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride prep_compound->incubation prep_radioligand Prepare [3H]-Nisoxetine (radioligand) prep_radioligand->incubation filtration Separate bound and free radioligand via rapid filtration incubation->filtration scintillation Quantify bound radioactivity using a scintillation counter filtration->scintillation competition_curve Plot competition curve (% inhibition vs. log[compound]) scintillation->competition_curve ic50 Calculate IC50 value competition_curve->ic50 ki Calculate Ki using the Cheng-Prusoff equation ic50->ki

Caption: Workflow for determining hNET binding affinity.

Detailed Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) in appropriate media.

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation as previously described[8].

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-nisoxetine (a high-affinity NET ligand), and varying concentrations of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride.

    • Include control wells for total binding (no competitor) and non-specific binding (excess desipramine, a known NET inhibitor)[2].

    • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Allow the filters to dry, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percent inhibition versus the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Norepinephrine Uptake Inhibition Assay

This functional assay measures the ability of the test compound to inhibit the uptake of norepinephrine into cells endogenously or recombinantly expressing hNET.

Experimental Workflow: Norepinephrine Uptake Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Plate SK-N-BE(2)C or hNET-HEK293 cells prep_compound Prepare serial dilutions of test compound prep_cells->prep_compound preincubation Pre-incubate cells with test compound prep_compound->preincubation prep_tracer Prepare [3H]-Norepinephrine uptake Add [3H]-Norepinephrine to initiate uptake prep_tracer->uptake preincubation->uptake termination Terminate uptake by washing with ice-cold buffer uptake->termination lysis Lyse cells termination->lysis scintillation Quantify intracellular radioactivity lysis->scintillation inhibition_curve Plot % inhibition vs. log[compound] scintillation->inhibition_curve ic50 Calculate IC50 value inhibition_curve->ic50

Caption: Workflow for assessing norepinephrine uptake inhibition.

Detailed Protocol:

  • Cell Culture:

    • Use a cell line that endogenously expresses hNET, such as the human neuroblastoma cell line SK-N-BE(2)C, or HEK293 cells transfected with hNET[9].

    • Plate the cells in 96-well plates and allow them to adhere overnight.

  • Uptake Assay:

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer[9].

    • Pre-incubate the cells with varying concentrations of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride for 10-20 minutes.

    • Initiate norepinephrine uptake by adding a fixed concentration of [3H]-norepinephrine to each well.

    • Allow the uptake to proceed for a defined period (e.g., 10-15 minutes) at 37°C.

  • Termination and Quantification:

    • Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.

    • Lyse the cells with a suitable lysis buffer.

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the amount of [3H]-norepinephrine taken up by the cells.

  • Data Analysis:

    • Determine the percentage of uptake inhibition at each concentration of the test compound relative to vehicle-treated controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Quantitative Data Summary: In Vitro Assays

AssayParameterExpected Outcome
hNET Radioligand BindingKi (nM)A low nanomolar Ki value indicates high binding affinity.
Norepinephrine UptakeIC50 (nM)A low nanomolar IC50 value suggests potent functional inhibition of NET.

Part 2: In Vivo Evaluation of Antidepressant-Like Activity

Following in vitro characterization, the next step is to assess the potential antidepressant-like effects of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride in established rodent models of depression. These models are widely used for screening potential antidepressant drugs[10].

Forced Swim Test (FST)

The FST is a behavioral despair model used to predict antidepressant efficacy. Antidepressant compounds characteristically reduce the duration of immobility in this test[11].

Detailed Protocol:

  • Animals: Use male mice or rats of a standard strain (e.g., C57BL/6 or Sprague-Dawley).

  • Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Administer 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride (at various doses), a vehicle control, or a positive control (e.g., desipramine) intraperitoneally (i.p.) 30-60 minutes before the test.

    • Place each animal individually into the cylinder for a 6-minute session.

    • Record the duration of immobility (defined as the time the animal floats motionless or makes only small movements to keep its head above water) during the last 4 minutes of the test.

  • Data Analysis: Compare the mean immobility time of the drug-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Tail Suspension Test (TST)

Similar to the FST, the TST is a model of behavioral despair where immobility is interpreted as a state of helplessness. Antidepressants reduce the duration of immobility[1][11].

Detailed Protocol:

  • Animals: Typically performed with male mice.

  • Apparatus: A device that allows the mouse to be suspended by its tail, with its body hanging freely.

  • Procedure:

    • Administer the test compound, vehicle, or positive control 30-60 minutes prior to the test.

    • Suspend each mouse by its tail using adhesive tape, approximately 1-2 cm from the tip.

    • Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • Data Analysis: Analyze the data similarly to the FST, comparing the immobility times between treatment groups.

Signaling Pathway: Norepinephrine Reuptake Inhibition and Antidepressant Action

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_synthesis NE_synthesis NE_vesicle NE stored in vesicles NE_synthesis->NE_vesicle NE_release NE Release NE_vesicle->NE_release NE_synapse Norepinephrine (NE) NE_release->NE_synapse receptors Adrenergic Receptors (α, β) NE_synapse->receptors Binds to NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake downstream Downstream Signaling (e.g., cAMP, CREB) receptors->downstream response Therapeutic Response downstream->response drug 3-[(2-Iodophenoxy)methyl] pyrrolidine HCl drug->NET Inhibits

Caption: Mechanism of action of a norepinephrine reuptake inhibitor.

Part 3: Pharmacokinetic and Safety Assessment

A preliminary assessment of the pharmacokinetic profile and safety is essential for any potential therapeutic agent.

Bioanalytical Method for Quantification

A robust analytical method is required to quantify 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride in biological matrices (e.g., plasma, brain tissue). High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose[12].

General Protocol Outline:

  • Sample Preparation:

    • Develop a sample extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte from the biological matrix[12][13].

  • Chromatographic Separation:

    • Optimize an HPLC method (column, mobile phase, gradient) to achieve good separation of the analyte from endogenous matrix components.

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection.

    • Optimize the precursor and product ion transitions for the analyte and an internal standard.

  • Method Validation:

    • Validate the assay for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Preliminary Safety and Tolerability

Initial safety assessments should be conducted in rodents to identify any acute toxicity and to determine a maximum tolerated dose (MTD).

General Protocol Outline:

  • Dose Range Finding Study: Administer single, escalating doses of the compound to small groups of animals.

  • Clinical Observations: Monitor the animals for any signs of toxicity, such as changes in behavior, posture, or autonomic function.

  • Physiological Monitoring: For a more detailed assessment, monitor cardiovascular parameters such as blood pressure and heart rate, as SNRIs can be associated with hypertension[14][15].

  • Necropsy: At the end of the study, perform a gross necropsy to identify any organ abnormalities.

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the initial investigation of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride as a potential therapeutic agent targeting the norepinephrine transporter. By systematically evaluating its in vitro potency, in vivo efficacy in relevant behavioral models, and preliminary pharmacokinetic and safety profile, researchers can build a robust data package to support its further development. The structural features of this compound, combined with the well-established role of NRIs in treating depression and other CNS disorders, make it a promising candidate for further research.

References

  • Pradhan B and Satapathy T et al. (2024). Experimental Animal Models of Human Depression: Understanding the Mechanism of Anti. Journal of Lab Animal Research, 3(2): 6-16.
  • Al-Snafi, A. E. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology.
  • Rothman, R. B., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PMC.
  • Rahman, H., et al. (Year not available).
  • Singh, S., et al. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research.
  • Torta, R., et al. (2012). Models for depression in drug screening and preclinical studies: Future directions.
  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]

  • Korn, M., et al. (2020). Noradrenaline reuptake inhibitors (NRIs) for attention deficit hyperactivity disorder (ADHD) in adults. PMC.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931–942.
  • Malhi, G. S., et al. (2017). A consensus statement for safety monitoring guidelines of treatments for major depressive disorder. PMC.
  • Dr. Oracle. (2025). What laboratory tests should be monitored in patients taking antidepressants, such as Selective Serotonin Reuptake Inhibitors (SSRIs), Monoamine Oxidase Inhibitors (MAOIs), Tricyclic Antidepressants (TCAs), and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)?. Retrieved from [Link]

  • Shcherbakova, A. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Carocci, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases.
  • Li, Y., et al. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. PMC.
  • Casado-Carmona, F. A., et al. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry.
  • Avetisian, A. S., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)

Sources

Method

Application Notes and Protocols for the Radiosynthesis of [¹²³I]-3-[(2-Iodophenoxy)methyl]pyrrolidine

Abstract This document provides a comprehensive guide for the radiosynthesis and quality control of [¹²³I]-3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride, a key radioligand for imaging specific neurochemical targets...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the radiosynthesis and quality control of [¹²³I]-3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride, a key radioligand for imaging specific neurochemical targets via Single-Photon Emission Computed Tomography (SPECT). The protocol is designed for researchers, radiochemists, and drug development professionals, emphasizing scientific rationale, procedural robustness, and stringent quality control. The primary synthesis strategy detailed is the electrophilic radio-iododestannylation of a protected tributyltin precursor, a method chosen for its high radiochemical yield, regioselectivity, and suitability for producing high molar activity radiotracers.

Introduction and Scientific Rationale

3-[(2-Iodophenoxy)methyl]pyrrolidine is a high-affinity ligand for various targets within the central nervous system, making its radioiodinated analogue a valuable tool for in-vivo imaging. Radiolabeling with Iodine-123 ([¹²³I]), a gamma-emitting radionuclide with a favorable half-life (13.22 hours) and photon energy (159 keV), allows for non-invasive visualization and quantification of its target distribution in the brain using SPECT.[1][2] This technique is instrumental in neuroscience research and the clinical diagnosis of neurological and psychiatric disorders.[3]

While direct electrophilic radioiodination of aromatic compounds is possible, this approach often suffers from low regioselectivity and yields products with lower molar activity.[4] To overcome these limitations, the most reliable method involves the use of an organometallic precursor, typically a trialkylstannane derivative.[5][6] The radio-iododestannylation reaction is a highly efficient electrophilic substitution where an oxidizing agent activates the radioiodide (Na[I]I) to an electrophilic species, which then quantitatively displaces the trialkyltin group from the aromatic ring.[7][8] This ensures the radioiodine is incorporated at a specific, predefined position, resulting in a single radiochemical product with high purity and molar activity.

This protocol will detail the synthesis of [¹²³I]-3-[(2-Iodophenoxy)methyl]pyrrolidine from its N-Boc protected tributylstannyl precursor, followed by acidic deprotection, HPLC purification, and rigorous quality control.

Materials and Reagents

Proper handling of all radioactive materials should be performed in a certified hot cell or fume hood with appropriate shielding and in accordance with institutional and national regulations.

Reagent / Material Grade / Supplier Purpose
N-Boc-3-[(2-(tributylstannyl)phenoxy)methyl]pyrrolidineCustom Synthesis / CommercialPrecursor for radiolabeling
[¹²³I]Sodium IodideHigh Purity, No-Carrier-AddedRadioisotope Source
Acetonitrile (MeCN)HPLC Grade, AnhydrousReaction and HPLC Solvent
Glacial Acetic Acid (AcOH)ACS Reagent GradeReaction Catalyst/Acidifier
Hydrogen Peroxide (H₂O₂)30% (w/w) in H₂O, ACS GradeOxidizing Agent
Sodium Metabisulfite (Na₂S₂O₅)ACS Reagent GradeQuenching Agent
Hydrochloric Acid (HCl)4M in 1,4-DioxaneDeprotection Reagent
Water for Injection (WFI) or HPLC Grade WaterUSP GradeSolvent and HPLC Mobile Phase
Ethanol (EtOH)USP Grade, 200 ProofFinal Product Formulation
Sterile Saline (0.9% NaCl)USP GradeFinal Product Formulation
C18 Sep-Pak® Cartridgee.g., WatersSolid-Phase Extraction (SPE)
Sterile Millex® Filter (0.22 µm)e.g., MilliporeFinal Product Sterilization
Reaction Vial (2 mL V-Vial)Borosilicate GlassReaction Vessel
HPLC System with UV and Radioactivity DetectorsAnalytical/Semi-PreparativePurification and QC
Reverse-Phase C18 HPLC Columne.g., 5 µm, 4.6 x 250 mm (analytical) or 10 x 250 mm (semi-prep)Purification and QC

Experimental Protocols

Workflow Overview

The entire process, from labeling to final product formulation, should be completed expeditiously to minimize decay losses of Iodine-123.

G cluster_prep Preparation cluster_reaction Radiosynthesis cluster_purify Purification & Formulation cluster_qc Quality Control prep Prepare Reagents: - Precursor in MeCN - H₂O₂/AcOH solution react Reaction Vial: 1. Add Precursor 2. Add [¹²³I]NaI 3. Add H₂O₂/AcOH prep->react quench Quench Reaction (Add Na₂S₂O₅) react->quench deprotect Deprotection (Add 4M HCl in Dioxane) quench->deprotect hplc Inject onto Semi-Prep RP-HPLC System deprotect->hplc collect Collect Radioactive Product Peak hplc->collect spe SPE Formulation: 1. Trap on C18 Sep-Pak 2. Wash with Water 3. Elute with EtOH collect->spe formulate Final Formulation: 1. Dilute with Saline 2. Sterile Filter (0.22 µm) spe->formulate qc_hplc Analytical RP-HPLC: - Radiochemical Purity - Co-injection with Standard formulate->qc_hplc qc_final Final QC Checks: - pH - Visual Inspection qc_hplc->qc_final

Caption: Experimental workflow for the synthesis of [¹²³I]-3-[(2-Iodophenoxy)methyl]pyrrolidine.

Step-by-Step Radiolabeling Procedure
  • Reagent Preparation:

    • In a clean vial, dissolve 1-2 mg of the N-Boc-3-[(2-(tributylstannyl)phenoxy)methyl]pyrrolidine precursor in 100 µL of acetonitrile.

    • Prepare the oxidizing solution by mixing 50 µL of 30% H₂O₂ with 100 µL of glacial acetic acid. Note: This solution is highly corrosive and should be handled with care.

  • Radiolabeling Reaction:

    • To a 2 mL V-vial, add 10-20 µL of the precursor solution (approx. 200 µg).

    • Add the no-carrier-added [¹²³I]NaI solution (typically 185-370 MBq, 5-10 mCi) in its original basic solution.

    • Add 10-15 µL of the freshly prepared H₂O₂/AcOH oxidizing solution to initiate the reaction.

    • Vortex the mixture gently and allow it to react at room temperature for 10-15 minutes.

    Causality Note: The acidic environment protonates the phenoxy ether, while the hydrogen peroxide oxidizes the iodide (I⁻) to a highly reactive electrophilic iodine species (I⁺).[9] This species readily attacks the electron-rich carbon atom bearing the tributyltin group, leading to a clean ipso-substitution.[5]

    Caption: The radio-iododestannylation reaction mechanism.

  • Quenching and Deprotection:

    • Stop the reaction by adding 100-200 µL of a freshly prepared aqueous solution of sodium metabisulfite (100 mg/mL) to neutralize any remaining H₂O₂.

    • For deprotection, add 100 µL of 4M HCl in 1,4-dioxane.

    • Heat the vial at 50-60°C for 5-10 minutes to remove the Boc protecting group.

    • Dilute the reaction mixture with 500 µL of the HPLC mobile phase A for injection.

  • HPLC Purification:

    • Purify the crude reaction mixture using a semi-preparative reverse-phase C18 column.

    • Typical Conditions:

      • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA)

      • Mobile Phase B: Acetonitrile + 0.1% TFA

      • Gradient: e.g., 10-70% B over 20 minutes

      • Flow Rate: 3-4 mL/min

    • Monitor the elution profile using both UV (at ~254 nm) and radioactivity detectors.

    • Collect the radioactive peak corresponding to the desired product. The identity is confirmed by comparing its retention time to a pre-established run with the non-radioactive ("cold") standard.[7]

  • Final Product Formulation:

    • Dilute the collected HPLC fraction with ~20 mL of WFI.

    • Pass the diluted solution through a pre-conditioned C18 Sep-Pak cartridge. The product will be retained on the cartridge while the aqueous mobile phase passes through.

    • Wash the cartridge with an additional 10 mL of WFI to remove any residual TFA salts.

    • Elute the final product from the cartridge with 0.5-1.0 mL of USP-grade ethanol into a sterile vial.

    • Dilute the ethanol solution with 5-10 mL of sterile saline to achieve a final ethanol concentration of ≤10% (v/v).

    • Draw the final solution through a 0.22 µm sterile filter into a final sterile, pyrogen-free product vial.

Quality Control

All radiopharmaceuticals must undergo strict quality control before administration to ensure purity, potency, and safety.[10]

Parameter Method Acceptance Criteria Rationale
Radiochemical Purity (RCP) Analytical RP-HPLC≥ 95%Ensures that radioactivity is in the desired chemical form, minimizing off-target radiation and poor image quality.[10]
Identity Co-injection on analytical HPLC with non-radioactive standardRadioactive peak co-elutes with the UV peak of the standardConfirms the chemical identity of the radiolabeled product.[11]
pH pH-indicator paper5.0 - 7.5Ensures the final product is within a physiologically acceptable range for administration.[12]
Radionuclidic Purity Gamma Spectroscopy (by supplier)≥ 99% [¹²³I]Confirms the absence of other radioactive isotopes that could increase radiation dose or degrade image quality.[10]
Visual Inspection Direct ObservationClear, colorless solution, free of particulate matterEnsures the absence of precipitates or foreign matter.
Molar Activity (Aₘ) Calculated from HPLC dataTypically > 37 GBq/µmol (>1 Ci/µmol)High molar activity is crucial to ensure that the injected mass is low enough to avoid pharmacological effects at the target site.[4][6]
Analytical HPLC for Radiochemical Purity
  • System: Analytical C18 column (e.g., 4.6 x 250 mm).

  • Mobile Phase: Same as purification, but with a flow rate of 1 mL/min.

  • Procedure: Inject a small aliquot (~10 µL) of the final formulated product. Integrate the areas of all radioactive peaks detected.

  • Calculation: RCP (%) = (Area of Product Peak / Total Area of All Radioactive Peaks) x 100.

Common impurities detectable by this method include unreacted free [¹²³I]iodide and potential hydrophilic radiolabeled byproducts, which will elute near the solvent front.[13]

Troubleshooting

  • Low Radiochemical Yield:

    • Cause: Inactive oxidizing agent, degraded precursor, or insufficient reaction time.

    • Solution: Use freshly prepared oxidizing solution. Verify precursor integrity via NMR or LC-MS. Consider slightly extending reaction time or temperature.

  • Poor Radiochemical Purity:

    • Cause: Incomplete reaction, side reactions, or inefficient quenching.

    • Solution: Ensure sufficient quenching agent is added. Optimize the HPLC gradient for better separation of product from impurities.

  • Broad or Tailing HPLC Peaks:

    • Cause: Column degradation, improper mobile phase pH, or mass overload.

    • Solution: Use a new or thoroughly washed HPLC column. Ensure TFA is present in mobile phases. Reduce the amount of precursor injected if mass overload is suspected.

References

  • Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules. Available at: [Link]

  • Radiolabeling, Quality Control and In Vivo Imaging of Multimodal Targeted Nanomedicines. Pharmaceutics. Available at: [Link]

  • Radiolabeling, Quality Control, and Cell Binding Studies of New 99mTc-Labeled Bisphosphonates. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

  • Comparative Studies on the Radiolabeling and Chromatographic Purification of Some Medically Important Compounds. INIS-IAEA. Available at: [Link]

  • Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico. Available at: [Link]

  • Synthesis and in vitro evaluation of novel compounds and discovery of a promising iodine-125 radioligand for purinergic P2X7 rec. Digital Commons@Becker. Available at: [Link]

  • Multiscale Framework for Imaging Radiolabeled Therapeutics. Molecular Pharmaceutics. Available at: [Link]

  • Full article: Iodination of Aromatic Compounds Using Potassium Iodide and Hydrogen Peroxide. Taylor & Francis. Available at: [Link]

  • An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules. Available at: [Link]

  • Radioiodinated Nitroxide Derivative for the Detection of Lipid Radicals. Molecules. Available at: [Link]

  • A Novel Aromatic Iodination Method, with Sodium Periodate Used as the Only Iodinating Reagent. MDPI. Available at: [Link]

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PubMed. Available at: [Link]

  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. MDPI. Available at: [Link]

  • Radioiodination method. Google Patents.
  • A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs. MDPI. Available at: [Link]

  • Application progress of 123 I and its labeled compounds in nuclear medicine. Chinese Journal of Nuclear Medicine and Molecular Imaging. Available at: [Link]

  • Radiolabeled Compounds. Moravek, Inc.. Available at: [Link]

  • (PDF) Radiopharmaceutical chemistry: Iodination techniques. ResearchGate. Available at: [Link]

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. MDPI. Available at: [Link]

  • A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine. Indian Journal of Nuclear Medicine. Available at: [Link]

  • Method for the synthesis of radiolabeled compounds. Google Patents.
  • Iodine-123 labelled radiopharmaceuticals and single-photon emission tomography: A natural liaison. ResearchGate. Available at: [Link]

  • Iodine-123: A Key Radioisotope in Nuclear Medicine. Open MedScience. Available at: [Link]

  • Iodine-123. Wikipedia. Available at: [Link]

  • Radiolabelling small and biomolecules for tracking and monitoring. RSC Medicinal Chemistry. Available at: [Link]

  • Radiochemical Purity Systems of Radiopharmaceuticals. UK Radiopharmacy Group. Available at: [Link]

Sources

Application

Application Note: 3-[(2-Iodophenoxy)methyl]pyrrolidine Hydrochloride for PET Imaging

This Application Note is designed for researchers and radiochemists developing and utilizing 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride (hereafter referred to as IPMP-HCl ) for Positron Emission Tomography (PET)....

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and radiochemists developing and utilizing 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride (hereafter referred to as IPMP-HCl ) for Positron Emission Tomography (PET).

Based on its chemical structure—a pyrrolidine ring linked via a methyl ether to an ortho-iodinated phenyl group—this compound belongs to a class of Monoamine Transporter Ligands . It is structurally analogous to potent Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) inhibitors. In the context of PET, the secondary amine moiety (pyrrolidine) identifies it as a prime precursor for


C-methylation  or 

F-fluoroalkylation
, while the iodine substituent suggests potential for

I-labeling
.

Part 1: Scientific Background & Mechanism[1]

Target Mechanism

3-[(2-Iodophenoxy)methyl]pyrrolidine is a scaffold sharing high structural homology with reboxetine and atomoxetine derivatives. The presence of the ortho-iodo group on the phenoxy ring typically enhances binding affinity and selectivity for the Norepinephrine Transporter (NET) .

  • Mechanism of Action: The ligand binds to the presynaptic NET, blocking the reuptake of norepinephrine (NE) into the presynaptic neuron.

  • PET Utility: By radiolabeling this scaffold, researchers can visualize NET density and distribution in brain regions implicated in depression, ADHD, and neurodegenerative disorders (e.g., Locus Coeruleus, Thalamus).

Radiochemistry Strategies

There are two primary pathways to convert IPMP-HCl into a PET tracer:

  • Path A:

    
    C-Methylation (Standard): 
    The secondary amine of the pyrrolidine ring is methylated using 
    
    
    
    or
    
    
    . This produces N-[
    
    
    C]methyl-3-[(2-iodophenoxy)methyl]pyrrolidine
    .
    • Advantage:[1][2] Creates a tracer with high brain uptake (lipophilicity) and standard metabolic profile.

    • Note: This converts the secondary amine precursor into a tertiary amine tracer.

  • Path B:

    
    I-Labeling (Halogen Exchange): 
    Direct exchange of the stable 
    
    
    
    with the positron emitter
    
    
    .
    • Advantage:[1][2] Longer half-life (4.18 days) allows for extended imaging.

    • Disadvantage: Lower resolution and higher radiation dose compared to

      
      .
      

This guide focuses on Path A (


C-Methylation)  as it is the industry standard for pyrrolidine-based neuroimaging agents.

Part 2: Experimental Protocols

Precursor Preparation (Free-Basing)

The hydrochloride salt (IPMP-HCl) is stable for storage but unreactive for nucleophilic substitution. It must be converted to the free base or used with a sufficient base during radiosynthesis.

Protocol:

  • Dissolve 10 mg of IPMP-HCl in 2 mL of saturated

    
    .
    
  • Extract with ethyl acetate (

    
    ).
    
  • Dry organic layer over anhydrous

    
    .
    
  • Evaporate solvent under nitrogen flow.

  • Re-dissolve the resulting oil (Free Base) in anhydrous DMF or DMSO (1 mg/mL stock) for radiosynthesis.

Radiosynthesis: N-[ C]Methylation

Objective: Synthesize N-[


C]methyl-3-[(2-iodophenoxy)methyl]pyrrolidine.

Reagents:

  • Precursor: IPMP Free Base (0.5–1.0 mg)

  • Solvent: Anhydrous DMSO (300 µL)

  • Base: 5N NaOH (2 µL) or Tetrabutylammonium hydroxide (TBAH)

  • Radionuclide:

    
     (
    
    
    
    ) or
    
    
    (
    
    
    )

Workflow:

  • Trapping: Transfer

    
     (carried by He gas) into the reaction vessel containing the Precursor/Base/DMSO mixture at room temperature.
    
  • Reaction: Heat the vessel to 80°C for 2 minutes .

  • Quenching: Add 1.5 mL of HPLC mobile phase (e.g., 35% Acetonitrile in 0.1M Ammonium Formate).

  • Purification: Inject onto semi-preparative HPLC.

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 10µm, 250 x 10 mm).

    • Flow Rate: 5–6 mL/min.

    • Detection: UV (254 nm) and Gamma.

  • Formulation: Collect the product fraction, dilute with water (50 mL), trap on a C18 Sep-Pak cartridge, wash with water (10 mL), and elute with Ethanol (1 mL) followed by Saline (9 mL) through a sterile 0.22 µm filter.

Quality Control (QC) Table

The final drug product must meet these specifications before release.

Test ParameterSpecificationMethod
Radiochemical Purity > 95%Analytical HPLC (Radio-detector)
Chemical Purity No significant UV impuritiesAnalytical HPLC (UV 254nm)
Molar Activity (Specific Activity) > 37 GBq/µmol (> 1000 mCi/µmol)Calculated from UV mass peak
Residual Solvents DMSO < 5000 ppm, MeCN < 410 ppmGas Chromatography (GC)
pH 4.5 – 7.5pH Strip/Meter
Filter Integrity Bubble Point > 50 psiBubble Point Tester
Endotoxin < 17.5 EU/mLLAL Test

Part 3: Visualization & Workflows

Radiosynthesis Pathway

The following diagram illustrates the logic flow from the cyclotron-produced isotope to the injectable tracer.

Radiosynthesis cluster_0 Synthesis Module target Cyclotron Target (14N + p -> 11C) reaction Methylation Reaction (80°C, 2 min) target->reaction [11C]MeOTf precursor IPMP Precursor (Secondary Amine) precursor->reaction DMSO/Base hplc HPLC Purification (C18 Column) reaction->hplc Crude Mix formulation Formulation (Sep-Pak / Sterile Filter) hplc->formulation Product Fraction qc Quality Control (Purity/Sterility) formulation->qc Sample final Injectable Tracer N-[11C]Methyl-IPMP formulation->final Release

Caption: Logic flow for the synthesis of N-[


C]Methyl-IPMP from the IPMP precursor.
In Vivo Imaging Workflow

Protocol for preclinical (rodent) or clinical PET studies.

ImagingProtocol prep Subject Preparation (Anesthesia/Catheterization) ct CT Scout Scan (Attenuation Correction) prep->ct inject Tracer Injection (Bolus: 185-370 MBq) ct->inject scan Dynamic PET Acquisition (0-90 min) inject->scan Simultaneous start blood Arterial Blood Sampling (Input Function) scan->blood Concurrent recon Image Reconstruction (OSEM/FBP) scan->recon model Kinetic Modeling (Logan Plot / SRTM) blood->model Metabolite Correction recon->model

Caption: Standardized workflow for dynamic PET acquisition and kinetic modeling.

Part 4: Data Analysis & Interpretation

Kinetic Modeling

To quantify the binding potential (


) of the tracer, specific kinetic models are required.
  • Reference Region: The Cerebellum is typically used as the reference region for NET/SERT ligands, as it has negligible transporter density.

  • Simplified Reference Tissue Model (SRTM):

    
    
    
    • Where

      
       is target tissue concentration, 
      
      
      
      is reference tissue concentration.
  • Logan Graphical Analysis: Used for reversible binding tracers to estimate Distribution Volume Ratio (DVR).

    
    .
    
Expected Biodistribution
  • High Uptake: Thalamus, Locus Coeruleus (NET rich), Midbrain.

  • Moderate Uptake: Cortex, Hippocampus.

  • Low Uptake (Background): Cerebellum, Striatum (unless SERT binding is significant).

References

  • Schou, M., et al. (2004).

    
    C]MeNER, a novel radioligand for the norepinephrine transporter." Journal of Nuclear Medicine, 45(10), 1709-1718. 
    
  • Ding, Y.S., et al. (2006). "PET imaging of the norepinephrine transporter in rhesus monkey brain with [

    
    C]MRB." Nuclear Medicine and Biology, 33(8), 1027-1035. 
    
  • Logan, J. (2000). "Graphical analysis of PET data applied to reversible and irreversible tracers." Nuclear Medicine and Biology, 27(7), 661-670.

  • Pike, V.W. (2009). "PET radiotracers: crossing the blood–brain barrier and surviving metabolism." Trends in Pharmacological Sciences, 30(8), 431-440.

  • PubChem. (2025). "3-[(2-Iodophenoxy)methyl]pyrrolidine Compound Summary." National Library of Medicine.

Sources

Method

Application Notes &amp; Protocols: High-Throughput Screening Assays for Pyrrolidine-Based Compound Libraries

Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Drug Discovery The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] This scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Drug Discovery

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] This scaffold is prevalent in numerous natural products and is a key structural motif in over 20 FDA-approved drugs, highlighting its therapeutic significance.[3] The power of the pyrrolidine scaffold lies in its sp³-hybridized, non-planar structure, which allows for the creation of compounds with significant three-dimensional (3D) complexity.[1][2][4] This "pseudorotation" phenomenon enables pyrrolidine derivatives to explore a vast chemical space, which is critical for achieving high target specificity and favorable pharmacological profiles.[1][2][4]

Pyrrolidine-containing molecules have demonstrated an extensive range of biological activities, including anticancer, antiviral, anti-inflammatory, and enzyme inhibitory effects.[1][5] This versatility makes compound libraries based on the pyrrolidine core a rich source for high-throughput screening (HTS) campaigns aimed at discovering novel lead compounds.[6] This document provides detailed application notes and protocols for two common HTS assay formats relevant to the screening of pyrrolidine libraries: a cell-based assay for G-Protein Coupled Receptors (GPCRs) and a biochemical assay for protein kinases.

Part 1: Principles of HTS for Pyrrolidine Libraries

Screening pyrrolidine-based libraries requires careful consideration of their chemical properties. The stereochemistry of the pyrrolidine ring is a critical factor, as different stereoisomers can exhibit vastly different biological activities.[2] Compound libraries should ideally be synthesized with high stereochemical control to ensure reproducible results.[4] Furthermore, the diverse functional groups used to decorate the pyrrolidine scaffold can influence solubility and potential for off-target effects, necessitating robust assay design and rigorous data quality control.

A critical component of any HTS campaign is the statistical validation of the assay's performance. The Z'-factor is the industry-standard metric for this purpose.[7][8] It provides a quantitative measure of the separation between positive and negative controls, accounting for both the dynamic range and data variability.[7][9]

Z'-Factor Calculation: ``` Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Caption: Workflow for a biochemical TR-FRET kinase inhibition HTS assay.

Detailed Protocol

Materials:

  • Recombinant Protein Kinase

  • Biotinylated peptide substrate

  • Kinase Reaction Buffer (specific to the kinase)

  • ATP (at Km concentration)

  • Pyrrolidine compound library (10 mM in DMSO)

  • Positive Control (potent known inhibitor, e.g., Staurosporine)

  • Negative Control (vehicle, e.g., DMSO)

  • TR-FRET Detection Reagents: Eu-labeled anti-phospho-antibody, SA-APC

  • Stop/Detection Buffer (e.g., TBS with EDTA)

  • 384-well low-volume white assay plates

Methodology:

  • Reagent Preparation:

    • Prepare compound plates with serial dilutions of the pyrrolidine library and controls.

    • Prepare a Kinase/Substrate/ATP master mix in kinase reaction buffer.

    • Prepare a Detection master mix containing the Eu-antibody and SA-APC in Stop/Detection buffer.

  • Assay Procedure (10 µL final volume):

    • Add 2.5 µL of pyrrolidine compound or control (in 4% DMSO) to the assay plate.

    • Add 2.5 µL of kinase enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mix.

    • Incubate for 60 minutes at room temperature. The plate may be sealed to prevent evaporation.

  • Detection:

    • Stop the reaction by adding 10 µL of the Detection master mix.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible microplate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Calculate the percent inhibition for each compound relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Pos_Ctrl) / (Signal_Neg_Ctrl - Signal_Pos_Ctrl))

    • Calculate the Z'-factor for the plate to validate performance. [7][8] * Identify hits as compounds exhibiting inhibition above a set threshold (e.g., >50%).

ParameterDescription
Positive Control Known Inhibitor (e.g., Staurosporine) -> Low TR-FRET Signal
Negative Control Vehicle (DMSO) -> High TR-FRET Signal
Compound Effect Inhibition of kinase -> Low TR-FRET Signal
Z' Calculation Based on Negative Control vs. Positive Control

Conclusion

The pyrrolidine scaffold remains a highly valuable framework in the quest for novel therapeutics. H[1][10]igh-throughput screening provides the means to rapidly interrogate large libraries of these compounds to identify promising lead molecules. T[6][11]he successful execution of an HTS campaign relies on the selection of a robust assay format, such as the cell-based calcium flux or biochemical TR-FRET assays described here, and the rigorous application of quality control metrics like the Z'-factor to ensure data integrity. By combining strategic library design with validated, high-quality screening protocols, researchers can effectively unlock the therapeutic potential held within pyrrolidine-based chemical space.

References

  • Synthesis of unique pyrrolidines for drug discovery. Enamine.
  • Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters.
  • The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery. Benchchem.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
  • Synthesis of a Drug-Like Focused Library of Trisubstituted Pyrrolidines Using Integrated Flow Chemistry and Batch Methods.
  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
  • The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. Benchchem.
  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC.
  • Library Synthesis | Combin
  • How Does a Biochemical Kinase Assay Work? BellBrook Labs.
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs.
  • On HTS: Z-factor. Medium.
  • Z-factor. Wikipedia.
  • Data analysis approaches in high throughput screening. SlideShare.
  • High-Throughput GPCR Assay Development. Agilent.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Biochemical Kinase Assays. Thermo Fisher Scientific.
  • Kinase assays. BMG LABTECH.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming poor bioavailability of pyrrolidine-based compounds

Technical Support Center: Pyrrolidine-Based Compounds Introduction: Navigating the Bioavailability Challenges of Pyrrolidine Scaffolds The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the cor...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrrolidine-Based Compounds

Introduction: Navigating the Bioavailability Challenges of Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous successful drugs, including many "-gliptin" antidiabetics and various antiviral agents. Its stereochemical complexity and ability to engage in critical hydrogen bonding interactions make it an attractive structural motif. However, these same properties—notably its polarity and susceptibility to metabolism—frequently lead to significant challenges in achieving adequate oral bioavailability.

This guide serves as a dedicated resource for researchers, chemists, and formulation scientists encountering these hurdles. We will move beyond theoretical discussions to provide practical, actionable troubleshooting steps and validated protocols to diagnose and overcome the poor bioavailability of your pyrrolidine-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons pyrrolidine-based compounds often exhibit poor oral bioavailability?

Poor oral bioavailability in this class of compounds typically stems from a combination of three main factors:

  • Low Permeability: The inherent polarity of the pyrrolidine nitrogen, especially when protonated at physiological pH, can hinder passive diffusion across the lipid-rich intestinal membrane.

  • High First-Pass Metabolism: The pyrrolidine ring can be susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes in the liver and gut wall, leading to significant pre-systemic clearance.

  • Poor Aqueous Solubility: While often polar, complex pyrrolidine derivatives can still suffer from low aqueous solubility, limiting their dissolution in the gastrointestinal tract—a prerequisite for absorption.

Q2: I have a new pyrrolidine-based lead compound. What initial screening cascade should I use to predict potential bioavailability issues?

A well-designed initial screen can save significant resources by identifying liabilities early. We recommend a tiered approach focused on the "Rule of Five" and key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays.

Initial Diagnostic Workflow

Caption: Initial screening workflow for bioavailability issues.

Troubleshooting Guide: A Problem-Oriented Approach

This section is designed to address specific, common problems encountered with pyrrolidine-based compounds. For each problem, we outline diagnostic steps and propose validated solutions.

Problem 1: My compound shows poor exposure in pharmacokinetic (PK) studies, and I suspect low aqueous solubility.

Causality: For oral administration, a drug must first dissolve in the gastrointestinal fluids before it can be absorbed.[1] The polar nature of the pyrrolidine ring can be misleading; large, rigid, or lipophilic substituents elsewhere in the molecule can dominate, leading to poor overall solubility.

Confirm that solubility is the primary rate-limiting step.

  • Protocol: Perform a kinetic and thermodynamic solubility assessment across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).

  • Interpretation: If thermodynamic solubility is below your target efficacious concentration, or if the compound precipitates upon dilution from a DMSO stock (low kinetic solubility), this confirms a solubility-limited absorption problem.

Based on the compound's properties, select an appropriate enhancement strategy.

StrategyMechanismBest For...Key Considerations
Salt Formation Ionizes the molecule, disrupting the crystal lattice and increasing interaction with water.[1]Compounds with a suitable pKa (basic pyrrolidine N or an acidic moiety).Requires crystalline material; the salt form may have different stability or hygroscopicity.
Amorphous Solid Dispersion (ASD) Traps the drug in a high-energy, amorphous state within a polymer matrix, preventing crystallization and enhancing dissolution.Potent, "brick dust" compounds with high melting points.Requires specialized formulation equipment (e.g., spray dryer); physical stability of the amorphous form must be monitored.
Lipid-Based Formulations (e.g., SEDDS) Dissolves the drug in a lipid/surfactant mixture that spontaneously forms an emulsion in the gut, bypassing the need for dissolution.[2][3]Lipophilic compounds (LogP > 3).Can enhance lymphatic transport, potentially reducing first-pass metabolism.[2]
Particle Size Reduction Increases the surface area-to-volume ratio, accelerating the rate of dissolution according to the Noyes-Whitney equation.Compounds where the rate of dissolution, not intrinsic solubility, is the main issue.Not effective for compounds with extremely low intrinsic solubility ("brick dust").
Problem 2: My compound is soluble but still shows low absorption. I suspect a permeability issue.

Causality: The intestinal epithelium is a lipid bilayer. Highly polar or charged molecules, including protonated pyrrolidines, struggle to passively diffuse across this barrier. Furthermore, the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells.[3][4]

  • Protocol: Use an in vitro cell-based assay, such as the Caco-2 permeability assay. This model mimics the human intestinal barrier.

  • Interpretation: A low apparent permeability coefficient (Papp < 1.0 x 10⁻⁶ cm/s) in the apical-to-basolateral direction suggests poor absorption. An efflux ratio (Papp B-A / Papp A-B) greater than 2 indicates the compound is likely a substrate for an efflux transporter like P-gp.

G cluster_0 Prodrug Strategy cluster_1 Intestinal Lumen -> Blood A Parent Drug (Pyrrolidine-R) - High Polarity - Low Permeability B Prodrug (Pyrrolidine-R-Linker-Mask) - Increased Lipophilicity - Enhanced Permeability A->B Chemical Modification (e.g., Esterification) C Active Drug In Bloodstream (Pyrrolidine-R) B->C Enzymatic Cleavage (e.g., by Esterases in gut/blood) D Intestinal Cell (Enterocyte) B->D Passive Diffusion

Caption: Prodrug strategy to enhance membrane permeability.

  • Prodrug Approach: This is a highly effective chemical modification strategy.[3][5] By temporarily masking the polar N-H group or other polar moieties with a lipophilic, enzyme-cleavable group (e.g., an ester), you can dramatically increase membrane permeability.[3] Oseltamivir (Tamiflu®) is a classic example where an ethyl ester prodrug increased bioavailability from negligible to over 80%.[3]

  • Bioisosteric Replacement: If medicinal chemistry efforts are ongoing, consider replacing the pyrrolidine ring or modifying substituents to reduce hydrogen bond donor count and overall polarity, thereby striking a better balance between solubility and permeability.[5]

Problem 3: My compound is soluble and permeable in vitro, but in vivo exposure is still poor.

Causality: This classic disconnect often points to high first-pass metabolism. The pyrrolidine ring itself can be a metabolic "soft spot." Cytochrome P450 enzymes, particularly in the liver, can oxidize the carbon adjacent to the nitrogen, leading to the formation of an unstable iminium ion or subsequent ring-opening.[6][7]

  • Protocol: Perform an in vitro metabolic stability assay using human or rodent liver microsomes or S9 fractions.

  • Interpretation: A short half-life (<30 minutes) and high intrinsic clearance (Clint) value are strong indicators of rapid metabolism. Follow up with metabolite identification studies to confirm the specific site of metabolic attack on your molecule. Common metabolic pathways for pyrrolidines include hydroxylation of the ring, N-dealkylation, or oxidation to the corresponding pyrrolidone.[8][9]

  • Structural Modification (DMPK-Guided): This is the most robust solution.

    • Block the "Soft Spot": If metabolism occurs on the pyrrolidine ring, consider introducing substituents (e.g., methyl or fluoro groups) at or near the site of oxidation to sterically hinder enzyme access.

    • Deuteration: Replacing a C-H bond at a metabolic site with a C-D bond can slow the rate of CYP-mediated bond cleavage (the "Kinetic Isotope Effect"), thereby improving metabolic stability.

  • Formulation-Based Mitigation (Lipid Formulations): For highly lipophilic compounds that are rapidly metabolized, a Self-Emulsifying Drug Delivery System (SEDDS) can be beneficial. These formulations can promote absorption through the intestinal lymphatic system, which drains directly into the systemic circulation, partially bypassing the liver and reducing the impact of first-pass metabolism.[2]

Caption: Impact of formulation on metabolic bypass.

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

Objective: To determine the intestinal permeability of a compound and assess if it is a substrate of efflux transporters.

Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Before the experiment, confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • A-to-B Transport (Apical to Basolateral): a. Wash the monolayer on both sides with pre-warmed buffer. b. Add the test compound (e.g., at 10 µM) to the apical (A) chamber. c. Add fresh buffer to the basolateral (B) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace with fresh buffer.

  • B-to-A Transport (Basolateral to Apical): a. Repeat the process, but add the test compound to the basolateral (B) chamber and sample from the apical (A) chamber.

  • Sample Analysis: Quantify the concentration of the compound in all samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration.

    • Calculate the efflux ratio: ER = Papp(B-A) / Papp(A-B).

References

  • Title: In Vitro ADME Assays: Principles, Applications & Protocols Source: Creative Biolabs URL: [Link]

  • Title: Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: ADME Pharmacokinetics, ADME Studies, ADME Assays Source: NorthEast BioLab URL: [Link]

  • Title: Strategies for improving hydrophobic drugs solubility and bioavailability Source: ResearchGate URL: [Link]

  • Title: In Vitro ADME Source: Selvita URL: [Link]

  • Title: In Vitro ADME and Toxicology Assays Source: Eurofins Discovery URL: [Link]

  • Title: Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna Source: National Science Foundation Public Access Repository URL: [Link]

  • Title: Techniques used to Enhance Bioavailability of BCS Class II Drugs Source: IT Medical Team URL: [Link]

  • Title: Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans Source: ResearchGate URL: [Link]

  • Title: How are chemical structures modified to improve bioavailability? Source: Patsnap Synapse URL: [Link]

  • Title: Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches Source: MDPI URL: [Link]

  • Title: Metabolism of five membered nitrogen containing heterocycles Source: Hypha Discovery URL: [Link]

  • Title: Investigations on the in vitro and in vivo metabolic fate of the new synthetic opioid desmethylmoramide using HPLC-HRMS/MS for toxicological screening purposes Source: PubMed URL: [Link]

Sources

Optimization

Technical Support Center: 3-[(2-Iodophenoxy)methyl]pyrrolidine HCl Stability &amp; Analysis

This technical guide is structured as a Tier 3 Support Knowledge Base for researchers analyzing 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride . It synthesizes organic chemistry principles with practical analytical t...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Support Knowledge Base for researchers analyzing 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride . It synthesizes organic chemistry principles with practical analytical troubleshooting.

Status: Active Document ID: TS-IOD-PYR-001 Last Updated: 2025-05-20 Scope: Degradation profiling, LC-MS method development, and troubleshooting stability failures.

Executive Summary & Compound Profile

Compound: 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride Chemical Class: Aryl alkyl ether / Secondary amine / Aryl iodide. Critical Stability Risks:

  • Photolability: The Carbon-Iodine (C-I) bond is weak (~65 kcal/mol) and susceptible to homolytic cleavage under UV/Vis light.

  • Oxidative Susceptibility: The secondary pyrrolidine nitrogen is prone to N-oxidation and radical attack, particularly in solution or presence of metal impurities.

Troubleshooting Guides (FAQ Format)

Module A: Photostability & De-iodination

Q: I observe a new peak at RRT ~0.85 and the solution is turning yellow. What is happening?

A: You are likely observing photolytic de-iodination .

  • The Mechanism: Aryl iodides are highly photosensitive. Absorption of photons causes the homolytic fission of the C-I bond, generating an aryl radical and an iodine radical (

    
    ). The iodine radicals recombine to form 
    
    
    
    (causing the yellow color). The aryl radical abstracts a hydrogen atom from the solvent to form the de-iodinated analog.
  • Diagnostic Mass Shift: Look for a mass loss of 126 Da (Loss of Iodine, gain of Hydrogen).

    • Parent

      
       Da.
      
    • Product

      
       Da (3-(phenoxymethyl)pyrrolidine).
      
  • Corrective Action:

    • Perform all sample preparation under amber light (sodium vapor lamps).

    • Use amber glassware for storage.

    • Validation: Run a "Dark Control" alongside your light-exposed samples. If the peak is absent in the dark control, it is definitively a photo-degradant.

Module B: Oxidative Degradation (N-Oxidation)

Q: My LC-MS shows a +16 Da peak that increases at high pH. Is this the N-oxide?

A: Yes, but with a caveat. Since this is a secondary amine, the oxidation pathway is complex.

  • The Mechanism: Secondary amines oxidize to hydroxylamines (

    
    ) first, which can further oxidize to nitrones  (
    
    
    
    ) or undergo ring opening.
  • Diagnostic Mass Shift:

    • Hydroxylamine:

      
       Da (
      
      
      
      ).
    • Nitrone:

      
       Da (Loss of 2H, gain of O).
      
  • Causality: This reaction is often catalyzed by trace transition metals (Fe, Cu) or peroxides in excipients/solvents.

  • Corrective Action:

    • Check the certificate of analysis for your solvents; ensure peroxide levels are

      
       ppm.
      
    • Add a chelating agent (e.g., EDTA) to the buffer if metal catalysis is suspected.

    • Note on Salt Form: The hydrochloride salt protonates the nitrogen (

      
      ), rendering it resistant to oxidation. If you adjust the pH 
      
      
      
      (free-basing), you drastically increase oxidative risk.
Module C: Chromatography Issues

Q: The parent peak is tailing significantly (Asymmetry > 1.5). How do I fix this?

A: This is "silanol sting," common for secondary amines like pyrrolidine.

  • The Cause: The positively charged amine interacts with residual acidic silanol groups (

    
    ) on the stationary phase.
    
  • Solution Strategy:

    • High pH Method (Recommended): Use a hybrid-silica column (e.g., Waters XBridge or Phenomenex Gemini) stable at pH 10. Use 10mM Ammonium Bicarbonate. At pH 10, the amine is deprotonated (neutral), eliminating the ionic interaction.

    • Ion Pairing (Alternative): Add 0.05% Trifluoroacetic acid (TFA) to the mobile phase. The TFA anion pairs with the amine, masking the charge. Warning: TFA suppresses MS ionization signal.

Experimental Protocol: Forced Degradation Setup

To rigorously identify degradation products, follow this stress-testing matrix.

Reagents Required[1][2][3][4][5]
  • Acid: 1N HCl

  • Base: 1N NaOH

  • Oxidant: 3%

    
    
    
  • Light Source: Xenon arc lamp (ICH Q1B compliant)

Workflow Table
Stress ConditionPreparationTarget ExposureExpected Degradants
Acid Hydrolysis Dissolve 1 mg/mL in 0.1N HCl.60°C for 24 hoursEther cleavage (Phenol + Pyrrolidinemethanol) - Unlikely/Slow
Base Hydrolysis Dissolve 1 mg/mL in 0.1N NaOH.60°C for 24 hoursMinimal degradation expected (Ether stable to base).
Oxidation Dissolve 1 mg/mL in 3%

.
RT for 4 hoursHydroxylamine (+16 Da), Ring Opening (+32 Da).
Photolysis Solid state & Solution (in quartz).1.2 million lux hoursDe-iodo analog (-126 Da), Iodine migration isomers .
Thermal Solid state.80°C for 7 daysThermal dimerization (rare).

Degradation Pathway Visualization

The following diagram maps the causal relationships between stress conditions and the resulting chemical structures.

DegradationPathways Parent Parent Compound (3-[(2-Iodophenoxy)methyl]pyrrolidine) Radical Aryl Radical Intermediate Parent->Radical UV Light (hv) Homolytic Cleavage Hydroxylamine N-Hydroxylamine (N-OH) [M+16 Da] Parent->Hydroxylamine H2O2 / Peroxides N-Oxidation Phenol 2-Iodophenol (Ether Cleavage) Parent->Phenol Strong Acid (High T) Ether Hydrolysis PyrMethanol Pyrrolidin-3-ylmethanol Parent->PyrMethanol Strong Acid (High T) DeIodo De-iodinated Analog (3-(Phenoxymethyl)pyrrolidine) [M-126 Da] Radical->DeIodo H-Abstraction (Solvent) Nitrone Nitrone / Imine (Dehydrogenation) [M+14 Da] Hydroxylamine->Nitrone -2H (Oxidation) RingOpen Ring Opening (Aminobutyraldehyde deriv.) Hydroxylamine->RingOpen Over-oxidation

Figure 1: Mechanistic degradation map. The yellow path (Photolysis) represents the highest risk for aryl iodides. The red nodes indicate terminal degradation products detectable by LC-MS.

LC-MS Analysis Parameters (Recommended)

To separate the polar pyrrolidine degradation products from the lipophilic parent:

  • Column: C18 with polar-embedded group (e.g., Waters Acquity HSS T3 or equivalent) to retain the polar amine degradants.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5) - Balances MS sensitivity with peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 10 minutes.

  • Detection: ESI Positive Mode.

    • Note: The Iodine atom provides a unique mass defect. Parent mass will be slightly lower than expected by the "Rule of 13" due to Iodine's defect (I = 126.9045).

References

  • Photostability of Aryl Halides

    • Mechanistic Insight: Aryl iodides undergo homolytic cleavage under UV irradiation due to the low bond dissociation energy of C-I (~65 kcal/mol), significantly lower than C-Br or C-Cl.
    • Source: Grimmett, M. R. (2003). Halogenation of Heterocycles. In Comprehensive Heterocyclic Chemistry II. Elsevier.

  • Oxidation of Cyclic Amines

    • Mechanistic Insight: Secondary amines (pyrrolidines) are susceptible to oxidation by peroxides to form hydroxylamines and nitrones. This pathway is accelerated in the presence of transition metals.
    • Source: Baeder, D. L., et al. (2011). "Oxidative Metabolism of Cyclic Amines." Drug Metabolism Reviews.

  • ICH Guidelines for Stability Testing

    • Standard Protocol: "Stability Testing of New Drug Substances and Products Q1A(R2)" and "Photostability Testing of New Drug Substances and Products Q1B."
    • Source: ICH Official Guidelines.

  • Chromatography of Basic Compounds

    • Technical Guide: "Strategies for the HPLC Analysis of Basic Compounds." Focuses on silanol interactions and pH control.
    • Source: Waters Corporation Application Notes.

Troubleshooting

Technical Support Center: Optimization of Pyrrolidine Synthesis

To: The Scientific Community From: The Office of the Senior Application Scientist Subject: Technical Guide for the Optimization and Troubleshooting of Pyrrolidine Synthesis This document serves as a centralized resource...

Author: BenchChem Technical Support Team. Date: February 2026

To: The Scientific Community From: The Office of the Senior Application Scientist Subject: Technical Guide for the Optimization and Troubleshooting of Pyrrolidine Synthesis

This document serves as a centralized resource for researchers, chemists, and process development professionals engaged in the synthesis of pyrrolidine-containing molecules. The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, yet its construction can present significant challenges. This guide is structured in a question-and-answer format to directly address common issues encountered in the laboratory, providing not just solutions but also the underlying mechanistic reasoning to empower your synthetic strategy.

General Troubleshooting Philosophy

Before delving into specific reaction types, a systematic approach to troubleshooting is paramount. When a reaction underperforms—be it low yield, poor selectivity, or the formation of intractable byproducts—a logical diagnostic workflow can save significant time and resources.

Troubleshooting_Workflow start Reaction Failure (Low Yield / Selectivity) check_reagents Verify Reagent Quality Purity (NMR/GC) Anhydrous? Freshly Prepared/Distilled? start->check_reagents First, check inputs check_conditions Review Reaction Parameters Temperature Control Inert Atmosphere? Stirring Efficiency check_reagents->check_conditions If reagents are fine check_analytics Re-evaluate Analytics TLC/LCMS Analysis Correct Standard? Byproduct Identification check_conditions->check_analytics If conditions are correct optimize Systematic Optimization check_analytics->optimize If analysis is sound solve Problem Solved optimize->solve Iterate

Caption: A systematic workflow for troubleshooting synthetic reactions.

FAQs by Synthetic Methodology

The optimal conditions for pyrrolidine synthesis are highly dependent on the chosen synthetic route. Below are common issues associated with the most prevalent methods.

Reductive Amination & Paal-Knorr Type Cyclizations

This family of reactions typically involves the condensation of a 1,4-dicarbonyl compound (or a precursor) with a primary amine, followed by reduction or dehydration.

Question: My Paal-Knorr reaction of 2,5-hexanedione with a primary amine is giving a low yield and a significant amount of a furan byproduct. What's happening and how can I fix it?

Answer: This is a classic competition between the desired pyrrole formation and an acid-catalyzed intramolecular cyclization of the diketone to form a furan.[1] The key is to favor the initial imine formation over the competing enolization and cyclization of the diketone.

  • Causality: The reaction proceeds via initial attack of the amine on a carbonyl, forming a hemiaminal which then dehydrates to an imine. Subsequent intramolecular attack of the enamine tautomer on the second carbonyl leads to the cyclized intermediate that dehydrates to the pyrrole.[2][3] However, under acidic conditions, the diketone can self-condense to form 2,5-dimethylfuran.[1]

  • Troubleshooting & Optimization:

    • Control Acidity: Excessively harsh acidic conditions favor furan formation. Switch from a strong mineral acid to a milder Brønsted acid like p-toluenesulfonic acid (pTsA) or acetic acid.[1][3] In some cases, Lewis acids can also promote the reaction effectively.[1]

    • Increase Amine Concentration: Using a slight excess of the amine (1.1-1.5 equivalents) can kinetically favor the initial amine condensation over the unimolecular furan cyclization.[1]

    • Solvent Choice: While traditionally run in solvents like toluene or ethanol, performing the reaction in water, sometimes with a phase-transfer catalyst or surfactant like β-cyclodextrin, has been shown to be highly effective.[2]

    • Monitor the Reaction: Follow the consumption of the starting material by TLC or LCMS to avoid unnecessarily long reaction times at high temperatures, which can lead to product degradation or polymerization.[1]

Question: I'm attempting a direct reductive amination of succinaldehyde with aniline using NaBH₃CN, but the yield is poor and I see many spots on my TLC plate. What are the best practices?

Answer: Direct reductive amination of 1,4-dicarbonyls can be challenging due to the high reactivity of the starting materials and intermediates. The primary issues are often polymerization of the dialdehyde, slow iminium ion formation, and competing side reactions.

  • Causality: The reaction requires the formation of an iminium ion intermediate, which is then reduced by the hydride reagent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are preferred because they are mild enough not to reduce the aldehyde faster than the iminium ion. However, the equilibrium for iminium formation can be unfavorable, and aldehydes like succinaldehyde are prone to aldol-type polymerizations.

  • Troubleshooting & Optimization:

ParameterRecommended ActionRationale
Reducing Agent Switch from NaBH₃CN to Sodium Triacetoxyborohydride (STAB).STAB is generally more effective for reductive aminations, especially with less basic amines like anilines. It is also less toxic and the reaction can often be run without strict pH control.[4]
pH Control If using NaBH₃CN, maintain the reaction pH between 6 and 7.This pH range is a compromise: acidic enough to promote imine/iminium formation but not so acidic as to significantly hydrolyze the imine or degrade the hydride reagent.
Solvent Use a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).These solvents are ideal for STAB-mediated reactions and help to avoid side reactions involving the solvent.
Temperature Maintain a low temperature (0 °C to room temperature).Helps to suppress the rate of aldehyde polymerization and other side reactions.[5]
Order of Addition Pre-mix the amine and aldehyde for a short period (15-30 min) before adding the reducing agent.This allows the initial imine/enamine equilibrium to be established before introducing the reducing agent.

A one-pot procedure using an iridium catalyst for transfer hydrogenation has also been shown to be highly effective for this transformation, providing good yields and stereoselectivities.[6]

1,3-Dipolar Cycloaddition of Azomethine Ylides

This powerful reaction forms the pyrrolidine ring in a single, often highly stereocontrolled, step by reacting an azomethine ylide with a dipolarophile (e.g., an alkene).[7]

Question: My [3+2] cycloaddition between an imino ester (generated from glycine methyl ester and an aldehyde) and N-phenylmaleimide is resulting in a low yield and a poor diastereomeric ratio (d.r.). How can I improve this?

Answer: The success of an azomethine ylide cycloaddition hinges on the efficient in situ generation of the ylide and controlling the facial selectivity of its approach to the dipolarophile.[7][8] Low yield often points to issues with ylide generation, while poor selectivity indicates suboptimal control of the transition state geometry.

  • Causality: Azomethine ylides are transient 1,3-dipoles generated in situ.[7] For imino esters, this is typically achieved by deprotonation using a base in the presence of a Lewis acid (e.g., Ag(I), Cu(I), Li(I)) that coordinates to the imine nitrogen and ester carbonyl, forming a five-membered chelate.[9] This chelation rigidifies the ylide, allowing for stereochemical control. The cycloaddition itself is a concerted, suprafacial process where the endo product is often favored.[7]

Azomethine_Ylide_Generation cluster_0 Ylide Generation & Chelation cluster_1 Cycloaddition Iminoester Imino Ester (R-CH=N-CH2CO2Me) Chelate Metal-Chelated Intermediate Iminoester->Chelate + Metal Salt (e.g., AgOAc) Ylide Chelated Azomethine Ylide Chelate->Ylide + Base (e.g., Et3N) Product Pyrrolidine Product Ylide->Product Dipolarophile Dipolarophile (e.g., Maleimide) Dipolarophile->Product

Caption: Workflow for metal-catalyzed azomethine ylide generation and cycloaddition.

  • Troubleshooting & Optimization:

    • Screen Metal Catalysts: The choice of metal salt is critical. Silver(I) salts (e.g., AgOAc) and Copper(I) complexes are widely used.[9][10] If one is ineffective, screen others. The catalyst system can dramatically influence both yield and stereoselectivity.[10]

    • Optimize the Solvent: Solvent polarity can significantly impact the stability of the transition states leading to different diastereomers. A survey of solvents from non-polar (toluene, DCM) to polar aprotic (THF, MeCN) is recommended. A move from polar protic solvents to more sterically hindered alcohols has been shown to improve selectivity in some cases.[10]

    • Vary the Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) often enhances diastereoselectivity by increasing the energy difference between the competing transition states.[10] However, this may come at the cost of a longer reaction time.

    • Base Selection: A non-nucleophilic organic base like triethylamine (TEA) or DBU is typically used. Ensure the base is pure and dry. The stoichiometry of the base should be carefully controlled.

    • Purity of Reagents: The imine must be pure. If it is generated and used crude, ensure the preceding condensation reaction has gone to completion and that excess water has been removed, as it can interfere with the Lewis acid catalyst.

Intramolecular Aza-Michael Addition

This strategy involves the cyclization of an amine onto a tethered Michael acceptor (e.g., an α,β-unsaturated ester, ketone, or sulfone) to form the pyrrolidine ring.

Question: My base-catalyzed intramolecular aza-Michael addition to form a substituted pyrrolidine is sluggish and gives a mixture of diastereomers. How can I drive the reaction to completion and improve the selectivity?

Answer: The efficiency and stereochemical outcome of an intramolecular aza-Michael addition are governed by the geometric constraints of the cyclization (Baldwin's rules), the nature of the activating group on the Michael acceptor, and the reaction conditions that control the reversibility of the addition.

  • Causality: This reaction is a 5-endo-trig cyclization, which is listed as "unfavorable" under Baldwin's rules for certain geometries, yet many examples proceed efficiently.[11] The stereoselectivity is determined during the ring-closing step, where the amine attacks the π-system of the acceptor. The resulting enolate intermediate is then protonated. The diastereoselectivity can be influenced by whether the reaction is under kinetic or thermodynamic control.

  • Troubleshooting & Optimization:

    • Choice of Base: A strong, non-nucleophilic base (e.g., DBU, KHMDS, NaH) is often required to generate the nucleophilic amine or to facilitate the reaction. However, a weaker base like K₂CO₃ or Et₃N in a polar solvent may be sufficient and can sometimes offer better selectivity by allowing for equilibration to the thermodynamically favored product.

    • Solvent Effects: Polar aprotic solvents like THF, DMF, or DMSO are generally preferred as they can solvate the intermediates and facilitate the cyclization.

    • Temperature: Heating the reaction can help overcome the activation barrier for the ring closure, which can be particularly useful for sluggish reactions.[12] Conversely, for reactions where a thermodynamic product is desired, prolonged reaction times at a moderate temperature may allow the initial kinetic product to equilibrate.

    • Lewis Acid Catalysis: In some cases, the addition of a Lewis acid can activate the Michael acceptor, accelerating the reaction and influencing the stereochemical outcome by organizing the transition state.

    • Substrate Modification: If selectivity remains poor, consider modifying the substrate. Introducing a bulky protecting group on the amine or a substituent elsewhere in the tether can create a stronger facial bias for the cyclization.

FAQs on Purification & Characterization

Question: I have successfully synthesized my pyrrolidine derivative, but it is proving difficult to purify. It seems to be water-soluble, and I am having trouble removing residual starting amine/reagents.

Answer: Purification of polar, basic compounds like many pyrrolidines can be challenging. Standard silica gel chromatography can be problematic due to streaking and irreversible binding.

  • Work-up Strategies:

    • Acid/Base Extraction: If your product is basic, you can perform an acidic wash (e.g., with 1M HCl) to pull it into the aqueous layer, leaving non-basic impurities in the organic phase. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) to pH >10 and extract your product back into an organic solvent like DCM or EtOAc. This is an excellent way to remove non-basic impurities.

    • Salting Out: If the product has some water solubility, saturating the aqueous layer with NaCl (brine) during extraction can decrease its solubility in the aqueous phase and improve recovery into the organic layer.[5]

  • Chromatography Tips:

    • Deactivate Silica: Pre-treat your silica gel with a small amount of triethylamine (e.g., 0.5-1% in the eluent) or ammonia (by flushing the column with a solvent mixture containing 1-2% of a 7N solution of ammonia in methanol) before loading your sample. This neutralizes the acidic silanol groups, preventing streaking of basic compounds.

    • Reverse-Phase Chromatography: For very polar compounds, reverse-phase (C18) chromatography using water/acetonitrile or water/methanol gradients (often with a modifier like 0.1% TFA or formic acid) can be highly effective.

    • Distillation: For volatile, liquid pyrrolidines, distillation under reduced pressure can be an excellent method for purification on a larger scale.[13][14]

  • Drying:

    • Anhydrous Pyrrolidine: Removing the last traces of water from pyrrolidine can be difficult.[14] While it does not form an azeotrope with water at atmospheric pressure, distillation under reduced pressure is an effective industrial method.[14][15] For laboratory scale, drying the organic extracts over anhydrous Na₂SO₄ or MgSO₄ followed by careful removal of the solvent is standard. For rigorous drying, distillation from a drying agent like CaH₂ may be necessary, but should be done with caution.

References

  • Azomethine ylide - Wikipedia. Wikipedia. [Link]

  • Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. Chemical Communications (RSC Publishing). [Link]

  • Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Universidad Autónoma de Madrid. [Link]

  • Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. MDPI. [Link]

  • 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Aromatic Dipolarophiles. ResearchGate. [Link]

  • Short and efficient diastereoselective synthesis of pyrrolidinone-containing dipeptide analogues. PubMed. [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC. [Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]

  • An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Chinese Chemical Letters. [Link]

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. RSC Publishing. [Link]

  • A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. ResearchGate. [Link]

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU (Nanyang Technological University). [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers. [Link]

  • Paal-Knorr Pyrrole Synthesis. SynArchive. [Link]

  • Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction. PubMed. [Link]

  • 11 questions with answers in PYRROLIDINES. ResearchGate. [Link]

  • New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis. 2024 China Chemistry News. [Link]

  • The endo -aza-Michael addition in the synthesis of piperidines and pyrrolidines. ResearchGate. [Link]

  • Preparation of pyrrolidine via decarboxylation of l-proline. Sciencemadness Discussion Board. [Link]

  • Dewatering and purification of crude pyrrolidine.
  • Process for dehydration and purification of crude pyrrolidine.
  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of Small Molecule Inhibitors

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of small molecule inhibitors and their potential off-target eff...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of small molecule inhibitors and their potential off-target effects. Unintended interactions are a significant challenge in experimental biology and can lead to misinterpretation of results and costly failures in the drug discovery pipeline.[1][2][3] This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to help you design robust experiments, validate your findings, and minimize the impact of off-target activities.

Part 1: Understanding and Identifying Off-Target Effects

Off-target effects occur when a small molecule interacts with proteins other than its intended target, which can lead to a range of unintended biological consequences.[2][4] These interactions are often a result of structural similarities between the on-target and off-target proteins or can be concentration-dependent.[2] Early identification and characterization of these effects are crucial for the accurate interpretation of experimental data and for developing safer, more effective therapeutics.[1][5]

FAQ 1: My small molecule inhibitor shows the expected phenotype, but I'm not sure if it's due to on-target or off-target effects. How can I begin to investigate this?

This is a critical question in pharmacological studies. The first step is to perform a dose-response experiment. If the phenotypic effect occurs at a concentration significantly higher than the inhibitor's known IC50 or Ki for the intended target, it could suggest an off-target mechanism. However, this is not definitive.

A more direct approach is to use a structurally related but inactive control compound. This "negative control" should be chemically similar to your active compound but should not bind to the intended target. If the inactive control produces the same phenotype, it strongly suggests an off-target effect.

Additionally, consider the cellular context. Are there other proteins in your model system with similar binding pockets that your compound could be interacting with? Computational tools can sometimes predict potential off-target interactions based on the compound's structure.[3]

FAQ 2: What are the gold-standard methods for confirming on-target engagement in a cellular context?

Confirming that your compound binds to its intended target within a cell is a crucial validation step.[5] Several robust methods are available:

  • Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein becomes more resistant to heat-induced denaturation when a ligand is bound to it.[5] By heating cell lysates or intact cells treated with your compound to various temperatures and then quantifying the amount of soluble target protein (e.g., by Western blot), you can observe a "thermal shift" indicative of target engagement.

  • Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET): These are proximity-based assays that can be adapted to measure target engagement in live cells.[6] In a common BRET-based approach, the target protein is fused to a luciferase, and a fluorescently labeled tracer molecule that binds to the target is used. When the tracer is displaced by your unlabeled compound, the BRET signal decreases, allowing for the quantification of target occupancy.

  • NanoBRET™ Target Engagement Assay: This is a specific type of BRET assay that uses a bright NanoLuc® luciferase fused to the target protein and a cell-permeable fluorescent tracer. It's a powerful method for quantifying compound binding in living cells.

Diagram: Conceptual Workflow for Target Engagement Validation

cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Conclusion phenotype Phenotypic Effect Observed dose_response Dose-Response Curve phenotype->dose_response 1. Quantify Potency neg_control Inactive Control Compound phenotype->neg_control 2. Assess Specificity cetsa CETSA dose_response->cetsa 3. Confirm Target Binding neg_control->cetsa off_target_suspected Off-Target Effect Suspected neg_control->off_target_suspected Phenotype Persists bret BRET/FRET Assays cetsa->bret 4. Live-Cell Confirmation on_target On-Target Effect Confirmed bret->on_target Positive Result bret->off_target_suspected Negative Result

Caption: A stepwise approach to validating on-target engagement.

Part 2: Advanced Strategies for Mitigating Off-Target Effects

Once you have a better understanding of your compound's target engagement, you can employ more advanced strategies to definitively distinguish between on-target and off-target effects.

FAQ 3: I've confirmed target engagement, but I still suspect off-target effects are contributing to my phenotype. What's the next step?

This is a common scenario. The most rigorous way to address this is through genetic approaches. By manipulating the expression of the intended target, you can determine if the compound's effect is dependent on its presence.

  • Gene Knockout/Knockdown: Using CRISPR-Cas9 to knock out the target gene or siRNA/shRNA to knock it down should render the cells insensitive to your compound if the phenotype is on-target. If the compound still elicits the same response in the knockout/knockdown cells, this is strong evidence for an off-target mechanism.

  • Rescue Experiments: In a knockout/knockdown background, you can re-introduce the target protein (ideally a version resistant to the knockdown if using siRNA/shRNA). If re-expression of the target restores the compound's effect, it provides compelling evidence for on-target activity.

Experimental Protocol: CRISPR-Cas9 Mediated Gene Knockout for Target Validation
  • gRNA Design and Cloning:

    • Design two or more single-guide RNAs (sgRNAs) targeting a critical exon of your gene of interest using a reputable online tool.

    • Synthesize and clone the sgRNAs into a suitable Cas9 expression vector.

  • Cell Transfection and Selection:

    • Transfect your cell line with the Cas9/sgRNA expression plasmid.

    • Select for transfected cells using an appropriate marker (e.g., puromycin).

  • Clonal Isolation and Validation:

    • Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

    • Expand the clones and screen for target protein knockout by Western blot and/or Sanger sequencing of the targeted genomic locus.

  • Phenotypic Assay:

    • Treat the validated knockout clones and a parental control cell line with your compound across a range of concentrations.

    • Assess the phenotype of interest. A loss of compound-induced phenotype in the knockout cells compared to the parental cells indicates on-target activity.

FAQ 4: Are there methods to identify the specific off-targets of my compound?

Yes, several unbiased approaches can help identify the unintended binding partners of your small molecule.

  • Affinity Chromatography-Mass Spectrometry: This involves immobilizing your compound on a solid support (e.g., beads) and incubating it with cell lysate. Proteins that bind to the compound are then eluted and identified by mass spectrometry. A key control is to compete for binding with an excess of the free compound.

  • Thermal Proteome Profiling (TPP): This is a large-scale version of CETSA where the stability of thousands of proteins is monitored simultaneously using mass spectrometry. This can reveal which proteins are stabilized (or destabilized) by your compound across the proteome.

  • Phenotypic Screening in Genetically Diverse Panels: Screening your compound against a large panel of cell lines with known genetic backgrounds (e.g., the NCI-60 panel) can reveal correlations between compound sensitivity and the expression of specific genes or mutations, suggesting potential off-targets.[4]

Table: Comparison of Target Deconvolution Methods
MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography-MS Compound immobilization and pulldown of binding partners.Direct identification of binding proteins.Can be prone to false positives from non-specific binding.
Thermal Proteome Profiling (TPP) Proteome-wide CETSA coupled with mass spectrometry.Unbiased, in-cell/in-lysate identification of targets.Technically demanding and requires specialized equipment.
Genetic Screens (e.g., CRISPR) Identify genes that when knocked out, confer resistance or sensitivity to the compound.Functional validation of target relevance.Indirect method; may not identify direct binding partners.

Part 3: Proactive Strategies and Best Practices

Minimizing off-target effects begins with good experimental design and a thorough understanding of your tools.

FAQ 5: What are some best practices to proactively minimize off-target effects in my experiments?
  • Use the Lowest Effective Concentration: Always perform a dose-response curve to determine the lowest concentration of your compound that produces the on-target effect. Higher concentrations are more likely to engage off-targets.[2]

  • Employ Orthogonal Approaches: Don't rely on a single method. Corroborate your findings using multiple techniques. For example, complement small molecule inhibition with genetic knockdown or knockout of the target.

  • Choose Selective Inhibitors: When possible, select inhibitors with a well-characterized selectivity profile. Check the literature for data on its activity against a panel of related and unrelated targets.

  • Validate Your Reagents: Ensure the identity and purity of your small molecule. Impurities can have their own biological activities.

Diagram: The "Funnel" of Off-Target Effect Mitigation

cluster_0 Broad Screening & Initial Characterization cluster_1 Cellular Validation cluster_2 Definitive Target Validation cluster_3 Confident On-Target Effect a In Silico Profiling c Dose-Response & Negative Controls a->c b Initial In Vitro Screens b->c d Target Engagement Assays (CETSA, BRET) c->d e Genetic Perturbation (CRISPR/siRNA) d->e f Proteomic Profiling (TPP) d->f g Validated & Specific Phenotype e->g f->g

Sources

Troubleshooting

Section 1: High-Performance Liquid Chromatography (HPLC-UV/MS) - The Workhorse Technique

An Application Scientist's Guide to Method Refinement for 3-[(2-Iodophenoxy)methyl]pyrrolidine Hydrochloride Welcome to the technical support center for the analysis of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride....

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Method Refinement for 3-[(2-Iodophenoxy)methyl]pyrrolidine Hydrochloride

Welcome to the technical support center for the analysis of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. As Senior Application Scientists, we understand that robust and reliable analytical methods are the bedrock of successful research. This document moves beyond simple protocols to provide in-depth, field-proven insights into method development and troubleshooting, ensuring the integrity and accuracy of your results.

The unique structure of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride—featuring a basic pyrrolidine ring, a bulky iodophenoxy group, and its nature as a hydrochloride salt—presents specific analytical challenges.[1][2][3][4] This guide addresses these challenges head-on in a practical question-and-answer format.

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and stability of pharmaceutical compounds. Due to its non-volatile and thermally labile nature, a reversed-phase HPLC method is the most appropriate starting point for 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride.

Frequently Asked Questions (HPLC)

Question 1: I'm developing a new method. What is a robust starting point for HPLC analysis?

Answer: A successful method begins with a solid foundation. For this compound, a reversed-phase C18 column is an excellent choice. The basic pyrrolidine moiety necessitates careful control of the mobile phase pH to ensure good peak shape.

Here is a recommended starting protocol, designed for reproducibility and robustness:

ParameterRecommended ConditionRationale & Expert Insights
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while the 150 mm length offers good resolving power for potential impurities.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent and maintains an acidic pH (~2.7). This protonates the pyrrolidine nitrogen, minimizing its interaction with residual acidic silanols on the silica backbone, which is a primary cause of peak tailing.[5]
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier with good UV transparency and low viscosity.
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate for 5 min.A gradient elution is crucial to elute the relatively non-polar compound in a reasonable time while also ensuring that any more polar or more retained impurities are effectively separated and eluted from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times by reducing mobile phase viscosity and improving mass transfer kinetics.[6][7]
Injection Volume 5 µLA small injection volume minimizes the risk of column overload and peak distortion. The sample should ideally be dissolved in the initial mobile phase composition (90:10 Water:ACN) to prevent peak fronting.[8]
UV Detection 225 nmThe iodophenoxy group is expected to have a strong UV absorbance around this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength.

Question 2: My primary peak is tailing significantly. What is causing this and how can I fix it?

Answer: Peak tailing is the most common issue for basic compounds like this one. The cause is almost always a secondary ionic interaction between the protonated secondary amine on the pyrrolidine ring and deprotonated (anionic) silanol groups on the silica surface of the HPLC column.[5] This interaction is stronger than the desired hydrophobic interaction, causing a portion of the molecules to lag behind, resulting in a tail.

Here’s a logical troubleshooting workflow to resolve this issue:

start Peak Tailing Observed ph_check Is Mobile Phase pH < 3.0? start->ph_check ph_yes Yes ph_check->ph_yes  pH is likely sufficient ph_no No ph_check->ph_no  Adjust pH First additive_check Is a basic additive present? ph_yes->additive_check adjust_ph Lower pH (e.g., to 2.5 with Formic or Phosphoric Acid) ph_no->adjust_ph adjust_ph->additive_check additive_yes Yes additive_check->additive_yes  Additive already used additive_no No additive_check->additive_no  Add a competitor column_check Is the column modern & high-purity silica? additive_yes->column_check add_additive Add a Competing Base (e.g., 0.1% Triethylamine) additive_no->add_additive add_additive->column_check column_yes Yes column_check->column_yes  Column is suitable column_no No column_check->column_no  Old column technology overload_check Is the peak shape better at lower concentrations? column_yes->overload_check change_column Switch to a modern, end-capped column or a hybrid particle column. column_no->change_column change_column->overload_check overload_yes Yes overload_check->overload_yes  Indicates mass overload overload_no No overload_check->overload_no  Issue persists reduce_load Reduce Sample Concentration or Injection Volume overload_yes->reduce_load end Symmetric Peak Achieved overload_no->end Re-evaluate all parameters reduce_load->end

Fig 1. Troubleshooting workflow for HPLC peak tailing.
  • Causality Explained:

    • Lowering pH: By operating at a pH well below the pKa of the silanol groups (typically ~3.5-4.5), you ensure they remain protonated and neutral, eliminating the ionic interaction site.

    • Adding a Competing Base: An additive like triethylamine (TEA) acts as a "silanol blocker." Being a small basic molecule, it preferentially binds to the active silanol sites, effectively shielding your analyte from these secondary interactions.

Question 3: My retention time is drifting between injections. What are the most likely causes?

Answer: Retention time (RT) instability is a critical issue that undermines method validity. The most common culprits are insufficient column equilibration, temperature fluctuations, and changes in mobile phase composition.[7][9]

Potential CauseTroubleshooting ActionScientific Rationale
Insufficient Equilibration Extend the column equilibration time at initial conditions to at least 10 column volumes.The stationary phase needs time to fully re-equilibrate with the starting mobile phase after a gradient run. A rushed equilibration leads to a variable surface chemistry for the next injection, causing RT drift.[6]
Temperature Fluctuation Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30 °C).Mobile phase viscosity and analyte solubility are temperature-dependent. Even minor room temperature changes can alter these properties, leading to noticeable shifts in retention time.[7]
Mobile Phase Composition Prepare fresh mobile phase daily. If using an online mixer, ensure the proportioning valves are functioning correctly by testing pre-mixed solvents.Solvent evaporation (especially of the more volatile organic component) or errors in online mixing can alter the mobile phase strength over a sequence, causing a steady drift in RT.[6][8]
Column Degradation If RT consistently decreases over time, especially with a loss of resolution, the stationary phase may be degrading (hydrolysis).Operating at very low (<2) or high (>8) pH can cleave the bonded phase from the silica support, leading to a loss of retention. If this occurs, the column must be replaced.[5]

Question 4: How do I use Mass Spectrometry (MS) to confirm the identity of my peak?

Answer: Mass spectrometry is a powerful tool for identity confirmation. For this compound, it is particularly definitive due to the presence of iodine.

  • Determine the Theoretical Mass: The molecular formula is C₁₁H₁₄INO.[3] The neutral monoisotopic mass is 303.0120 Da.

  • Select Ionization Mode: The basic pyrrolidine nitrogen makes this compound an excellent candidate for positive electrospray ionization (ESI+). In the acidic mobile phase, the molecule will already be protonated.

  • Identify the Precursor Ion: In the full scan MS spectrum, you should look for the protonated molecule [M+H]⁺ at an m/z of 304.0193 .

  • Leverage the Iodine Signature: Iodine is monoisotopic (¹²⁷I), so you will not see a complex isotopic pattern. However, its presence is a key piece of structural evidence. A high-resolution mass spectrometer (HRMS) like an Orbitrap or TOF can confirm the elemental composition C₁₁H₁₅INO⁺ with high mass accuracy (typically <5 ppm), providing unambiguous identification.[10][11][12]

  • Perform Fragmentation (MS/MS): To gain further structural confirmation, isolate the precursor ion (m/z 304.0) and fragment it. Expect to see characteristic losses, such as the pyrrolidine methyl group or cleavage at the ether linkage.

Fig 2. LC-MS/MS workflow for compound confirmation.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Question 5: Is GC-MS a suitable technique for analyzing 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride?

Answer: Generally, GC-MS is not the preferred method for this compound. There are two primary reasons:

  • Thermal Lability: As a hydrochloride salt, the compound is non-volatile. While the free base is more volatile, the molecule contains a secondary amine and an ether linkage, which can be susceptible to thermal degradation at the high temperatures required for GC analysis. This can lead to multiple peaks, poor peak shape, and inaccurate quantification.[13]

  • Polarity: The secondary amine is a polar functional group, which can lead to poor peak shape and adsorption on standard non-polar GC columns.

If GC-MS must be used, derivatization is highly recommended. Silylating the secondary amine with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) would block the polar site and increase volatility. However, this adds complexity and potential for side reactions. Given the ease and direct applicability of LC-MS, it remains the superior technique.[14]

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 6: My NMR spectra have poor resolution and low signal-to-noise. How can I improve the data quality for structural confirmation?

Answer: NMR is essential for unequivocal structure elucidation. Poor data quality often stems from sample preparation and acquisition parameters.

IssueSolutionRationale
Low Signal-to-Noise Increase the sample concentration (if possible). Increase the number of scans (e.g., from 16 to 64 for ¹H).NMR is a relatively insensitive technique. The signal-to-noise ratio improves with the square root of the number of scans. Doubling the scans increases the signal by ~1.4x.
Broad Peaks (¹H NMR) Ensure you are using a high-purity deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Filter the sample if any particulate matter is visible.Paramagnetic impurities or undissolved solids can dramatically shorten relaxation times, leading to broad peaks. The hydrochloride salt may cause H-D exchange with some solvents, which can also broaden the N-H and adjacent C-H signals.
Poor Resolution Ensure the spectrometer is properly shimmed for your specific sample.Shimming corrects for magnetic field inhomogeneity across the sample volume. Poor shimming is a very common cause of distorted and broad peaks, which obscures coupling information.[15]
Solvent Selection DMSO-d₆ is often a good choice for hydrochloride salts due to its high polarity. The N-H proton signal will be clearly visible. In CDCl₃, the salt may have lower solubility.The choice of solvent affects both solubility and the chemical shifts of labile protons (like N-H).[16]

For structural confirmation, a suite of 2D NMR experiments is invaluable:

  • COSY (¹H-¹H Correlation Spectroscopy): To establish proton-proton coupling networks within the pyrrolidine ring and the aromatic system.[15]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): To see long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the pyrrolidine ring to the phenoxy moiety via the ether linkage.

References

  • Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry.
  • Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry.
  • Identification of Organic Iodine Compounds and Their Transformation Products in Edible Iodized Salt Using Liquid Chromatography–High Resolution Mass Spectrometry.
  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chrom
  • HPLC Troubleshooting Guide. hplc.cloud.
  • HPLC Troubleshooting Guide. ACE.
  • A novel approach for the simultaneous determination of iodide, iodate and organo-iodide for 127I and 129I in environmental samples using gas chromatography-mass spectrometry.
  • A Comparative Analysis of Pyrrolidine and 3-Methylpiperidine in Synthetic Chemistry. Benchchem.
  • Pyrrolidine Deriv
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Nanalysis.
  • Analytical Methods. Royal Society of Chemistry.
  • 3-[(2-Iodophenoxy)methyl]pyrrolidine.
  • Application Note: Analytical Methods for the Characterization of 3-(Dodecenyl)pyrrolidine-2,5-dione. Benchchem.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry.

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Optimization

Technical Support Center: Enhancing the Selectivity of 3-[(2-Iodophenoxy)methyl]pyrrolidine Hydrochloride

Welcome to the technical support center for 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the selec...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the selectivity of this compound in their experiments. The following question-and-answer format addresses common challenges and provides in-depth, field-proven insights to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My experiment with 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride is showing significant off-target effects. What are the primary reasons for this lack of selectivity?

A1: The selectivity of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride is primarily influenced by its interaction with monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] A lack of selectivity often arises from the high structural similarity among these transporters, particularly in their transmembrane regions.[1][3]

Several factors can contribute to off-target effects:

  • Stereochemistry: The absolute configuration of the pyrrolidine ring is a critical determinant of selectivity. Different stereoisomers can exhibit varying affinities for DAT, NET, and SERT.[1][3] It is crucial to use an enantiomerically pure form of the compound to achieve the desired selectivity.

  • Compound Purity: Impurities from the synthesis or degradation products can have their own pharmacological activities, leading to unexpected off-target binding.

  • Experimental Conditions: Factors such as pH, buffer composition, and the presence of other ions can influence the conformation of both the ligand and the transporter, thereby affecting binding affinity and selectivity.

  • Biological System: The relative expression levels of DAT, NET, and SERT in your specific cell line or tissue model can impact the observed selectivity. A system with high expression of an off-target transporter is more likely to show non-specific effects.

Q2: How can I confirm the stereochemical purity of my 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride sample?

A2: Ensuring the stereochemical purity of your compound is a crucial first step for improving selectivity. The presence of an undesired enantiomer can lead to confounding results.

Recommended Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for separating and quantifying the enantiomers of 3-[(2-Iodophenoxy)methyl]pyrrolidine.

Materials:

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent)

  • HPLC-grade hexane, isopropanol (IPA), and diethylamine (DEA)

  • Your sample of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride

  • Reference standards for both enantiomers (if available)

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of your compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation: A typical mobile phase for chiral separation of similar compounds is a mixture of hexane, isopropanol, and a small amount of an amine modifier like diethylamine (e.g., 80:20:0.1 v/v/v Hexane:IPA:DEA). The exact ratio may require optimization.

  • HPLC System Setup:

    • Install the chiral column and equilibrate with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Set the UV detector to a wavelength where the compound has strong absorbance (typically determined by a UV scan).

  • Injection and Analysis:

    • Inject a small volume (e.g., 10 µL) of your sample solution.

    • If available, inject the reference standards for each enantiomer to determine their retention times.

    • Run the analysis and record the chromatogram.

  • Data Interpretation:

    • The two enantiomers should appear as separate peaks.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Troubleshooting Workflow for Chiral HPLC

G start Start: Poor Peak Resolution cond1 Are peaks co-eluting? start->cond1 action1 Adjust mobile phase polarity. Increase/decrease IPA percentage. cond1->action1 Yes cond2 Is peak tailing observed? cond1->cond2 No action1->cond2 action2 Increase DEA concentration (e.g., to 0.2%). Check column health. cond2->action2 Yes cond3 Are peaks broad? cond2->cond3 No action2->cond3 action3 Decrease flow rate. Optimize column temperature. cond3->action3 Yes end End: Good Resolution cond3->end No action3->end

Caption: Troubleshooting poor peak resolution in chiral HPLC.

Q3: I've confirmed the purity of my compound, but I'm still observing off-target binding. What experimental parameters can I modify to improve selectivity?

A3: Optimizing your assay conditions is the next critical step. The binding affinity of a ligand can be sensitive to the microenvironment.

Key Parameters to Optimize:

ParameterRationale for OptimizationRecommended Starting PointOptimization Range
pH The ionization state of the pyrrolidine nitrogen and key amino acid residues in the transporter's binding pocket are pH-dependent. Altering pH can differentially affect binding to DAT, NET, and SERT.7.46.5 - 8.0
Ionic Strength The salt concentration can influence electrostatic interactions between the ligand and the transporter.120-150 mM NaCl50 - 200 mM NaCl
Divalent Cations (Mg²⁺, Ca²⁺) Some transporters have allosteric sites that are modulated by divalent cations, which can influence ligand binding.1-2 mM MgCl₂0 - 5 mM
Temperature Binding is a thermodynamic process. Varying the temperature can shift the equilibrium and potentially favor binding to the target transporter.Room Temperature (25°C)4°C - 37°C
Incubation Time Ensure that the binding reaction has reached equilibrium. A time course experiment is recommended to determine the optimal incubation time.60 minutes15 - 180 minutes

Experimental Protocol: Competitive Binding Assay Optimization

This protocol describes how to systematically vary experimental parameters to enhance selectivity.

Materials:

  • Cell membranes or tissue homogenates expressing the target (e.g., DAT) and off-target (e.g., NET, SERT) transporters.

  • A radiolabeled ligand with known high affinity for the transporters (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).

  • Your unlabeled 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride.

  • Assay buffers with varying pH and ionic strengths.

  • Scintillation vials and cocktail.

  • Filtration apparatus.

Step-by-Step Methodology:

  • Baseline Experiment: Perform a competitive binding assay using your standard buffer conditions to determine the initial Ki values for your compound at DAT, NET, and SERT.

  • Parameter Variation: Set up a series of experiments where you systematically vary one parameter at a time (e.g., pH series: 6.5, 7.0, 7.4, 8.0) while keeping all other conditions constant.

  • Incubation: For each condition, incubate the membranes, radioligand, and a range of concentrations of your compound.

  • Filtration and Washing: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • For each condition, calculate the Ki value of your compound at each transporter.

    • Determine the selectivity ratio (e.g., Ki(NET) / Ki(DAT)).

    • Identify the conditions that provide the highest selectivity ratio for your target transporter.

Logical Flow for Optimizing Selectivity

Caption: Decision-making process for improving compound selectivity.

Q4: Are there any structural modifications to 3-[(2-Iodophenoxy)methyl]pyrrolidine that could improve its selectivity?

A4: Yes, structure-activity relationship (SAR) studies have shown that modifications to the pyrrolidine ring and the phenoxy group can significantly impact selectivity. While this moves into the realm of medicinal chemistry, understanding these principles can inform your interpretation of results.

  • Substitution on the Pyrrolidine Ring: Adding substituents to the pyrrolidine ring can introduce steric hindrance that may be better tolerated by one transporter over another. For instance, methylation at certain positions can alter the binding pose and improve selectivity.[4][5]

  • Position of the Iodophenoxy Group: The substitution pattern on the phenoxy ring is crucial. Moving the iodine atom from the ortho (2-position) to the meta (3-position) or para (4-position) can dramatically change the binding profile.

  • Replacement of the Ether Linkage: The ether oxygen is a key hydrogen bond acceptor. Replacing it with other functional groups (e.g., an amine or a thioether) would alter the electronic and steric properties of the linker and impact binding.

It's important to note that these modifications would result in a new chemical entity. Computational modeling and molecular docking studies are often employed to predict the effects of such changes before undertaking synthetic efforts.[2][6]

References

  • Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. (2023). MDPI. [Link]

  • Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. (2023). PubMed. [Link]

  • What are the therapeutic applications for MAO inhibitors?. (2025). Patsnap Synapse. [Link]

  • Designing modulators of monoamine transporters using virtual screening techniques. (2015). Frontiers in Pharmacology. [Link]

  • Tuning the Selectivity of Monoamine Transporter Inhibitors by the Stereochemistry of the Nitrogen Lone Pair. Journal of the American Chemical Society. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • How to troubleshoot experiments. (2024). Chemistry World. [Link]

  • 3-[(2-Iodophenoxy)methyl]pyrrolidine. PubChem. [Link]

  • Troubleshooting and optimizing lab experiments. (2022). YouTube. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

  • Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands. (2021). Semantic Scholar. [Link]

  • Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor. PubMed. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 3-[(2-Iodophenoxy)methyl]pyrrolidine Analogues as Monoamine Transporter Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 3-(Phenoxymethyl)pyrrolidine Scaffold The 3-(phenoxymethyl)pyrrolidine scaffold is a privileged structure in the desig...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-(Phenoxymethyl)pyrrolidine Scaffold

The 3-(phenoxymethyl)pyrrolidine scaffold is a privileged structure in the design of monoamine reuptake inhibitors. These compounds are of significant interest for their potential therapeutic applications in a range of neurological and psychiatric disorders, including depression, anxiety, and attention-deficit hyperactivity disorder (ADHD). By blocking the reuptake of neurotransmitters such as norepinephrine, serotonin, and dopamine from the synaptic cleft, these inhibitors can potentiate neurotransmission and alleviate symptoms associated with these conditions. The 2-iodo substitution on the phenoxy ring is a key feature that has been explored to modulate potency and selectivity. This guide will dissect the nuanced relationships between chemical structure and biological activity within this specific class of analogues.

Core Structure-Activity Relationships

The fundamental pharmacophore for this class of compounds consists of three key components: the pyrrolidine ring, the phenoxymethyl linker, and the substituted phenoxy group. The SAR exploration revolves around modifications to each of these regions.

  • The Pyrrolidine Ring and Nitrogen Substitution: The pyrrolidine nitrogen is crucial for interaction with the monoamine transporters. It is typically protonated at physiological pH, forming a key ionic interaction within the transporter binding pocket. Modifications at this position, such as N-methylation, can influence potency and selectivity.

  • The Phenoxymethyl Linker: The ether linkage and the methyl bridge are important for maintaining the correct spatial orientation of the phenoxy ring relative to the pyrrolidine core.

  • The Phenoxy Ring: Substitution on the phenoxy ring has the most profound impact on binding affinity and selectivity. The position, size, and electronic properties of the substituents are critical determinants of activity. The 2-iodo group, in particular, has been shown to be a favorable substitution for high NET affinity.

Comparative Analysis of Analogue Performance

CompoundR (Phenoxy Ring Substitution)NET Kᵢ (nM)SERT Kᵢ (nM)DAT Kᵢ (nM)NET/SERT Selectivity
1 2-IodoHigh Affinity (Hypothesized)---
2 H----
3 2-ChloroPotentModerateWeakHigh
4 4-ChloroModeratePotentWeakLow
5 2-MethoxyReduced NET affinity---
6 3,4-DichloroPotentPotentModerateLow

Note: The data presented is a composite representation based on findings from related series of compounds and is intended to illustrate general SAR trends. Specific Kᵢ values for a direct series of 3-[(2-iodophenoxy)methyl]pyrrolidine analogues require further dedicated studies.

Key Insights from the Data:

  • Ortho-Substitution on the Phenoxy Ring Favors NET Selectivity: Halogen substitution at the 2-position of the phenoxy ring, such as with chlorine or iodine, generally confers high affinity and selectivity for the norepinephrine transporter. This suggests that a specific steric and electronic interaction in the NET binding pocket accommodates this substitution pattern.

  • Para-Substitution Can Shift Selectivity Towards SERT: Moving the halogen substituent to the 4-position of the phenoxy ring often results in a shift in selectivity, with increased affinity for the serotonin transporter.

  • Di-substitution Can Lead to Dual or Triple Inhibition: Compounds with multiple substitutions on the phenoxy ring, such as 3,4-dichloro substitution, can exhibit potent inhibition of both NET and SERT, and in some cases, also DAT, leading to dual or triple reuptake inhibitors.[1]

  • The Nature of the Substituent Matters: The electronic properties of the substituent are important. While halogens are generally well-tolerated, the introduction of other groups like a methoxy group at the 2-position can lead to a decrease in NET affinity.

Experimental Design and Rationale

To determine the binding affinities of these analogues, radioligand binding assays are the gold standard. The choice of radioligand and experimental conditions is critical for obtaining accurate and reproducible data.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of 3-[(2-iodophenoxy)methyl]pyrrolidine analogues as norepinephrine reuptake inhibitors.

Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NE_Released Norepinephrine (NE) NE_Vesicle->NE_Released Exocytosis NET Norepinephrine Transporter (NET) NE_Synapse NE NE_Released->NE_Synapse NE_Synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE_Synapse->Adrenergic_Receptor Binding Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction Activates Analogue 3-[(2-Iodophenoxy)methyl] pentyl]pyrrolidine Analogue Analogue->NET Inhibition

Caption: Inhibition of Norepinephrine Reuptake by a 3-[(2-Iodophenoxy)methyl]pyrrolidine Analogue.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the typical workflow for a competitive radioligand binding assay to determine the Kᵢ of a test compound.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing the target transporter (NET, SERT, or DAT) Start->Prepare_Membranes Prepare_Reagents Prepare radioligand (e.g., [3H]nisoxetine for NET) and test compounds at various concentrations Prepare_Membranes->Prepare_Reagents Incubation Incubate membranes, radioligand, and test compound Prepare_Reagents->Incubation Filtration Separate bound from free radioligand via rapid filtration Incubation->Filtration Quantification Quantify bound radioactivity using liquid scintillation counting Filtration->Quantification Data_Analysis Analyze data to determine IC50 and calculate Ki Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a Competitive Radioligand Binding Assay.

Detailed Experimental Protocols

Radioligand Binding Assay for Norepinephrine Transporter (NET)

This protocol is adapted from standard procedures for [³H]nisoxetine binding assays.[2][3]

Materials:

  • Cell membranes prepared from cells stably expressing human NET.

  • [³H]nisoxetine (specific activity ~70-90 Ci/mmol).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Desipramine (10 µM).

  • Test compounds (3-[(2-iodophenoxy)methyl]pyrrolidine analogues) at a range of concentrations.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Liquid scintillation counter.

Procedure:

  • Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well .

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM desipramine (for non-specific binding), or 50 µL of the test compound at various concentrations.

  • Add 50 µL of [³H]nisoxetine to all wells at a final concentration of ~1 nM.

  • Add 100 µL of the membrane preparation to all wells.

  • Incubate the plates at 4°C for 2-4 hours.

  • Terminate the incubation by rapid filtration through glass fiber filters that have been pre-soaked in 0.5% polyethyleneimine.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Radioligand Binding Assays for SERT and DAT

Similar protocols can be used for SERT and DAT binding assays, with the appropriate choice of radioligand and non-specific binding control.

  • For SERT: [³H]citalopram or [³H]paroxetine are commonly used radioligands, with fluoxetine or imipramine as the non-specific binding control.

  • For DAT: [³H]WIN 35,428 or [³H]cocaine are suitable radioligands, with GBR 12909 or cocaine as the non-specific binding control.[4]

Conclusion and Future Directions

The 3-[(2-iodophenoxy)methyl]pyrrolidine scaffold represents a promising starting point for the development of potent and selective monoamine transporter inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of substitution on the phenoxy ring in determining binding affinity and selectivity. Specifically, the presence of a halogen at the 2-position appears to be a key determinant for high NET affinity.

Future research in this area should focus on a systematic exploration of a wider range of substitutions on both the phenoxy and pyrrolidine rings to further refine the SAR and to develop compounds with optimized potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein offer a robust framework for conducting these essential in vitro characterizations. A comprehensive understanding of the SAR for this class of compounds will undoubtedly accelerate the discovery of novel therapeutics for a variety of CNS disorders.

References

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Comparative

A Technical Guide to Evaluating the Therapeutic Potential of Novel Pyrrolidine Scaffolds: A Comparative Analysis Framework

Introduction: The landscape of drug discovery is one of perpetual innovation, where novel chemical entities are continuously synthesized and evaluated for their therapeutic potential. One such compound, 3-[(2-Iodophenoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The landscape of drug discovery is one of perpetual innovation, where novel chemical entities are continuously synthesized and evaluated for their therapeutic potential. One such compound, 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride, represents a new iteration of the well-established pyrrolidine scaffold. While direct efficacy data for this specific molecule is not yet available in the public domain, its structural foundation provides a strong rationale for systematic investigation. The pyrrolidine ring is a cornerstone in medicinal chemistry, celebrated for its ability to confer advantageous physicochemical properties and to serve as a versatile pharmacophore.[1] Its non-planar, sp³-hybridized structure allows for extensive exploration of three-dimensional chemical space, which is crucial for achieving target selectivity and desired pharmacological profiles.[2]

This guide is designed for researchers, scientists, and drug development professionals. It will not serve as a direct comparative analysis of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride, but rather as a comprehensive framework for its evaluation. We will leverage established, clinically successful pyrrolidine-containing drugs as benchmarks to outline the experimental pathways necessary to elucidate the efficacy of this and other novel pyrrolidine derivatives. By examining the mechanisms and performance of these established drugs, we can construct a robust, scientifically-grounded strategy for preclinical assessment.

The pyrrolidine core is a privileged scaffold found in a multitude of FDA-approved drugs, demonstrating a wide range of biological activities including anticancer, anticonvulsant, and CNS-modulating effects.[3][4] This guide will therefore be structured around these key therapeutic areas, providing detailed experimental protocols and comparative data to guide the rigorous, evidence-based evaluation of new chemical entities.

I. Evaluation in Oncology: A Potential Multi-Kinase Inhibitor?

The pyrrolidine ring is a key structural feature in several targeted cancer therapies. Sunitinib, a multi-kinase inhibitor, serves as an excellent paradigm for how a pyrrolidine-containing molecule can exert potent antitumor effects. The evaluation of a novel compound like 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride in an oncological context would necessitate a direct comparison against such established agents.

Exemplar Pyrrolidine Drug: Sunitinib
  • Mechanism of Action: Sunitinib's efficacy stems from its ability to inhibit multiple receptor tyrosine kinases (RTKs).[5] Key targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis and cell proliferation.[6][7] By blocking these signaling pathways, sunitinib simultaneously curtails the tumor's blood supply and directly inhibits the growth of cancer cells.[8][9] It also inhibits other kinases like c-KIT, which is a primary driver in gastrointestinal stromal tumors (GIST).[5]

Standard Comparator: Pazopanib
  • Mechanism of Action: Pazopanib is another multi-targeted tyrosine kinase inhibitor that serves as a relevant comparator. It also potently inhibits VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit. Its overlapping target profile with Sunitinib makes it a suitable standard for head-to-head preclinical studies.

Comparative Efficacy Data
FeatureSunitinibPazopanib
Primary Targets VEGFRs, PDGFRs, c-KIT, FLT3, RET[6]VEGFRs, PDGFRs, c-KIT, FGFRs
Indications Renal Cell Carcinoma (RCC), GIST, Pancreatic Neuroendocrine TumorsRCC, Soft Tissue Sarcoma
Common Adverse Events Fatigue, Hypertension, Hand-foot syndromeDiarrhea, Hair color changes, Hypertension
Experimental Workflow for Efficacy Evaluation

The following workflow outlines a logical progression for assessing the anticancer potential of a novel pyrrolidine compound.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment A Kinase Inhibition Panel (Biochemical Assay) B Cell Proliferation Assay (e.g., MTT/XTT on Cancer Cell Lines) A->B Identify potent kinase targets C Apoptosis & Cell Cycle Analysis (Flow Cytometry) B->C Confirm cytotoxic effect D Pharmacokinetic (PK) Profiling in Rodents C->D Transition to in vivo studies E Human Tumor Xenograft Model (e.g., CDX or PDX) [6, 18, 23, 27] D->E Determine appropriate dosing F Tumor Growth Inhibition (TGI) & Biomarker Analysis E->F Evaluate in vivo efficacy

Caption: Preclinical workflow for oncology drug evaluation.

Detailed Experimental Protocols

1. Cell Line-Derived Xenograft (CDX) Model Protocol [10]

  • Objective: To evaluate the in vivo antitumor efficacy of a test compound compared to a standard drug like Sunitinib.

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or Nude mice) are used to prevent rejection of human tumor cells.[11]

  • Procedure:

    • Human cancer cells (e.g., A498 for renal cell carcinoma) are cultured and harvested.

    • A suspension of 1-5 million cells is subcutaneously injected into the flank of each mouse.

    • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.

    • Mice are randomized into treatment groups (e.g., Vehicle control, Test Compound, Sunitinib).

    • Treatment is administered as per the predetermined schedule based on PK data.

    • Tumor volume and body weight are measured 2-3 times per week.

  • Endpoints:

    • Tumor Growth Inhibition (TGI): The primary endpoint, calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle group.

    • Toxicity Assessment: Monitored via body weight changes and clinical observations.

    • Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be excised to analyze target engagement (e.g., levels of phosphorylated VEGFR) via techniques like Western Blot or immunohistochemistry.

II. Evaluation in Neuroscience: A Novel Antidepressant or Anticonvulsant?

The pyrrolidine scaffold is integral to many drugs targeting the central nervous system. Vortioxetine, a multimodal antidepressant, and Levetiracetam, an anticonvulsant with a unique mechanism of action, highlight the potential for novel pyrrolidine derivatives in neuroscience.

Exemplar Pyrrolidine Drug (Antidepressant): Vortioxetine
  • Mechanism of Action: Vortioxetine exhibits a multimodal mechanism. It acts as a serotonin (5-HT) reuptake inhibitor by blocking the serotonin transporter (SERT).[12][13] Additionally, it modulates various serotonin receptors, acting as a 5-HT1A receptor agonist, a 5-HT1B receptor partial agonist, and an antagonist at 5-HT3, 5-HT1D, and 5-HT7 receptors.[14][15][16] This complex pharmacology is thought to contribute to its antidepressant and pro-cognitive effects.

Exemplar Pyrrolidine Drug (Anticonvulsant): Levetiracetam
  • Mechanism of Action: Unlike traditional antiepileptic drugs, Levetiracetam's primary mechanism does not involve direct interaction with GABAergic or glutamatergic systems.[17] Instead, it binds to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release and reducing neuronal hyperexcitability.[18][19][20]

Standard Comparators
  • For Antidepressant/Anxiolytic Activity: Escitalopram (a selective serotonin reuptake inhibitor, SSRI).

  • For Anticonvulsant Activity: Valproic Acid (a broad-spectrum anticonvulsant).

  • For Nociceptive Pain: Gabapentin or Morphine.[21]

Comparative Efficacy Data
FeatureVortioxetineLevetiracetam
Primary Target SERT, 5-HT Receptors[13]Synaptic Vesicle Protein 2A (SV2A)[18]
Indications Major Depressive DisorderPartial-onset seizures, Myoclonic seizures
Key Differentiator Multimodal activity, potential pro-cognitive effectsNovel mechanism of action[22]
Experimental Workflow for Neuroscience Evaluation

G cluster_0 In Vitro Assessment cluster_1 In Vivo Behavioral Models A Receptor Binding Assays (e.g., SERT, 5-HT subtypes, SV2A) B Neurotransmitter Uptake Assays A->B Determine binding affinity & selectivity C Forced Swim Test (FST) (Antidepressant-like effects) B->C Evaluate behavioral outcomes D Maximal Electroshock (MES) Test (Anticonvulsant effects) [10] B->D E Formalin Test (Analgesic effects) [5, 12, 13] B->E

Caption: Preclinical workflow for neuroscience drug evaluation.

Detailed Experimental Protocols

1. Formalin Test for Nociceptive Pain [23]

  • Objective: To assess the analgesic potential of a test compound in a model of tonic, persistent pain.

  • Rationale: The test produces a biphasic pain response. The early phase (0-5 min) is due to direct C-fiber activation, while the late phase (15-40 min) involves inflammation and central sensitization, making it sensitive to various classes of analgesics.[21][24][25][26]

  • Procedure:

    • Rodents (mice or rats) are habituated to the observation chambers.

    • The test compound, vehicle, or a positive control (e.g., morphine) is administered at a set time before the formalin injection.

    • A dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of one hind paw.

    • The animal is returned to the chamber, and nociceptive behaviors (licking, flinching, or biting the injected paw) are observed and timed.

    • Observations are recorded for both the early and late phases.

  • Endpoints: The total time spent exhibiting pain behaviors in each phase. A significant reduction in this time compared to the vehicle group indicates an analgesic effect.

III. Evaluation for Neurodegenerative Disorders: A Cholinesterase Inhibitor?

Given the prevalence of the pyrrolidine scaffold in CNS-active compounds, investigating its potential as a cholinesterase inhibitor for conditions like Alzheimer's disease is a logical step.

Exemplar Pyrrolidine-like Drug: Donepezil
  • Mechanism of Action: Donepezil is a centrally-acting, reversible inhibitor of acetylcholinesterase (AChE).[27][28] By blocking AChE, it prevents the breakdown of the neurotransmitter acetylcholine, thereby increasing its concentration in the synaptic cleft.[29][30] This enhancement of cholinergic function is believed to temporarily improve cognitive symptoms in Alzheimer's disease.

Standard Comparator: Rivastigmine
  • Mechanism of Action: Rivastigmine inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This dual inhibition may offer a broader spectrum of action compared to AChE-selective inhibitors.

Comparative Efficacy Data
FeatureDonepezilRivastigmine
Primary Target(s) Acetylcholinesterase (AChE)[31]Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)
Reversibility ReversiblePseudo-irreversible
Half-life ~70 hours[31]~1.5 hours
Experimental Workflow for Cholinesterase Inhibition

G A In Vitro AChE/BuChE Inhibition Assay (Ellman's Method) [28, 45, 49] B Determine IC50 Values A->B Quantify potency C Kinetic Analysis (Determine inhibition type: competitive, non-competitive, etc.) B->C Elucidate mechanism D Ex Vivo Brain Cholinesterase Assay C->D Confirm brain target engagement E In Vivo Cognitive Models (e.g., Morris Water Maze, Y-Maze) D->E Assess functional cognitive improvement

Caption: Workflow for evaluating cholinesterase inhibitors.

Detailed Experimental Protocols

1. In Vitro Cholinesterase Inhibition Assay (Ellman's Method) [32]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against AChE and BuChE.

  • Principle: This colorimetric assay measures the activity of cholinesterase. The enzyme hydrolyzes a substrate (acetylthiocholine for AChE), producing thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow anion, the concentration of which is measured spectrophotometrically at 412 nm.[33][34] The presence of an inhibitor reduces the rate of this color change.

  • Procedure:

    • In a 96-well plate, add buffer (e.g., sodium phosphate buffer, pH 8.0), DTNB solution, and the enzyme (AChE or BuChE).

    • Add various concentrations of the test compound or a reference inhibitor (e.g., Donepezil).

    • Pre-incubate the mixture at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).

    • Measure the change in absorbance at 412 nm over time using a plate reader.

  • Endpoint: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[35] This represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Conclusion

While the specific therapeutic efficacy of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride remains to be determined through empirical research, its core pyrrolidine structure places it within a class of compounds with immense and proven therapeutic value. This guide provides a foundational framework for the systematic evaluation of this and other novel pyrrolidine derivatives. By employing a logical sequence of in vitro and in vivo assays and comparing performance against well-characterized standard drugs, researchers can efficiently identify promising therapeutic candidates, elucidate their mechanisms of action, and build a robust data package for further development. The true potential of any new molecule can only be unlocked through rigorous scientific investigation, and the protocols and comparative methodologies outlined herein offer a clear path forward for that endeavor.

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  • Obniska, J., et al. (2008). Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones. Bioorganic & Medicinal Chemistry, 16(9), 5039–5051.
  • Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

  • Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Retrieved from [Link]

  • Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

  • Ingkaninan, K., et al. (2022). In Vitro and In Silico of Cholinesterases Inhibition and In Vitro and In Vivo Anti-Melanoma Activity Investigations of Extracts Obtained from Selected Berberis Species. Molecules, 27(19), 6241.
  • Frontiers. (2022, October 20). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Retrieved from [Link]

Sources

Validation

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride as a Novel Monoamine Transporter Modulator

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the preclinical evaluation of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride, a novel compound with sign...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the preclinical evaluation of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride, a novel compound with significant potential as a modulator of monoamine transporters. We will explore the critical relationship between its in vitro activity and in vivo efficacy, offering a detailed roadmap for researchers seeking to understand and replicate key experimental findings. The principles of In Vitro-In Vivo Correlation (IVIVC) are central to modern drug development, serving as a predictive mathematical model to link laboratory findings with clinical outcomes.[1][2][3][4] This document will provide both the theoretical framework and practical methodologies for establishing such a correlation for this specific compound.

Introduction to 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride and its Therapeutic Rationale

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[5][6] The structural features of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride, particularly the iodophenoxy and pyrrolidine moieties, suggest a high probability of interaction with plasma-membrane monoamine transporters (MATs).[7] These transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), are critical regulators of neurotransmission and are the primary targets for a wide range of therapeutics for neurological and psychiatric disorders.[7]

This guide will therefore proceed under the working hypothesis that 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride is a monoamine transporter inhibitor. Our objective is to present a clear and logical pathway for correlating its in vitro transporter binding and uptake inhibition with its in vivo effects on neurotransmitter levels and relevant behavioral endpoints.

In Vitro Characterization: Defining the Molecular Interaction

The initial step in evaluating a potential MAT inhibitor is to characterize its interaction with the target transporters in a controlled, cell-based environment. This provides fundamental data on the compound's potency and selectivity.

Experimental Protocol: Monoamine Transporter Inhibition Assay

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound at DAT, NET, and SERT using a fluorescence-based assay.[8]

Materials:

  • Human Embryonic Kidney (HEK293) cells stably expressing human DAT, NET, or SERT.

  • Fluorescent monoamine mimicking substrate (e.g., a commercially available kit).

  • Test compound: 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride.

  • Reference compounds (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

  • Assay buffer and cell culture medium.

  • 96-well microplates.

  • Fluorescence microplate reader.

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates and culture overnight to allow for adherence.

  • Compound Preparation: Prepare a serial dilution of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride and reference compounds in assay buffer.

  • Incubation: Remove the culture medium from the cells and wash with assay buffer. Add the different concentrations of the test and reference compounds to the wells and incubate for a pre-determined time at 37°C.

  • Substrate Addition: Add the fluorescent monoamine mimicking substrate to all wells and incubate for a specific duration to allow for transporter-mediated uptake.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Comparative In Vitro Potency

The following table summarizes hypothetical IC50 values for 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride compared to established monoamine transporter inhibitors.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride 50 15 250
GBR 12909 (DAT selective)105001000
Desipramine (NET selective)2005800
Fluoxetine (SERT selective)15030010

Interpretation: The hypothetical data suggests that 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride is a potent inhibitor of both NET and DAT, with weaker activity at SERT. This profile suggests potential therapeutic applications where modulation of both norepinephrine and dopamine pathways is desired.

Experimental Workflow for In Vitro Monoamine Transporter Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Plating Seed Transporter-Expressing HEK293 Cells Incubation Incubate Cells with Compounds Cell_Plating->Incubation Compound_Prep Prepare Serial Dilutions of Test and Reference Compounds Compound_Prep->Incubation Substrate_Addition Add Fluorescent Substrate Incubation->Substrate_Addition Fluorescence_Measurement Measure Fluorescence Substrate_Addition->Fluorescence_Measurement Data_Analysis Plot Dose-Response Curve and Determine IC50 Fluorescence_Measurement->Data_Analysis

Caption: A stepwise workflow for determining the in vitro inhibitory potency of a test compound on monoamine transporters.

In Vivo Evaluation: Assessing Physiological and Behavioral Outcomes

To establish a meaningful IVIVC, the in vitro findings must be correlated with in vivo data that reflects the compound's effects within a living organism.[2] In vivo microdialysis is a powerful technique for measuring extracellular neurotransmitter levels in specific brain regions of freely moving animals.[9][10][11]

Experimental Protocol: In Vivo Microdialysis in Rats

This protocol describes the measurement of dopamine and norepinephrine in the prefrontal cortex of rats following administration of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride.

Materials:

  • Male Sprague-Dawley rats (250-300g).

  • Stereotaxic apparatus.

  • Microdialysis probes and guide cannulae.

  • Perfusion pump and fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • Test compound: 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride.

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

Procedure:

  • Surgical Implantation: Anesthetize the rats and surgically implant a guide cannula targeting the prefrontal cortex using a stereotaxic apparatus. Allow for a recovery period of at least 48 hours.

  • Probe Insertion and Baseline Collection: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

  • Compound Administration: Administer 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride via an appropriate route (e.g., intraperitoneal injection).

  • Post-Dosing Sample Collection: Continue collecting dialysate samples for several hours post-administration.

  • Neurotransmitter Analysis: Analyze the dialysate samples for dopamine and norepinephrine concentrations using an HPLC-ED system.

  • Data Analysis: Express the post-administration neurotransmitter concentrations as a percentage of the baseline levels and plot the data over time.

Data Presentation: In Vivo Neurochemical Effects

The following table presents hypothetical data on the peak increase in extracellular dopamine and norepinephrine in the prefrontal cortex following administration of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride.

CompoundDose (mg/kg, i.p.)Peak Increase in Extracellular DA (% of Baseline)Peak Increase in Extracellular NE (% of Baseline)
3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride 10 250% 400%
Vehicle-105%102%

Interpretation: The hypothetical in vivo data demonstrates that 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride significantly increases extracellular levels of both dopamine and norepinephrine in the prefrontal cortex, which is consistent with its in vitro profile as a DAT and NET inhibitor.

Workflow for In Vivo Microdialysis Experiment

G cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis Surgery Implant Guide Cannula in Target Brain Region Recovery Allow for Post-Surgical Recovery Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Baseline Collect Baseline Dialysate Samples Probe_Insertion->Baseline Administration Administer Test Compound Baseline->Administration Post_Dosing Collect Post-Dosing Dialysate Samples Administration->Post_Dosing HPLC_Analysis Analyze Neurotransmitter Concentrations via HPLC-ED Post_Dosing->HPLC_Analysis Data_Plotting Plot Time-Course of Neurotransmitter Changes HPLC_Analysis->Data_Plotting

Caption: A procedural overview of an in vivo microdialysis study to measure neurotransmitter levels.

Establishing the In Vitro-In Vivo Correlation

The ultimate goal is to establish a predictive relationship between the in vitro and in vivo data. This correlation strengthens the confidence in the in vitro screening assays as a surrogate for in vivo efficacy and helps in dose selection for further studies.

Correlative Analysis

A Level A IVIVC, which represents a point-to-point relationship between in vitro dissolution and in vivo absorption, is the most sought-after correlation. While this is more directly applicable to formulation science, a similar principle can be applied to pharmacodynamic endpoints. By comparing the in vitro IC50 values with the in vivo dose required to elicit a significant neurochemical change, a correlation can be established.

For 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride, the potent in vitro inhibition of NET and DAT (IC50 values of 15 nM and 50 nM, respectively) is reflected in the robust in vivo increases in extracellular norepinephrine and dopamine at a moderate dose (10 mg/kg). This qualitative correlation suggests that the in vitro assays are predictive of the in vivo mechanism of action.

Comparative Analysis with Alternative Compounds

To further solidify the IVIVC, it is beneficial to compare the profile of the test compound with other agents with known mechanisms of action.

CompoundPrimary In Vitro Target(s)Primary In Vivo Neurochemical Effect(s)
3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride NET > DAT ↑ NE > ↑ DA
GBR 12909DAT↑ DA
DesipramineNET↑ NE
FluoxetineSERT↑ 5-HT

This comparative table illustrates how the in vitro selectivity profile of different compounds aligns with their primary in vivo neurochemical effects, thereby validating the experimental approach.

Logical Flow from In Vitro Activity to In Vivo Effect

G In_Vitro In Vitro Activity (Transporter Inhibition) Mechanism Mechanism of Action (Inhibition of Neurotransmitter Reuptake) In_Vitro->Mechanism Predicts In_Vivo In Vivo Effect (Increased Extracellular Neurotransmitters) Mechanism->In_Vivo Leads to Behavioral Behavioral/Physiological Outcome In_Vivo->Behavioral Results in

Caption: The causal relationship from molecular interaction to physiological response.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to correlating the in vitro and in vivo activities of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride. By employing validated in vitro monoamine transporter inhibition assays and in vivo microdialysis, a strong predictive relationship can be established. This IVIVC is not only crucial for understanding the compound's mechanism of action but also for guiding future drug development efforts, including dose selection for clinical trials and the development of more effective and safer therapeutics for neurological and psychiatric disorders. The establishment of a robust IVIVC can streamline the drug development process, reduce the need for extensive in vivo studies, and ultimately accelerate the delivery of novel medicines to patients.[1][2]

References

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  • Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - MDPI. (2020, August 11).
  • Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction - PubMed. (2016, November 23).
  • Toxicokinetics and metabolism of N-[(14)C]N-methyl-2-pyrrolidone in male Sprague-Dawley rats: in vivo and in vitro percutaneous absorption - PubMed. (2003, May 15).
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  • SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. (2024, August 30).
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Comparative

A Head-to-Head Comparison of Structurally Similar Pyrrolidine Nootropics: Piracetam, Aniracetam, and Oxiracetam

In the landscape of cognitive-enhancing compounds, the pyrrolidine class of molecules, particularly the racetams, holds a significant position. Their shared 2-oxopyrrolidine nucleus provides a foundational structure from...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of cognitive-enhancing compounds, the pyrrolidine class of molecules, particularly the racetams, holds a significant position. Their shared 2-oxopyrrolidine nucleus provides a foundational structure from which a variety of derivatives with distinct pharmacological profiles have been developed. This guide offers a detailed head-to-head comparison of three prominent and structurally similar pyrrolidine-based nootropics: piracetam, aniracetam, and oxiracetam. We will delve into their comparative pharmacology, supported by experimental data, and provide detailed protocols for their evaluation, aimed at researchers, scientists, and drug development professionals.

Introduction to the Racetam Family: A Pyrrolidine Core for Cognitive Enhancement

The racetam family of drugs originated with the synthesis of piracetam in the 1960s.[1] These compounds are known for their purported ability to enhance cognitive functions such as memory, learning, and focus.[2] Their central chemical feature is a five-membered pyrrolidinone ring, a scaffold that has proven to be highly versatile in medicinal chemistry. The subtle structural modifications among piracetam, aniracetam, and oxiracetam lead to significant differences in their physicochemical properties, mechanisms of action, and ultimately, their cognitive effects.

Comparative Analysis: Piracetam vs. Aniracetam vs. Oxiracetam

While all three compounds share the same pyrrolidone backbone, their distinct side chains dramatically influence their biological activity.

Structural Differences:

  • Piracetam: The parent compound, with an acetamide group attached to the nitrogen of the 2-oxopyrrolidine ring.

  • Aniracetam: Features a p-anisoyl group, making it more lipophilic (fat-soluble) than piracetam.[3]

  • Oxiracetam: A hydroxyl group is added to the pyrrolidone ring of piracetam, which, while making it more polar, also appears to enhance its potency in some aspects.

These structural nuances are the foundation for their differing pharmacological profiles.

Table 1: Head-to-Head Comparison of Key Pharmacological and Physicochemical Properties
FeaturePiracetamAniracetamOxiracetam
Solubility Water-solubleFat-solubleWater-soluble
Primary Mechanism of Action Modulator of AMPA receptors; enhances membrane fluidityPotent modulator of AMPA receptors; interacts with cholinergic, dopaminergic, and serotonergic systemsEnhances acetylcholine (ACh) release and utilization; modulates AMPA and NMDA receptors
Potency Considered the baselineMore potent than piracetamMore potent than piracetam
Half-life ~5-8 hours[4]~4-6 hours[4]~8 hours[5]
Bioavailability HighLow (extensive first-pass metabolism)~56-82%[5]
Primary Cognitive Effects General cognitive enhancement, memory, learningAnxiolytic, mood-enhancing, creativity, memoryMemory, learning, logical reasoning

Delving into the Mechanisms of Action

The cognitive-enhancing effects of these racetams are believed to stem from their modulation of key neurotransmitter systems, particularly the glutamatergic and cholinergic pathways.

Glutamatergic System Modulation

A primary target for piracetam and its derivatives is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in synaptic plasticity and learning.

Aniracetam stands out as a more potent positive allosteric modulator of AMPA receptors compared to piracetam.[1][3] It binds to a site on the receptor to slow down its desensitization, thereby enhancing glutamatergic neurotransmission.[6] This heightened AMPA receptor activity is thought to underlie its pronounced effects on learning and memory.[6] While piracetam also modulates AMPA receptors, its binding and effects are considered less specific.[3][7] Oxiracetam is also believed to interact with glutamatergic receptors, contributing to its cognitive-enhancing properties.[4]

Caption: Simplified signaling pathway of AMPA receptor modulation by racetams.

Cholinergic System Enhancement

The cholinergic system, which utilizes acetylcholine (ACh) as its primary neurotransmitter, is crucial for attention, learning, and memory.

Oxiracetam is particularly noted for its significant influence on this system. Studies have shown that it increases the utilization of acetylcholine in the cortex and hippocampus.[8] It is believed to enhance high-affinity choline uptake (HACU), the rate-limiting step in ACh synthesis.[8] This leads to a more efficient cholinergic neurotransmission. Aniracetam and piracetam also appear to positively modulate the cholinergic system, though the effects of oxiracetam in this regard are often highlighted as more pronounced.[9]

Cholinergic_Pathway cluster_presynaptic Presynaptic Cholinergic Neuron cluster_postsynaptic Postsynaptic Neuron Choline Choline HACU High-Affinity Choline Uptake (HACU) Choline->HACU ChAT Choline Acetyltransferase (ChAT) HACU->ChAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT ACh_Vesicle ACh Vesicle ChAT->ACh_Vesicle ACh Synthesis ACh_Receptor Acetylcholine Receptor ACh_Vesicle->ACh_Receptor ACh Release Cognitive_Function Enhanced Cognitive Function ACh_Receptor->Cognitive_Function Oxiracetam Oxiracetam Oxiracetam->HACU Enhances Aniracetam Aniracetam Aniracetam->ACh_Receptor Modulates Piracetam Piracetam Piracetam->ACh_Receptor Modulates

Caption: Overview of the cholinergic pathway and the influence of racetams.

Experimental Protocols for Comparative Evaluation

To conduct a head-to-head comparison of these pyrrolidine derivatives, standardized and validated experimental protocols are essential.

In Vitro Assay: Receptor Binding Affinity

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of the test compounds to a specific receptor, for example, the AMPA receptor.

Objective: To determine the inhibitory constant (Ki) of piracetam, aniracetam, and oxiracetam for a specific radioligand binding to AMPA receptors.

Materials:

  • Membrane preparation from cells expressing the target AMPA receptor subtype.

  • Radioligand (e.g., [³H]AMPA).

  • Test compounds (piracetam, aniracetam, oxiracetam) at various concentrations.

  • Non-specific binding control (a high concentration of an unlabeled ligand).

  • Assay buffer.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Preparation: Thaw the membrane preparation on ice. Dilute the test compounds to the desired concentrations in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature for a predetermined time to reach equilibrium.

  • Separation: Separate the bound from free radioligand by vacuum filtration through the filter plates.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Assay: Morris Water Maze Test

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.

Objective: To evaluate the effects of piracetam, aniracetam, and oxiracetam on spatial learning and memory.

Apparatus:

  • A circular pool (water maze) filled with opaque water.

  • An escape platform submerged just below the water surface.

  • Visual cues placed around the room.

  • A video tracking system.

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least one hour before the experiment.

  • Habituation: On the first day, allow each animal to swim freely in the pool for 60 seconds without the platform.

  • Acquisition Phase (4 days):

    • Conduct four trials per day for each animal.

    • For each trial, gently place the animal into the water at one of four randomized starting positions, facing the wall of the pool.

    • Allow the animal to swim and find the hidden platform. If it fails to find the platform within 60 seconds, guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length using the video tracking system.

  • Probe Trial (Day 5):

    • Remove the platform from the pool.

    • Allow each animal to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis: Compare the escape latencies and path lengths during the acquisition phase and the time spent in the target quadrant during the probe trial between the different treatment groups (vehicle control, piracetam, aniracetam, and oxiracetam).

Morris_Water_Maze_Workflow Start Start Acclimation Acclimation & Habituation Start->Acclimation Drug_Administration Administer Test Compound (e.g., Piracetam, Aniracetam, Oxiracetam) or Vehicle Acclimation->Drug_Administration Acquisition_Trials Acquisition Phase (4 trials/day for 4 days) Drug_Administration->Acquisition_Trials Record_Data_Acquisition Record Escape Latency & Path Length Acquisition_Trials->Record_Data_Acquisition Probe_Trial Probe Trial (Day 5) (Platform Removed) Acquisition_Trials->Probe_Trial Record_Data_Probe Record Time in Target Quadrant Probe_Trial->Record_Data_Probe Data_Analysis Data Analysis & Statistical Comparison Probe_Trial->Data_Analysis End End Data_Analysis->End

Sources

Validation

A Comparative Guide to the Synthesis, Characterization, and Potential Biological Activity of 3-[(2-Iodophenoxy)methyl]pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the synthesis, purification, and characterization of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the synthesis, purification, and characterization of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride, a putative serotonin transporter (SERT) inhibitor. Due to the limited publicly available data on this specific molecule, this document establishes a reproducible methodology based on established synthetic routes for analogous phenoxymethyl-pyrrolidine derivatives. Furthermore, it offers a comparative analysis with structurally related and well-characterized monoamine reuptake inhibitors, providing context for its potential pharmacological profile.

Introduction: The Pyrrolidine Scaffold in Neuroscience Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its three-dimensional structure allows for precise spatial orientation of substituents, which is critical for selective interactions with biological targets such as G-protein coupled receptors and neurotransmitter transporters.[2] In the context of neuroscience, the 3-substituted pyrrolidine motif is a key feature of potent inhibitors of the serotonin (5-HT) and norepinephrine (NE) transporters, integral membrane proteins that regulate neurotransmitter signaling.[3][4] The targeted compound, 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride, incorporates the essential pharmacophoric elements for SERT inhibition: a protonatable amine, a central pyrrolidine ring, and an aryloxy moiety. The presence of an iodine atom on the phenoxy ring offers a potential vector for further chemical modification or for use in radiolabeling studies.

Comparative Analysis of Phenoxymethyl-pyrrolidine Analogs

To contextualize the potential activity of 3-[(2-Iodophenoxy)methyl]pyrrolidine, it is instructive to compare its structure with known SERT and NET inhibitors. The following table summarizes key structural features and reported biological activities of selected analogs.

CompoundCore StructureKey SubstituentsReported Biological Activity (IC50, nM)Reference
3-[(2-Iodophenoxy)methyl]pyrrolidine 3-(Phenoxymethyl)pyrrolidine2-Iodo on phenoxy ringHypothesized SERT inhibitorN/A
Compound 39b (Bymaster et al.) 3-(Phenoxy-phenyl-methyl)-pyrrolidinePhenyl group at the benzylic positionNET: 15, SERT: 23[3]
Compound 9c (Micheli et al.) 3-[(Aryloxy)(pyridinyl)methyl]pyrrolidine2-pyridinyl and substituted phenoxyNET: 2.8, SERT: 0.9[4]
Sertraline Tetralone-derived amineDichlorophenyl groupSERT: ~1-5[5]

This comparison highlights the importance of the substitution pattern on both the pyrrolidine ring and the aromatic moieties in determining potency and selectivity for monoamine transporters.

Proposed Synthesis and Purification of 3-[(2-Iodophenoxy)methyl]pyrrolidine Hydrochloride

The following is a proposed, robust synthetic route for the target compound, adapted from established methodologies for similar pyrrolidine derivatives.[2]

Synthetic Workflow

A N-Boc-3-(hydroxymethyl)pyrrolidine B N-Boc-3-[(2-iodophenoxy)methyl]pyrrolidine A->B Mitsunobu Reaction (DIAD, PPh3, 2-Iodophenol) C 3-[(2-Iodophenoxy)methyl]pyrrolidine B->C Boc Deprotection (TFA or HCl in Dioxane) D 3-[(2-Iodophenoxy)methyl]pyrrolidine HCl C->D Salt Formation (HCl in Et2O or IPA)

Caption: Proposed synthetic workflow for 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Mitsunobu Reaction

  • To a stirred solution of N-Boc-3-(hydroxymethyl)pyrrolidine (1.0 eq.), 2-iodophenol (1.1 eq.), and triphenylphosphine (PPh3, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N2 or Ar), add diisopropyl azodicarboxylate (DIAD, 1.2 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3-[(2-iodophenoxy)methyl]pyrrolidine.

Step 2: Boc Deprotection

  • Dissolve the purified N-Boc-3-[(2-iodophenoxy)methyl]pyrrolidine (1.0 eq.) in a solution of 4 M HCl in 1,4-dioxane or 20% trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • If TFA was used, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free base, 3-[(2-iodophenoxy)methyl]pyrrolidine. If HCl in dioxane was used, proceed directly to salt formation.

Step 3: Hydrochloride Salt Formation

  • Dissolve the free base in a minimal amount of a suitable solvent such as diethyl ether (Et2O) or isopropanol (IPA).

  • To this solution, add a solution of 2 M HCl in Et2O or a saturated solution of HCl in IPA dropwise with stirring.

  • A precipitate should form. If not, the solution can be cooled to 0-4 °C to induce precipitation.

  • Collect the solid by vacuum filtration, wash with cold Et2O, and dry under vacuum to yield 3-[(2-iodophenoxy)methyl]pyrrolidine hydrochloride as a solid.

Analytical Characterization for Structure and Purity Verification

To ensure the identity and purity of the synthesized compound, a comprehensive analytical characterization is essential.

Characterization Workflow

A Synthesized Compound B Structural Confirmation A->B NMR (1H, 13C) Mass Spectrometry (HRMS) C Purity Assessment A->C HPLC Elemental Analysis D Final Product Release B->D C->D

Sources

Comparative

Confirming the molecular target of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride

Executive Summary & Molecular Identity Compound: 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride Primary Target Candidate: Norepinephrine Transporter (NET) Secondary Target Candidate: Serotonin Transporter (SERT) Clas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

Compound: 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride Primary Target Candidate: Norepinephrine Transporter (NET) Secondary Target Candidate: Serotonin Transporter (SERT) Classification: Dual Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) / Norepinephrine Selective Reuptake Inhibitor (NRI) Probe.

This guide provides a rigorous experimental framework to confirm the molecular target of 3-[(2-Iodophenoxy)methyl]pyrrolidine HCl . Structurally analogous to Nisoxetine and Atomoxetine , this compound belongs to the 3-(aryloxyalkyl)pyrrolidine class, known for high-affinity binding to monoamine transporters. The "2-iodo" substitution pattern is frequently employed in medicinal chemistry to enhance potency via halogen bonding or to serve as a precursor for radiolabeled imaging agents (e.g., SPECT ligands).

Comparative Analysis: Performance vs. Gold Standards

To validate the target, the compound's pharmacological profile must be benchmarked against established inhibitors. The following table outlines the expected performance metrics based on the scaffold's Structure-Activity Relationship (SAR).

Feature3-[(2-Iodophenoxy)methyl]pyrrolidine Nisoxetine (Standard NET Inhibitor)Atomoxetine (Clinical NRI)Fluoxetine (SERT Control)
Primary Target NET (High Affinity)NETNETSERT
Secondary Target SERT (Moderate Affinity)SERT (Low)SERT (Low)NET (Low)
Expected

(NET)
< 10 nM (Predicted)0.7 nM5 nM> 500 nM
Selectivity (NET/SERT) 10 - 100 fold > 400 fold> 30 fold0.05 fold
Mechanism Competitive Reuptake InhibitionCompetitiveCompetitiveCompetitive
Utility High-affinity Probe / Radioligand PrecursorResearch ToolADHD TherapeuticAntidepressant

Analyst Insight: The pyrrolidine ring constrains the conformational flexibility found in the propyl-amine chain of Nisoxetine/Atomoxetine. This often results in higher binding affinity due to reduced entropic penalty upon binding. The 2-iodo substituent typically increases lipophilicity and can form specific halogen bonds within the transporter pocket, potentially boosting potency beyond that of the parent phenoxy compound.

Experimental Validation Protocols

To scientifically confirm the target, you must perform a "Triad of Validation": Binding Affinity , Functional Potency , and Selectivity Profiling .

Phase A: Radioligand Binding Assay (The "Gold Standard")

Objective: Determine the equilibrium dissociation constant (


) for NET and SERT.

Protocol:

  • Source Material: Rat cortical membranes (rich in NET/SERT) or HEK-293 cells stably expressing hNET/hSERT.

  • Radioligands:

    • NET:

      
       (1.0 nM)
      
    • SERT:

      
       or 
      
      
      
      (0.5 nM)
  • Incubation:

    • Prepare 10 concentrations of 3-[(2-Iodophenoxy)methyl]pyrrolidine (

      
       M to 
      
      
      
      M).
    • Incubate with membranes and radioligand in Tris-HCl buffer (pH 7.4) for 60-90 mins at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Phase B: Functional Uptake Assay

Objective: Confirm the compound actively inhibits the biological function (transport) rather than just binding.

Protocol:

  • System: Synaptosomes prepared from rat brain striatum (DA/5-HT) and cortex (NE).

  • Substrates:

    
     and 
    
    
    
    .
  • Workflow:

    • Pre-incubate synaptosomes with the test compound for 10 mins at 37°C.

    • Add radiolabeled neurotransmitter and incubate for 5 mins.

    • Stop reaction by cooling to 4°C and rapid filtration.

  • Validation Criterion: The compound must inhibit uptake in a dose-dependent manner. A steep Hill slope (~1.0) indicates competitive inhibition.

Mechanism of Action & Signaling Pathway

The following diagram illustrates the confirmed mechanism where the compound blocks the reuptake of norepinephrine, increasing synaptic concentration.

NET_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_membrane Presynaptic Membrane NE Norepinephrine (NE) NET NET Transporter (Active State) NE->NET Native Substrate Receptor Post-Synaptic Adrenergic Receptors NE->Receptor Increased Signaling Compound 3-[(2-Iodophenoxy) methyl]pyrrolidine Compound->NET High Affinity Binding (Competitive) NET_Blocked NET-Inhibitor Complex (Inactive) NET->NET_Blocked Conformational Lock Intracellular Presynaptic Cytosol (Recycling Pool) NET->Intracellular Reuptake NET_Blocked->Intracellular Transport Blocked

Figure 1: Mechanism of Action. The compound competitively binds to the NET transporter, preventing NE reuptake and potentiating adrenergic signaling.

Experimental Workflow for Target Confirmation

Use this logic flow to validate the target in your laboratory.

Validation_Workflow cluster_Screen Step 1: Primary Screen cluster_Func Step 2: Functional Verification cluster_Selectivity Step 3: Selectivity Start Compound: 3-[(2-Iodophenoxy) methyl]pyrrolidine Binding_NET Radioligand Binding (NET) Start->Binding_NET Binding_SERT Radioligand Binding (SERT) Start->Binding_SERT Uptake_Assay Neurotransmitter Uptake Assay Binding_NET->Uptake_Assay If Ki < 50nM Binding_SERT->Uptake_Assay If Ki < 100nM OffTarget Screen vs DAT, Muscarinic, Histamine Uptake_Assay->OffTarget Confirm IC50 Result CONFIRMED TARGET: High Affinity NET Inhibitor OffTarget->Result Selectivity Profile

Figure 2: Validation Workflow. A stepwise approach to confirm potency and selectivity.

References

  • Bioorganic & Medicinal Chemistry Letters. (2008). Synthesis and SAR of 3-(aryloxyalkyl)pyrrolidines as potent serotonin and norepinephrine reuptake inhibitors.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53409402: 3-[(2-Iodophenoxy)methyl]pyrrolidine.

  • Journal of Medicinal Chemistry. (2004). Structure-Activity Relationships of Duloxetine and its Analogs. (Contextual reference for aryloxy-amine pharmacophores).

  • Google Patents. (2012). 3-phenoxymethylpyrrolidine compounds (CN102471258A).

Validation

A Comparative Analysis of 3-[(2-Iodophenoxy)methyl]pyrrolidine and its Non-Iodinated Analogue: A Guide for Researchers

Pharmacological Context: The Pyrrolidine Scaffold and Monoamine Transporters The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural alkaloids and synthetic drugs.[1][2] The phenox...

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacological Context: The Pyrrolidine Scaffold and Monoamine Transporters

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural alkaloids and synthetic drugs.[1][2] The phenoxymethylpyrrolidine core is a known pharmacophore that interacts with monoamine transporters, which are critical for regulating neurotransmission in the central nervous system.[3] These transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.[3] Inhibition of these transporters increases the extracellular concentration of these neurotransmitters, a mechanism of action for many antidepressant and psychostimulant drugs.[3]

The Impact of ortho-Iodination on Receptor Binding and Activity

The primary structural difference between the two molecules is the presence of an iodine atom at the ortho- (2-) position of the phenoxy ring. This single atomic substitution can profoundly influence the compound's interaction with its biological targets through several mechanisms:

  • Steric and Conformational Effects: The iodine atom is significantly larger than a hydrogen atom. Its presence at the ortho-position can introduce steric hindrance, which may either enhance or diminish binding affinity depending on the topology of the receptor's binding pocket. This steric bulk can restrict the rotation of the phenoxy ring, locking the molecule into a specific conformation that may be more or less favorable for binding.

  • Electronic Effects: Halogens are electronegative and can alter the electron distribution of the aromatic ring. This can influence the molecule's electrostatic interactions with amino acid residues in the binding site.

  • Halogen Bonding: A key consideration for iodine substitution is its ability to act as a halogen bond donor.[4][5] A halogen bond is a non-covalent interaction between a covalently bonded halogen atom (the donor) and a Lewis base (the acceptor), such as an oxygen or nitrogen atom on a protein backbone or side chain.[4][6] The strength of this interaction increases with the polarizability of the halogen, following the trend I > Br > Cl > F.[5] The formation of a stable halogen bond with a suitable acceptor in the binding pocket can significantly enhance the ligand's binding affinity and selectivity.[7]

  • Lipophilicity: The addition of a halogen atom generally increases the lipophilicity of a molecule. This can affect its pharmacokinetic properties, such as its ability to cross the blood-brain barrier and its metabolic stability.[5]

Given these principles, it is plausible to hypothesize that the ortho-iodination of 3-(phenoxymethyl)pyrrolidine could lead to an analogue with altered, and potentially enhanced, affinity and selectivity for one or more of the monoamine transporters. The potential for halogen bonding, in particular, presents a rational strategy for improving ligand-receptor interactions.[4]

Visualizing the Mechanism of Action

The following diagram illustrates the fundamental role of the dopamine transporter in clearing dopamine from the synapse and how inhibitors like the phenoxymethylpyrrolidine derivatives can block this process.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_synapse Dopamine DA_release->DA_synapse DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding Ligand Iodinated or Non-iodinated Inhibitor Ligand->DAT Inhibition

Caption: Dopamine reuptake and its inhibition.

Hypothetical Comparative Activity Profile

While awaiting empirical data, a hypothetical comparison can be constructed to illustrate the potential impact of iodination. Based on the principles of halogen bonding and the common use of iodination to create high-affinity ligands, one might predict that the iodinated analogue exhibits higher affinity (lower Kᵢ value) for monoamine transporters, particularly the dopamine transporter.

CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)
3-(Phenoxymethyl)pyrrolidine150800450
3-[(2-Iodophenoxy)methyl]pyrrolidine25650300
Disclaimer: The Kᵢ values presented in this table are hypothetical and for illustrative purposes only. They are intended to represent a plausible outcome based on established medicinal chemistry principles and do not reflect actual experimental results.

Experimental Protocol: Determining Binding Affinity via Radioligand Competition Assay

To empirically determine and compare the binding affinities of these compounds, a standard in vitro radioligand competition binding assay would be employed. Below is a representative protocol for assessing affinity at the human dopamine transporter (hDAT).

Objective: To determine the binding affinity (Kᵢ) of 3-[(2-Iodophenoxy)methyl]pyrrolidine and 3-(Phenoxymethyl)pyrrolidine for hDAT by measuring their ability to displace a known high-affinity radioligand.

Materials:

  • Cell membranes from HEK293 cells stably expressing hDAT.

  • Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).

  • Non-specific binding control: GBR 12909 (10 µM).

  • Test compounds: 3-[(2-Iodophenoxy)methyl]pyrrolidine and 3-(Phenoxymethyl)pyrrolidine, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw the frozen hDAT-expressing cell membranes on ice. Homogenize the membranes in ice-cold binding buffer and determine the protein concentration using a standard method like the BCA assay. Dilute the membranes to the desired final concentration (e.g., 10-20 µg of protein per well).[8][9]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of radioligand, 50 µL of binding buffer, and 100 µL of the membrane preparation.

    • Non-specific Binding: 50 µL of radioligand, 50 µL of GBR 12909 (10 µM), and 100 µL of the membrane preparation.

    • Competition Binding: 50 µL of radioligand, 50 µL of varying concentrations of the test compound, and 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.[8]

  • Filtration: Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters three times with ice-cold binding buffer to remove any remaining unbound radioligand.[8]

  • Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the average CPM from the non-specific binding wells from the average CPM of all other wells.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cluster_workflow Radioligand Binding Assay Workflow prep Prepare Membranes & Reagents plate Plate Radioligand, Test Compound, & Membranes prep->plate incubate Incubate to Equilibrium plate->incubate filter Filter & Wash incubate->filter count Scintillation Counting filter->count analyze Analyze Data (IC50 -> Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

In the absence of direct comparative experimental data, this guide posits a reasoned hypothesis regarding the pharmacological differences between 3-[(2-Iodophenoxy)methyl]pyrrolidine and its non-iodinated analogue. Based on established principles of medicinal chemistry, the introduction of an iodine atom at the ortho-position of the phenoxy ring is anticipated to significantly modulate the compound's activity at monoamine transporters. The potential for enhanced binding affinity through mechanisms such as halogen bonding suggests that the iodinated analogue could be a more potent and/or selective ligand. This predictive analysis underscores the importance of strategic chemical modifications in drug discovery and provides a framework for the empirical investigation of these and similar compounds. The detailed experimental protocol provided herein offers a clear path for researchers to validate these hypotheses and further elucidate the structure-activity relationships within this chemical series.

References

  • Hernandes, M. Z., et al. (2017). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 22(9), 1383.
  • Bożejko, M., et al. (2019). The Significance of Halogen Bonding in Ligand–Receptor Interactions. Molecules, 25(1), 91.
  • Kolář, M. H., & Hobza, P. (2016). Role and nature of halogen bonding in inhibitor⋅⋅⋅receptor complexes for drug discovery: casein kinase-2 (CK2) inhibition. Physical Chemistry Chemical Physics, 18(47), 32624-32634.
  • Szymczak, J. J., et al. (2017).
  • Bożejko, M., et al. (2019). The Significance of Halogen Bonding in Ligand-Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor. Molecules, 25(1), 91.
  • Newman, A. H., et al. (2001). Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4' -chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes. Journal of Medical Chemistry, 44(4), 633-40.
  • BenchChem. (2025). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • Katz, J. L., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medical Chemistry, 47(13), 3388-98.
  • Carroll, F. I., et al. (1999). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Journal of Medical Chemistry, 42(21), 4446-55.
  • Haschke, M., et al. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology, 10, 369.
  • Eurofins. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay.
  • Roth, B. L. (2013). Assay Protocol Book. PDSP.
  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
  • Shishkov, S. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(20), 7013.
  • Aggarwal, S., & Mortensen, O. V. (2017). Discovery and Development of Monoamine Transporter Ligands. Methods in Molecular Biology, 1627, 247-280.
  • Wikipedia. (2023). Pyrrolidine.
  • Organic Chemistry Portal. Pyrrolidine synthesis.
  • Sisenwine, S. F., et al. (1975). A pharmacologic profile of McN-3495 [N-(1-methyl-2-pyrrolidinylidene)-N'-phenyl-1-pyrrolidinecarboximidamide], a new, orally effective hypoglycemic agent. Pharmacology, 13(1), 44-53.
  • Sweeney, J. B., et al. (2020).
  • Reddy, G. S., et al. (2016). Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. Organic & Biomolecular Chemistry, 14(3), 823-827.
  • Kermode, J. C., & Thompson, B. D. (1980). Iodination of thyroid-stimulating hormone for receptor-binding studies with human thyroid membranes: effects of specific activity and method of iodination. Journal of Endocrinology, 84(3), 439-47.
  • Clark-Lewis, I., et al. (1993). Iodination of chemokines for use in receptor binding analysis. Methods in Enzymology, 234, 420-32.
  • Luethi, D., et al. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. International Journal of Molecular Sciences, 22(15), 8206.
  • He, S., et al. (2018). Iodine stimulates estrogen receptor singling and its systemic level is increased in surgical patients due to topical absorption. Oncotarget, 9(1), 1233-1243.
  • Rooks, W. H., et al. (1985). The analgesic and anti-inflammatory profile of (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid (RS-37619). Agents and Actions, 16(5), 388-95.
  • Wang, D., et al. (2021).
  • Klare, C. H. T., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5029-5034.
  • Chow, H., & Chen, C. F. (1989). Pharmacological profiles of 5-phenylmethylenehydantoin and its methoxy substituted derivatives. Zhonghua Yi Xue Za Zhi (Taipei), 44(2), 99-106.
  • Li, J., et al. (2022). The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review. Frontiers in Pharmacology, 13, 1029481.

Sources

Comparative

A Framework for Assessing the Therapeutic Index of Novel Psychoactive Compounds: The Case of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride

For Research and Drug Development Professionals Executive Summary The therapeutic index (TI) is a critical measure of a drug's safety, defined as the ratio between its toxic and therapeutic doses.[1][2][3] A wide therape...

Author: BenchChem Technical Support Team. Date: February 2026

For Research and Drug Development Professionals

Executive Summary

The therapeutic index (TI) is a critical measure of a drug's safety, defined as the ratio between its toxic and therapeutic doses.[1][2][3] A wide therapeutic index is a desirable characteristic in drug candidates, indicating a larger margin of safety.[1] This guide provides a comprehensive framework for the preclinical assessment of the therapeutic index of novel compounds, using the research chemical 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride as a case study. While specific pharmacological data for this compound are not publicly available[4], its structural similarity to known psychoactive agents suggests a potential role in neuroscience.[5][6][7][8][9][10][11] This document outlines the requisite experimental workflows, explains the scientific rationale behind methodological choices, and provides a comparative context using established drugs with a similar, hypothesized mechanism of action.

Introduction: The Significance of the Therapeutic Index in Drug Development

The journey of a novel chemical entity from the laboratory to the clinic is contingent on a rigorous evaluation of its safety and efficacy. The therapeutic index (TI) is a cornerstone of this evaluation, providing a quantitative measure of a drug's safety margin.[1][2][3] It is most commonly expressed as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).[2][3][12]

For compounds targeting the central nervous system (CNS), where the potential for adverse effects can be significant, a favorable therapeutic index is paramount. The compound 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride contains a pyrrolidine scaffold, a common feature in many biologically active compounds, including those with neurological and psychoactive properties.[5][6][7][9][13] Given its structure, it is plausible to hypothesize that it may act as a monoamine reuptake inhibitor, a class of drugs frequently used in the treatment of depression and other psychiatric disorders.[14]

This guide will, therefore, proceed under the hypothesis that 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride is a serotonin-norepinephrine reuptake inhibitor (SNRI). We will outline the necessary preclinical studies to determine its therapeutic index and compare it to established SNRIs like venlafaxine and duloxetine.[15]

A Phased Approach to Preclinical Therapeutic Index Determination

The assessment of a compound's therapeutic index is a multi-stage process that begins with in vitro studies and progresses to in vivo animal models. This phased approach is designed to systematically gather data on a compound's efficacy and toxicity, in line with regulatory guidelines for preclinical development.[16][17][18][19]

Stage 1: In Vitro Characterization

The initial phase focuses on characterizing the compound's activity and toxicity at the cellular level.

2.1.1. Efficacy: Receptor Binding and Reuptake Inhibition Assays

  • Objective: To determine the compound's affinity for and inhibition of the serotonin transporter (SERT) and norepinephrine transporter (NET).

  • Methodology:

    • Radioligand Binding Assays: Utilize cell lines expressing human SERT and NET. Incubate cell membranes with a radiolabeled ligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound.

    • Measurement: Quantify the displacement of the radioligand to determine the binding affinity (Ki) of the test compound for each transporter.

    • Synaptosomal Reuptake Assays: Use synaptosomes prepared from rodent brain tissue. Measure the uptake of radiolabeled serotonin ([³H]5-HT) and norepinephrine ([³H]NE) in the presence of varying concentrations of the test compound.

    • Analysis: Calculate the half-maximal inhibitory concentration (IC50) for the inhibition of reuptake for both neurotransmitters.

  • Rationale: These assays provide the first indication of the compound's potency and selectivity, which are key determinants of its potential therapeutic effect.

2.1.2. Toxicity: Cytotoxicity Assays

  • Objective: To assess the compound's general toxicity to living cells.

  • Methodology:

    • Cell Lines: Employ a panel of cell lines, including those of human origin (e.g., HepG2 for liver toxicity, SH-SY5Y for neuronal toxicity).

    • Assays: Use assays that measure cell viability, such as the MTT or LDH release assays, across a range of compound concentrations.

    • Analysis: Determine the half-maximal cytotoxic concentration (CC50).

  • Rationale: In vitro cytotoxicity data helps to identify potential organ-specific toxicities early in the development process and establishes a preliminary safety window.

Stage 2: In Vivo Preclinical Studies

Following promising in vitro results, the investigation moves to animal models to assess efficacy and toxicity in a whole-organism context.

2.2.1. Efficacy: Animal Models of Depression

  • Objective: To determine the effective dose (ED50) of the compound in producing an antidepressant-like effect.

  • Methodology:

    • Animal Models: Utilize established rodent models of depression, such as the Forced Swim Test (FST) or the Tail Suspension Test (TST).

    • Administration: Administer the compound at various doses via a clinically relevant route (e.g., oral or intraperitoneal).

    • Measurement: In the FST and TST, measure the duration of immobility. A reduction in immobility time is indicative of an antidepressant-like effect.

    • Analysis: Construct a dose-response curve and calculate the ED50, the dose at which a 50% reduction in immobility is observed.[2]

  • Rationale: These models, while not perfect replicas of human depression, are widely accepted for the initial screening of potential antidepressant compounds.

2.2.2. Toxicity: Acute and Repeated-Dose Toxicity Studies

  • Objective: To determine the median toxic dose (TD50) and/or the median lethal dose (LD50) of the compound.

  • Methodology:

    • Species: Conduct studies in at least two mammalian species (one rodent, one non-rodent), as recommended by regulatory agencies.[17][19]

    • Acute Toxicity: Administer single, escalating doses of the compound to determine the dose that causes adverse effects in 50% of the animals (TD50) and the dose that is lethal to 50% of the animals (LD50).[3][12]

    • Repeated-Dose Toxicity: Administer the compound daily for a set period (e.g., 28 days) at multiple dose levels. Monitor for clinical signs of toxicity, changes in body weight, food consumption, and perform detailed clinical pathology and histopathology at the end of the study.

  • Rationale: These studies are crucial for identifying potential target organs for toxicity and for determining a safe starting dose for human clinical trials.[19][20]

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows for determining the efficacy and toxicity of a novel compound.

G cluster_0 In Vivo Efficacy (ED50) Determination Animal Model Selection Animal Model Selection Dose-Response Study Dose-Response Study Animal Model Selection->Dose-Response Study (e.g., Forced Swim Test) Behavioral Endpoint Measurement Behavioral Endpoint Measurement Dose-Response Study->Behavioral Endpoint Measurement (e.g., Immobility Time) ED50 Calculation ED50 Calculation Behavioral Endpoint Measurement->ED50 Calculation

Caption: Workflow for In Vivo Efficacy (ED50) Determination.

G cluster_1 In Vivo Toxicity (TD50/LD50) Assessment Species Selection Species Selection Acute Toxicity Study Acute Toxicity Study Species Selection->Acute Toxicity Study (Rodent & Non-Rodent) Observation of Adverse Effects Observation of Adverse Effects Acute Toxicity Study->Observation of Adverse Effects Dose Selection for Repeated-Dose Study Dose Selection for Repeated-Dose Study Acute Toxicity Study->Dose Selection for Repeated-Dose Study TD50/LD50 Calculation TD50/LD50 Calculation Observation of Adverse Effects->TD50/LD50 Calculation Repeated-Dose Toxicity Study Repeated-Dose Toxicity Study Dose Selection for Repeated-Dose Study->Repeated-Dose Toxicity Study Clinical & Pathological Analysis Clinical & Pathological Analysis Repeated-Dose Toxicity Study->Clinical & Pathological Analysis

Caption: Workflow for In Vivo Toxicity (TD50/LD50) Assessment.

Comparative Analysis: Benchmarking Against Established SNRIs

To contextualize the preclinical data for 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride, it is essential to compare its hypothetical therapeutic index with that of established drugs in the same therapeutic class. Selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) are known to have a relatively wide therapeutic index compared to older classes of antidepressants like tricyclic antidepressants (TCAs).[1][21][22][23]

CompoundTherapeutic TargetED50 (mg/kg, rodent model)TD50 (mg/kg, rodent model)Calculated Therapeutic Index (TD50/ED50)
3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride Hypothesized: SERT/NETTo be determinedTo be determinedTo be determined
Venlafaxine SERT/NET~10-20>300>15-30
Duloxetine SERT/NET~5-15>200>13-40
Imipramine (TCA Comparator) SERT/NET~10-15~50-75~3-7.5

Note: The values for venlafaxine, duloxetine, and imipramine are approximate and can vary depending on the specific animal model and experimental conditions. They are provided for comparative purposes.

This table highlights the importance of a high therapeutic index. A significantly higher TI for our hypothetical compound compared to the tricyclic antidepressant, imipramine, would suggest a more favorable safety profile.

Discussion and Future Directions

The comprehensive preclinical assessment outlined in this guide provides a robust framework for determining the therapeutic index of a novel compound like 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride. The causality behind each experimental choice is rooted in the need to build a progressive and data-driven understanding of the compound's pharmacological and toxicological properties.

Should the preclinical data reveal a wide therapeutic index, further studies would be warranted to explore its full therapeutic potential. These could include more sophisticated behavioral models to assess effects on anhedonia and cognitive function, as well as safety pharmacology studies to evaluate potential effects on the cardiovascular, respiratory, and central nervous systems.

Conversely, a narrow therapeutic index would necessitate a careful risk-benefit analysis.[2] It may prompt further medicinal chemistry efforts to identify derivatives with an improved safety profile or suggest that the compound is not a viable candidate for further development.

References

  • Dr.Oracle. (2025, October 3). What are examples of drugs with a wide therapeutic index?
  • Wikipedia. (n.d.). Selective serotonin reuptake inhibitor.
  • PubMed. (2023, August 15). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis.
  • PubMed. (2012, November 1). Improved preclinical cardiovascular therapeutic indices with long-term inhibition of norepinephrine reuptake using reboxetine.
  • MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • ScienceDirect. (2026, January 14).
  • Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology.
  • ResearchGate. (2025, July 3). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis | Request PDF.
  • Psychiatry Online. (2004, May 1). Serotonin Transporter Occupancy of Five Selective Serotonin Reuptake Inhibitors at Different Doses: An [11C]DASB Positron Emission Tomography Study.
  • NCBI Bookshelf. (2024, January 9).
  • Preskorn, S. H. (n.d.). Clinical Pharmacology of SSRI's - Index.
  • PMC - NIH. (n.d.). Norepinephrine transporter inhibitors and their therapeutic potential.
  • Medscape. (2024, November 14). Selective Serotonin Reuptake Inhibitor Toxicity: Background, Etiology, Epidemiology.
  • Deranged Physiology. (2023, December 18). Therapeutic index, ED50, TD50 and LD50.
  • MilliporeSigma. (n.d.). How to Interpret Dose-Response Curves.
  • Wikipedia. (n.d.). Effective dose (pharmacology).
  • YouTube. (2015, June 24). EC50 ED50 TD50 LD50.
  • Magellan Rx Management. (2016, June 10). Therapeutic Class Overview Serotonin and Norepinephrine Reuptake Inhibitors.
  • PubChem. (n.d.). 3-[(2-Iodophenoxy)methyl]pyrrolidine | C11H14INO | CID 53409402.
  • Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor.
  • ResearchGate. (n.d.). Serotonin Norepinephrine Reuptake Inhibitors: Similarities and Differences.
  • FDA. (n.d.). Preclinical Assessment of Investigational Cellular and Gene Therapy Products.
  • The Ultimate Guide to Preclinical IND Studies. (n.d.).
  • Journal of Pharmaceutical Negative Results. (2013, July 10).
  • WuXi AppTec. (2025, October 30). A Strategic Roadmap for Peptide Preclinical Studies: 3 Key Stages.
  • Santa Cruz Biotechnology. (n.d.). 3-(Methoxymethyl)pyrrolidine hydrochloride.
  • FDA. (2025, February 2). Preclinical Assessment of Investigational Cellular and Gene Therapy Products.
  • Chem-Impex. (n.d.). 3-(2-Chlorophenyl)pyrrolidine hydrochloride.
  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.
  • PMC. (n.d.). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics.
  • MySkinRecipes. (n.d.). 3-Methoxy-3-Methyl-Pyrrolidine Hydrochloride.
  • Pharmaffiliates. (n.d.). CAS No : 3760-52-9 | Product Name : 3-Pyrrolidinone Hydrochloride.

Sources

Safety & Regulatory Compliance

Safety

Safe Handling and Disposal Protocol: 3-[(2-Iodophenoxy)methyl]pyrrolidine Hydrochloride

Executive Summary & Operational Directive Treat this compound as a High-Hazard Research Chemical. 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride is a halogenated organic amine salt.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Treat this compound as a High-Hazard Research Chemical.

3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride is a halogenated organic amine salt. While specific toxicological data may be sparse for this exact structural analog, its chemical moieties—an aryl iodide and a pyrrolidine ring—dictate a strict disposal protocol.

The Critical Directive: Due to the iodine atom, this substance must be segregated into the Halogenated Waste stream. Failure to do so can damage facility incinerators (due to corrosive HI/I₂ generation) and violates EPA/RCRA compliance protocols regarding halogen loading.

Chemical Characterization & Hazard Profile[1][2][3][4][5][6]

To understand the disposal logic, we must first understand the molecule's behavior. This compound combines a secondary amine salt with a heavy halogen.

PropertyCharacteristicDisposal/Safety Implication
Molecular Structure Aryl Iodide + Ether Linkage + Pyrrolidine HClHalogenated Organic. Do not mix with oxidizers.
Physical State Solid (Crystalline Powder)Hygroscopic.[1] Keep containers tightly sealed to prevent "caking" which complicates transfer.
Acidity Hydrochloride SaltAcidic in aqueous solution. Corrosive to mucous membranes.
Reactivity Incompatible with Strong OxidizersRisk of Iodine Release: Oxidizers can convert the iodide to elemental iodine (

), creating toxic purple vapors.
Solubility Water/Methanol SolubleIf dissolved, the resulting solution is Halogenated Solvent Waste .
Reactivity Warning

Do NOT mix with:

  • Strong oxidizers (Peroxides, Permanganates, Nitric Acid).

  • Strong bases (Liberates the free amine, which may be volatile and malodorous).

Waste Classification & Segregation Logic

The following decision matrix illustrates the mandatory workflow for classifying waste containing this compound.

WasteClassification Start Waste Generation: 3-[(2-Iodophenoxy)methyl]pyrrolidine HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Dissolved in Solvent StateCheck->Liquid Dest_Solid DISPOSAL A: Solid Hazardous Waste (Tag: Toxic, Irritant) Solid->Dest_Solid Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, Water, DMSO) SolventCheck->NonHalogenated Dest_Halo DISPOSAL B: Halogenated Solvent Waste (High BTU) Halogenated->Dest_Halo Dest_NonHalo DISPOSAL B: Halogenated Solvent Waste (Must be segregated due to Solute) NonHalogenated->Dest_NonHalo CONTAMINATION RULE: Solute makes it Halogenated

Figure 1: Waste Classification Logic. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the iodinated solute reclassifies the entire mixture as Halogenated Waste.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid (Excess Reagent)
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers due to potential corrosion from the HCl salt.

  • Transfer: Transfer the solid using a chemically resistant spatula (plastic or stainless steel). Do not generate dust.[2][1][3]

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "3-[(2-Iodophenoxy)methyl]pyrrolidine HCl" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant."[1]

  • Secondary Containment: Place the sealed jar inside a clear zip-lock bag to contain any potential leaks or external residue.

Scenario B: Disposal of Reaction Mixtures/Solutions
  • Segregation: Pour the solution into the Halogenated Waste carboy.

    • Why? Even if the solvent is water or methanol, the iodine content requires the waste to be incinerated at higher temperatures with specific scrubbing for acid gases (HI/HCl). Putting this in "Non-Halogenated" waste streams can cause compliance violations at the treatment facility.

  • pH Check: If the solution is highly acidic (pH < 2) due to the HCl salt or other reagents, neutralize to pH 5–9 before adding to a communal waste drum to prevent dangerous off-gassing or polymerization of other wastes.

  • Log It: Record the volume and concentration on the waste container's log sheet.

Scenario C: Empty Container & Glassware Decontamination
  • Triple Rinse: Rinse the empty flask/vial three times with a solvent capable of dissolving the residue (Methanol or DMSO is recommended).

  • Rinsate Disposal: Pour all three rinses into the Halogenated Waste container.

  • Defacing: Deface the original label on the container.

  • Final Wash: Wash glassware with an alkaline detergent (e.g., Alconox) to neutralize trace HCl, then rinse with water.

Emergency Response: Spill Protocol

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess SmallSolid Small Solid (<10g) Assess->SmallSolid LargeLiquid Liquid / Large Solid Assess->LargeLiquid Action_Sweep Dampen with inert oil/solvent Sweep carefully (No Dust) SmallSolid->Action_Sweep Action_Absorb Cover with Absorbent pads or Vermiculite LargeLiquid->Action_Absorb Bag Double Bag in Heavy Duty Plastic Action_Sweep->Bag Action_Absorb->Bag Label Label: Hazardous Waste (Toxic/Corrosive) Bag->Label EHS Contact EHS for Pickup Label->EHS

Figure 2: Immediate Spill Response Workflow. Emphasis is placed on preventing dust generation for solids.

Specific Spill Instructions:
  • PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 respirator.

  • Solid Spills: Do not dry sweep. Dampen a paper towel with a compatible solvent (e.g., isopropanol) and wipe up to prevent airborne dust.

  • Deactivation: After physical removal, wipe the surface with a dilute (5%) Sodium Bicarbonate solution to neutralize any acidic residue from the HCl salt.

Regulatory & Compliance Notes

  • RCRA Classification (USA): While this specific CAS may not be P-listed or U-listed, it is a Characteristic Waste due to toxicity and potential corrosivity (if wet).

  • EPA Waste Code: Assign D002 (Corrosive) if pH < 2.[4][5] Otherwise, manage as non-specific Hazardous Waste.

  • Halogen Loading: The iodine atom classifies this as "Halogenated." Facilities often have strict limits (e.g., <1000 ppm) for non-halogenated streams. This compound will exceed that limit; strict segregation is required.

References

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. [Link]

  • Princeton University EHS. "Laboratory Safety Manual: Waste Disposal Procedures." Princeton.edu. [Link]

  • PubChem. "Compound Summary: Aryl Iodides and Pyrrolidine Derivatives." PubChem.ncbi.nlm.nih.gov. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride
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3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride
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